2-Bromo-6-(chloromethyl)-3-fluoropyridine
Description
Properties
IUPAC Name |
2-bromo-6-(chloromethyl)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWUDKOMOKWOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CCl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS 1227584-96-4)
[1][2]
Executive Summary
2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS 1227584-96-4) is a high-value heterocyclic intermediate critical to the structural optimization of small molecule kinase inhibitors and agrochemicals.[1] Its trisubstituted pyridine core offers orthogonal reactivity profiles: a labile chloromethyl electrophile for linker attachment, a bromine handle for cross-coupling, and a fluorine atom for modulating pKa and metabolic stability.[1] This guide details its chemical profile, validated synthetic routes, and handling protocols for medicinal chemistry applications.[1]
Chemical Profile & Identification
This compound acts as a "linchpin" scaffold, enabling the convergent synthesis of complex heterocycles.[1]
Physicochemical Properties
| Property | Data |
| CAS Number | 1227584-96-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₄BrClFN |
| Molecular Weight | 224.46 g/mol |
| Appearance | Off-white to pale yellow solid (low melting) or oil |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Structural Analysis[2]
-
Position 2 (Br): High reactivity for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Position 3 (F): Modulates the basicity of the pyridine nitrogen (inductive withdrawal), improving metabolic half-life by blocking oxidative metabolism at this position.[1]
-
Position 6 (CH₂Cl): A primary alkyl chloride acting as a versatile electrophile for S_N2 reactions with amines, thiols, or alkoxides.[1]
Synthetic Methodology
The synthesis of CAS 1227584-96-4 requires precise regiocontrol to distinguish between the two halogenated positions on the pyridine ring.[1] The most robust industrial route utilizes selective metal-halogen exchange .[1]
Retrosynthetic Logic
The synthesis typically proceeds from 2,6-dibromo-3-fluoropyridine .[1] The steric and electronic influence of the C3-Fluorine atom directs lithiation/magnesiation preferentially to the C6 position, allowing for selective functionalization.[1]
Validated Synthetic Protocol
Step 1: Regioselective Formylation
-
Reagents: 2,6-Dibromo-3-fluoropyridine, i-PrMgCl[1]·LiCl (Turbo Grignard), DMF.[1]
-
Conditions: THF, -40°C to 0°C.[1]
-
Mechanism: The magnesium selectively inserts at C6 due to the directing effect of the ring nitrogen and the steric hindrance at C2 caused by the adjacent fluorine.[1]
-
Protocol:
-
Dissolve 2,6-dibromo-3-fluoropyridine in anhydrous THF under Argon.
-
Cool to -40°C. Add i-PrMgCl·LiCl (1.1 equiv) dropwise.[1]
-
Stir for 30 min to form the pyridyl-magnesium species.
-
Quench with anhydrous DMF (2.0 equiv). Warm to RT.
-
Workup with aq.[1] NH₄Cl to yield 6-bromo-5-fluoropicolinaldehyde .[1]
-
Step 2: Reduction
-
Reagents: NaBH₄, MeOH.[1]
-
Protocol: Treat the aldehyde with NaBH₄ (0.5 equiv) in methanol at 0°C. Quench with water to isolate (6-bromo-5-fluoropyridin-2-yl)methanol .
Step 3: Chlorination
-
Reagents: SOCl₂ (Thionyl Chloride) or Cyanuric Chloride/DMF.[1][2]
-
Conditions: DCM, 0°C to RT.
-
Protocol:
Synthesis Pathway Diagram[2]
Figure 1: Regioselective synthesis workflow targeting the C6 position via steric/electronic control.
Reactivity & Applications in Drug Discovery
This scaffold is designed for Fragment-Based Drug Discovery (FBDD) . Its orthogonality allows chemists to sequentially build complexity.[3][1]
Functionalization Logic
-
First Transformation (S_N2): The chloromethyl group is the most reactive electrophile.[1] It is typically displaced first by amines or thiols to attach a linker or a solubilizing tail.[1]
-
Second Transformation (Cross-Coupling): The C2-Bromine is reserved for attaching the core pharmacophore (e.g., an aryl or heteroaryl ring) via Suzuki or Stille coupling.[1]
-
Third Transformation (S_NAr - Rare): The C3-Fluorine is generally stable but can undergo nucleophilic aromatic substitution under forcing conditions if the ring is activated by electron-withdrawing groups.[1]
Reactivity Map[2]
Figure 2: Chemo-selective reactivity profile illustrating the orthogonal functionalization strategy.
Safety & Handling (MSDS Highlights)
Warning: This compound is an alkylating agent and a halogenated pyridine.[1] Strict safety adherence is mandatory.[1][4][5]
-
Hazards:
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1] Handle exclusively in a fume hood.
-
Decontamination: Quench spills with dilute aqueous ammonia or NaOH to hydrolyze the chloromethyl group before disposal.[1]
References
-
BenchChem. this compound Product Description & Applications. Retrieved from [1]
-
MDPI Molecules. Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)Pyridine Precursors. (Discusses analogous Turbo Grignard routes).[1][2] Retrieved from [1]
-
PubChem. 2-Bromo-6-fluoropyridine Compound Summary (Structural Analog Data). Retrieved from [1]
-
Fisher Scientific. Safety Data Sheet for Halogenated Pyridines. Retrieved from [1]
Sources
- 1. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound|CAS 1227584-96-4 [benchchem.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
2-Bromo-6-(chloromethyl)-3-fluoropyridine molecular weight
Technical Monograph: 2-Bromo-6-(chloromethyl)-3-fluoropyridine
Executive Summary & Core Identity
This compound is a high-value heterocyclic building block characterized by its orthogonal reactivity profile .[1] Unlike simple pyridines, this molecule possesses three distinct reactive handles—a C2-bromide, a C3-fluoride, and a C6-chloromethyl moiety—allowing for precise, sequential functionalization in the synthesis of complex pharmaceutical candidates (e.g., kinase inhibitors, GPCR ligands).[1]
This guide deconstructs the physicochemical properties, synthetic pathways, and handling protocols required to utilize this scaffold effectively in drug discovery campaigns.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value | Technical Note |
| CAS Number | 1227584-96-4 | Unique identifier for regulatory tracking.[1] |
| Molecular Formula | Contains three distinct halogen types.[1][2] | |
| Molecular Weight | 224.46 g/mol | Ideal for Fragment-Based Drug Design (FBDD).[1] |
| Physical State | Solid / Low-melting solid | Typically off-white to pale yellow; sensitive to moisture.[1] |
| Solubility | DCM, THF, EtOAc | Poor water solubility; prone to hydrolysis in aqueous media.[1] |
| Storage | 2–8°C, Inert Gas | Hygroscopic/Lachrymator. Store under Argon/Nitrogen.[1] |
Synthetic Architecture & Causality
The synthesis of this compound is non-trivial due to the need to differentiate between the two halogenated ring positions (C2 and C6) while preserving the sensitive chloromethyl group.[1]
The "Turbo Grignard" Selectivity Protocol
The most robust synthetic route utilizes a regioselective metal-halogen exchange on the commercially available precursor: 2,6-Dibromo-3-fluoropyridine .[1]
Mechanistic Logic:
-
Regioselectivity: Treatment with isopropylmagnesium chloride (Turbo Grignard) favors exchange at the C6-position over the C2-position.[1]
-
Formylation & Reduction: The resulting C6-magnesiate is quenched with DMF to yield the aldehyde, which is immediately reduced to the alcohol.[1]
-
Deoxychlorination: The alcohol is converted to the chloromethyl target using thionyl chloride (
).[1]
Experimental Workflow (Step-by-Step)
Note: All steps must be performed under an anhydrous inert atmosphere.
Step 1: Regioselective Formylation
-
Charge: Dissolve 2,6-Dibromo-3-fluoropyridine (1.0 eq) in anhydrous THF (0.5 M). Cool to -15°C .[1]
-
Exchange: Add
(1.1 eq) dropwise.[1] Maintain temperature < -10°C. Stir for 30 minutes. -
Quench: Add anhydrous DMF (1.5 eq). Warm to 0°C over 1 hour.[1]
-
Workup: Quench with saturated
. Extract with EtOAc.[1] Isolate the aldehyde intermediate.
Step 2: Reduction to Alcohol
-
Reduction: Dissolve aldehyde in MeOH. Add
(0.5 eq) at 0°C.[1] -
Outcome: Quantitative conversion to (6-bromo-5-fluoropyridin-2-yl)methanol.
Step 3: Chlorination (The Critical Step) [1]
-
Activation: Dissolve alcohol in DCM. Add
(1.2 eq) or Methanesulfonyl chloride (MsCl) with TEA.[1] -
Purification: Flash chromatography (Hexane/EtOAc). Do not use methanol during purification, as it will displace the chloride to form the methyl ether.[1]
Visualization: Synthetic Pathway & Reactivity
The following diagram illustrates the synthesis flow and the orthogonal reactivity nodes of the final molecule.
Figure 1: Synthetic route from 2,6-dibromo-3-fluoropyridine and orthogonal functionalization pathways.
Strategic Application in Drug Discovery
This molecule is not merely an intermediate; it is a branch-point scaffold .[1] Its utility lies in the ability to perform sequential, chemoselective reactions.[1][2]
A. The C6-Chloromethyl "Anchor" (S_N2)[1]
-
Reactivity: The chloromethyl group is a highly reactive electrophile (benzylic-like).[1]
-
Application: It is typically the first point of modification.[1] It reacts rapidly with secondary amines, thiols, or phenols under mild basic conditions (
, MeCN).[1] -
Why First? Performing the S_N2 reaction first avoids potential interference during metal-catalyzed cross-coupling steps later.[1]
B. The C2-Bromo "Warhead" (Cross-Coupling)[1]
-
Reactivity: The C2-position is activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Electronic Effect: The adjacent C3-fluorine atom exerts an inductive withdrawing effect, making the C2-bromide more electrophilic than a standard 2-bromopyridine.[1] This facilitates oxidative addition of Pd(0).[1]
-
Protocol Note: Phosphine ligands with wide bite angles (e.g., Xantphos) or bulky electron-rich ligands (e.g., Buchwald precatalysts) are recommended to overcome steric crowding from the C3-fluorine.[1]
C. The C3-Fluoro "Modulator"
-
Role: The fluorine atom is rarely displaced.[1] Instead, it serves to:
Safety & Handling Protocols
Hazard Class: Alkylating Agent / Lachrymator / Skin Corrosive.[1]
-
Genotoxicity: The chloromethyl moiety is a structural alert for genotoxicity (potential to alkylate DNA).[1] All handling must occur in a fume hood.[1]
-
Decomposition: The compound degrades to HCl and the corresponding alcohol upon exposure to moisture.[1]
-
Indicator: A sharp, acidic smell indicates hydrolysis.[1]
-
-
Neutralization: Spills should be treated with dilute aqueous ammonia or sodium hydroxide to quench the alkylating potential.[1]
References
-
MDPI. (2020).[1] Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Discusses the Turbo Grignard regioselectivity on 2,6-dibromopyridines. Retrieved from [Link]
-
PubChem. (2023).[1][5] 2-Bromo-6-fluoropyridine Compound Summary (Structural Analog Context). Retrieved from [Link]
Sources
Strategic Utilization of 2-Bromo-6-(chloromethyl)-3-fluoropyridine in Medicinal Chemistry
CAS: 1227566-67-1 | Formula: C₆H₄BrClFN | Mol. Weight: 224.46 g/mol [1]
Executive Summary
This technical guide analyzes 2-Bromo-6-(chloromethyl)-3-fluoropyridine , a high-value heterocyclic building block characterized by its trifunctional orthogonal reactivity . Unlike simple pyridines, this scaffold offers three distinct handles for diversification:
-
Electrophilic Alkyl Handle (C6-CH₂Cl): A highly reactive site for SN2 substitutions, serving as a "linker" point.
-
Cross-Coupling Handle (C2-Br): A sterically accessible site for Palladium-catalyzed C-C or C-N bond formation.
-
Electronic Modulator (C3-F): A metabolic blocker that simultaneously activates the C2 position via inductive effects (
) while reducing the basicity of the pyridine nitrogen.
This guide provides a validated roadmap for leveraging this molecule in SAR (Structure-Activity Relationship) exploration, prioritizing chemoselectivity and operational safety.
Physicochemical Profile & Structural Logic
The utility of this scaffold lies in the electronic interplay between its substituents. The C3-fluorine atom is not merely a passive substituent; it significantly alters the reactivity of the C2-bromine.
Table 1: Core Specifications
| Property | Value / Description | Note |
| Appearance | Off-white low-melting solid or oil | Tendency to crystallize upon cooling.[2] |
| LogP (Calc) | ~2.3 | Lipophilic enough for membrane permeability; good for CNS targets. |
| Reactivity Order | Alkyl Chloride > Aryl Bromide >> Aryl Fluoride | Critical: The benzylic-like chloride is the most reactive site. |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Moisture sensitive (hydrolysis of -CH₂Cl to -CH₂OH). |
| Safety Class | Alkylating Agent / Lachrymator | Handle in fume hood only. |
Electronic "Push-Pull" Analysis
-
The C3-Fluorine Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the C2 carbon, making the C-Br bond more susceptible to oxidative addition by Pd(0) catalysts compared to a non-fluorinated pyridine.
-
The Chloromethyl "Warhead": This group mimics a benzylic halide. Because the pyridine ring is electron-deficient, the C6-CH₂Cl bond is highly activated toward nucleophilic attack (SN2), significantly more so than a standard alkyl chloride.
Reactivity Roadmap & Chemoselectivity
The primary challenge when working with 1227566-67-1 is sequencing . You must decide which handle to engage first based on the stability of your nucleophiles.
Visualization: The Orthogonal Reactivity Map
The following diagram illustrates the distinct chemical pathways available for this scaffold.
Figure 1: Reactivity map highlighting the hierarchical nature of the functional groups.
Experimental Protocols
Strategy A: The "Linker First" Approach (Recommended)
In most drug discovery campaigns, it is safer to install the flexible linker (displacing the Cl) before performing the expensive metal-catalyzed coupling. This avoids potential chelation of the Palladium catalyst by free amines or thiols.
Protocol 1: SN2 Displacement with Secondary Amines
Objective: Synthesize a tertiary amine intermediate while leaving the Aryl-Br intact.
-
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.1 equiv).
-
Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
-
Procedure:
-
Dissolve the substrate in MeCN (0.1 M concentration).
-
Add K₂CO₃ followed by the amine at 0°C.
-
Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Monitor by TLC/LC-MS. The product will be more polar.
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.
-
-
Critical Note: Do not heat above 60°C if using volatile amines. The reaction is usually fast at RT due to the activated nature of the chloromethyl group.
Protocol 2: Suzuki-Miyaura Coupling (C2-Functionalization)
Objective: Arylation of the C2 position. This can be performed on the parent molecule or the product from Protocol 1.
-
Reagents:
-
Substrate: Bromide intermediate (1.0 equiv).
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%).
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).
-
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
Combine organic components in a pressure vial.
-
Add solvent and aqueous base. Sparge with Argon for 5 minutes.
-
Add catalyst quickly under Argon flow. Seal.
-
Heat to 80–90°C for 4–12 hours.
-
-
Troubleshooting:
-
Protodehalogenation: If the Br is replaced by H, lower the temperature and switch to a more active catalyst like XPhos Pd G2.
-
Hydrolysis: If the chloromethyl group is still present (Strategy B), use anhydrous conditions (Cs₂CO₃/Toluene) to prevent hydrolysis to the alcohol.
-
Decision Workflow: Synthesis Logic
When designing a route, use the following logic tree to determine the order of operations.
Figure 2: Synthesis decision tree. Route A is preferred for 90% of applications to prevent catalyst poisoning.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize the specific hazards of halomethyl pyridines :
-
Vesicant/Lachrymator Nature: The
moiety is an alkylating agent. It can alkylate DNA and proteins. It is likely a potent lachrymator (tear gas effect) and skin irritant.-
Protocol: Double-glove (Nitrile).[1] Quench all glassware and waste with a dilute solution of ammonia or nucleophilic amine to destroy trace alkylator before removal from the hood.
-
-
Thermal Instability: While the aromatic ring is stable, the chloromethyl group can eliminate HCl to form a reactive methide intermediate or polymerize upon prolonged heating >100°C.
-
Storage: Store under Argon. If the material turns pink/brown, it indicates decomposition (likely HBr/HCl formation).
References
-
BenchChem. this compound Product Analysis and Applications. Retrieved from .
-
Sigma-Aldrich. Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine (Analogous Hazards). Retrieved from .
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (General reference for Pyridine Nucleophilic Substitution).
-
PubChem. Compound Summary: 2-Bromo-6-fluoropyridine (Structural Analog). Retrieved from .
Sources
Technical Guide: Synthesis of 2-Bromo-6-(chloromethyl)-3-fluoropyridine
This guide outlines the synthesis of 2-Bromo-6-(chloromethyl)-3-fluoropyridine , a high-value scaffold for medicinal chemistry.[1] The presence of three distinct reactive handles—an aryl bromide (C2), an aryl fluoride (C3), and a benzylic chloride (C6)—allows for orthogonal functionalization, making this molecule a critical intermediate for constructing complex heterocyclic libraries.
Executive Summary
-
Target Molecule: this compound (CAS: 1227584-96-4)[1]
-
Primary Precursor: 2-Bromo-3-fluoro-6-methylpyridine (CAS: 374633-36-0)
-
Core Strategy: The most robust synthetic pathway involves the Boekelheide Rearrangement , converting the C6-methyl group to a hydroxymethyl intermediate, followed by deoxychlorination. This method avoids the poor selectivity often associated with direct radical halogenation of electron-deficient pyridines.
-
Alternative Strategy: For large-scale applications where 2,6-dibromo-3-fluoropyridine is the starting material, a Metal-Halogen Exchange (Turbo Grignard) sequence is viable.
Synthesis Pathways Overview
Pathway A: The Boekelheide Rearrangement (Recommended)
This pathway is preferred for laboratory-scale synthesis due to its high regiofidelity and operational safety. It systematically oxidizes the methyl group to an alcohol, which is then chlorinated.
Mechanism:
-
N-Oxidation: Activation of the pyridine ring.
-
Rearrangement: Acetic anhydride-mediated [3,3]-sigmatropic rearrangement to the acetoxymethyl intermediate.
-
Hydrolysis: Conversion to the primary alcohol.
-
Chlorination: Nucleophilic substitution using Thionyl Chloride (
) or Cyanuric Chloride.
Pathway B: Radical Halogenation (Direct Functionalization)
A shorter, albeit less selective, route involving radical bromination followed by Finkelstein exchange.
-
Step 1: Wohl-Ziegler bromination (NBS/AIBN) to 2-bromo-6-(bromomethyl)-3-fluoropyridine.
-
Step 2: Chloride exchange (LiCl).
-
Note: Direct radical chlorination (NCS) is often sluggish and prone to over-chlorination on electron-deficient rings.
Detailed Experimental Protocol (Pathway A)
Step 1: Synthesis of 2-Bromo-3-fluoro-6-methylpyridine N-oxide
Reagents: 2-Bromo-3-fluoro-6-methylpyridine, m-CPBA (meta-Chloroperoxybenzoic acid), Dichloromethane (DCM).
-
Dissolve 2-bromo-3-fluoro-6-methylpyridine (1.0 eq) in DCM (0.2 M concentration).
-
Cool to 0°C. Slowly add m-CPBA (1.2 eq) portion-wise to control exotherm.
-
Warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC/LCMS for consumption of starting material.
-
Workup: Quench with saturated aqueous
(to destroy excess peroxide) followed by saturated . Extract with DCM.[2] -
Purification: Silica gel chromatography (Gradient: 0–10% MeOH in DCM).
Step 2: Boekelheide Rearrangement to Acetate
Reagents: Acetic Anhydride (
-
Suspend the N-oxide intermediate (1.0 eq) in Acetic Anhydride (5–10 volumes).
-
Heat to 100–120°C for 2–4 hours. The solution typically turns dark.
-
Mechanism: The N-oxide oxygen attacks an acetyl group; the resulting acetate anion deprotonates the C6-methyl, triggering the rearrangement to the C6-acetoxymethyl pyridine.
-
Workup: Remove excess
under reduced pressure (azeotrope with toluene if necessary). The residue (crude acetate) is usually carried forward directly.
Step 3: Hydrolysis to 2-Bromo-3-fluoro-6-(hydroxymethyl)pyridine
Reagents:
-
Dissolve the crude acetate in MeOH .
-
Add
(2.0 eq) and stir at RT for 1–2 hours. -
Workup: Concentrate solvent. Dilute with water and extract with Ethyl Acetate (EtOAc).[3]
-
Purification: Silica gel chromatography (Hexanes/EtOAc). This yields the stable alcohol intermediate.
Step 4: Deoxychlorination to Target
Reagents: Thionyl Chloride (
Protocol (Standard
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM at 0°C.
-
Add
(1.5 eq) dropwise. Add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier-Haack active species. -
Stir at RT for 2–4 hours (or reflux if sluggish).
-
Workup: Carefully quench with saturated
at 0°C (gas evolution!). Extract with DCM.[2] -
Isolation: Dry over
and concentrate. The product is often pure enough for use or can be recrystallized/chromatographed.
Visualization of Pathways
Caption: Comparative synthesis pathways. The Blue path (Boekelheide) offers higher regioselectivity compared to the Red path (Radical).
Key Reaction Parameters & Data
| Parameter | Pathway A (Boekelheide) | Pathway B (Radical Halogenation) |
| Starting Material | 2-Bromo-3-fluoro-6-methylpyridine | 2-Bromo-3-fluoro-6-methylpyridine |
| Key Reagents | mCPBA, Ac2O, K2CO3, SOCl2 | NBS, AIBN, LiCl |
| Overall Yield | 40–60% (4 steps) | 30–45% (2 steps) |
| Selectivity | High (Regiospecific rearrangement) | Moderate (Risk of di-halogenation) |
| Scalability | High (Avoids chromatography in early steps) | Moderate (Purification difficult) |
| Safety Profile | Good (Standard handling of oxidants/acids) | Moderate (Radical initiators, exothermic) |
Critical Scientific Insights (E-E-A-T)
Why Boekelheide over Radical Halogenation?
While radical halogenation (Pathway B) appears shorter, the electron-deficient nature of the pyridine ring—exacerbated by the fluorine and bromine substituents—makes the methyl protons less hydridic but the radical intermediate somewhat destabilized compared to simple toluenes.
-
The Problem: Radical bromination often leads to a mixture of mono-brominated, di-brominated, and unreacted species that are difficult to separate due to similar polarities.
-
The Solution: The Boekelheide rearrangement is driven by the weakness of the N-O bond and the formation of a strong C=O bond (in the acetate). It is strictly intramolecular at the rearrangement step, ensuring functionalization occurs only at the alpha-methyl position, preserving the integrity of the C2-Br and C3-F handles.
Alternative: The "Turbo Grignard" Route
For labs starting from 2,6-dibromo-3-fluoropyridine , a metal-halogen exchange strategy is viable but requires strict temperature control.
-
Exchange: Treatment with
(Turbo Grignard) at -40°C.-
Regioselectivity:[4] Exchange typically favors the C6-position (away from Fluorine) because the C2-lithio species is prone to elimination (forming a pyridyne) due to the adjacent C3-fluorine.
-
-
Formylation: Quench with DMF to get the aldehyde.
-
Reduction/Chlorination: Reduction to alcohol followed by Cyanuric Chloride treatment.
-
Citation Support: This utilizes the "Cyanuric Chloride" method for converting alcohols to alkyl chlorides under mild conditions, avoiding the harsh acidity of thionyl chloride [1].
-
References
-
MDPI. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Molecules. Retrieved from [Link]
-
Baran Lab. (2012). Pyridine N-Oxides: Synthesis and Functionalization. Retrieved from [Link]
Sources
Technical Guide: Spectroscopic Characterization of 2-Bromo-6-(chloromethyl)-3-fluoropyridine
[1]
CAS Registry Number: 1227584-96-4
Molecular Formula:
Structural Analysis & Theoretical Grounding
Before interpreting spectral data, one must understand the electronic environment governed by the substitution pattern on the pyridine ring.[1]
-
Position 2 (Bromine): Inductively withdrawing, but less so than Fluorine.[1] It serves as a handle for Suzuki/Stille couplings.
-
Position 3 (Fluorine): Strongly electronegative. It exerts a significant deshielding effect on the adjacent C2 and C4 carbons and a specific coupling effect (
, ) on the spin system.[1] -
Position 6 (Chloromethyl): An electrophilic "benzylic-like" site.[1] The methylene protons here are chemically distinct and shifted downfield by the chlorine atom.
Isotopic Signature Logic
The presence of both Bromine (
-
Br Pattern: ~1:1 ratio.
-
Cl Pattern: ~3:1 ratio.
-
Combined Pattern: The molecular ion cluster will display a characteristic "M, M+2, M+4" pattern.[1]
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Deuterated Chloroform (
H NMR (Proton NMR)
The proton spectrum is characterized by two distinct regions: the aromatic region (two protons) and the aliphatic region (two protons).[1]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.45 – 7.55 | dd (or pseudo-t) | 1H | H-4 | Ortho to Fluorine.[1] The signal is split by H-5 ( |
| 7.30 – 7.40 | dd | 1H | H-5 | Meta to Fluorine.[1] Split by H-4 ( |
| 4.65 – 4.75 | s (or br s) | 2H | -CH | The chloromethyl group appears as a singlet. Broadening may occur due to long-range coupling with H-5 or F-3.[1] |
Analyst Note: Literature sources occasionally misidentify the -CH
Cl signal as a triplet. This is chemically inconsistent with the structure unless specific solvent-solute complexes form.[1] In standard, expect a Singlet .
C NMR (Carbon NMR)
The Carbon-13 spectrum is dominated by C-F coupling, resulting in doublets for most ring carbons.[1]
| Chemical Shift ( | Multiplicity | Assignment | |
| 155.0 – 160.0 | d | ~260 | C-3 (Directly bonded to F) |
| 150.0 – 155.0 | d | ~15 | C-6 (Ipso to chloromethyl, meta to F) |
| 135.0 – 140.0 | d | ~5 | C-2 (Ipso to Br, ortho to F) |
| 125.0 – 130.0 | d | ~20 | C-4 (Ortho to F) |
| 120.0 – 125.0 | d | < 5 | C-5 (Meta to F) |
| 45.0 – 50.0 | s | - | -CH |
F NMR (Fluorine NMR)
-
Shift:
-75.0 to -80.0 ppm.[1] -
Appearance: Singlet (decoupled) or complex multiplet (coupled) depending on acquisition parameters.[1]
Mass Spectrometry (MS)
Method: GC-MS (EI) or LC-MS (ESI+).[1]
Experimental Protocol: Sample Preparation & Quality Control
Protocol 1: NMR Sample Preparation
Objective: Ensure high-resolution spectral acquisition without concentration effects.
-
Massing: Weigh 10–15 mg of the solid compound into a clean vial.
-
Dissolution: Add 0.6 mL of
(99.8% D, with 0.03% TMS).-
Critical Step: Ensure the solution is clear. Turbidity indicates inorganic salts (NaBr/KBr from synthesis). Filter through a glass wool plug if necessary.
-
-
Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent solvent evaporation and concentration changes.
Protocol 2: Impurity Profiling (Differentiation)
The primary synthetic impurity is the starting material (2-Bromo-3-fluoro-6-methylpyridine) or the over-chlorinated product (2-Bromo-6-(dichloromethyl)-3-fluoropyridine).[1]
Visualizations
Diagram 1: Analytical Logic & Coupling Network
This diagram illustrates the connectivity and coupling interactions (
Caption: NMR Spin-System Connectivity. Red dashed lines indicate Fluorine coupling; solid black lines indicate Proton-Proton coupling.[1]
Diagram 2: Synthetic Impurity Origin
Understanding the origin of spectral impurities is vital for process chemistry.
Caption: Radical Halogenation Pathway showing the spectroscopic shift from Methyl (Precursor) to Chloromethyl (Target) to Dichloromethyl (Impurity).
References
-
BenchChem. this compound Product Description & Spectral Data. Retrieved from [1]
-
PubChem. 2-Bromo-6-fluoropyridine (Analogous Scaffold Data). National Library of Medicine. Retrieved from [1][3]
-
Sigma-Aldrich. 2-Bromo-3-fluoro-6-methylpyridine (Precursor Data).[1] Retrieved from [1]
-
Master Organic Chemistry. Selectivity in Radical Halogenation: Chlorination vs Bromination. Retrieved from
Technical Analysis: 1H NMR Characterization of 2-Bromo-6-(chloromethyl)-3-fluoropyridine
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Bromo-6-(chloromethyl)-3-fluoropyridine . It is designed for medicinal chemists and structural biologists requiring rigorous verification of this halogenated heterocyclic scaffold, often utilized as a core intermediate in the development of kinase inhibitors and P-CABs (Potassium-Competitive Acid Blockers).[1]
Structural Logic & Spin Systems
To accurately interpret the NMR spectrum, one must first deconstruct the electronic environment and spin-active nuclei interactions.[1] This molecule presents a multi-spin system involving
The Spin Network[1]
-
Nucleus A (
at C3): Acts as a hetero-coupling partner, splitting proton signals significantly.[1] -
Nucleus B (Proton at C4): Located ortho to the Fluorine and meta to the Bromine.[1]
-
Nucleus C (Proton at C5): Located meta to the Fluorine and ortho to the chloromethyl group.[1]
-
Nucleus D (Protons at C6-methyl): The methylene protons in the chloromethyl tail.[1]
J-Coupling Network Visualization
The following diagram illustrates the scalar coupling pathways that dictate the multiplicity of the observed signals.
Figure 1: Scalar coupling network showing the dominant
Predicted Spectral Data & Assignments
Based on substituent additivity rules for pyridines and empirical data from analogous 2-bromo-3-fluoropyridine derivatives [1][2], the following spectral characteristics are established.
Solvent:
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Mechanistic Rationale |
| 4.65 – 4.75 | Singlet (s) | 2H | N/A (Possible broadening) | Deshielded by electronegative Cl and the electron-deficient pyridine ring.[1] | |
| H4 (Aromatic) | 7.45 – 7.55 | Doublet of Doublets (dd) | 1H | The large H-F ortho coupling dominates, creating a wide doublet, further split by H5.[1] | |
| H5 (Aromatic) | 7.35 – 7.45 | Doublet of Doublets (dd) | 1H | Ortho coupling to H4 is primary; Meta coupling to F creates the secondary split.[1] |
Detailed Signal Analysis
A. The Chloromethyl Singlet (
4.65)
The methylene protons at position 6 appear as a sharp singlet.[1] While a long-range
-
Diagnostic Value: This peak is critical for monitoring the conversion of the alcohol precursor (2-bromo-6-(hydroxymethyl)-3-fluoropyridine) to the chloride.[1] The shift moves downfield from ~4.8 ppm (
) to ~4.65 ppm ( ) with a distinct change in peak shape if exchange was previously used [2].[1]
B. The "Deceptive" Aromatic Region (
7.3 – 7.6)
The H4 and H5 protons form an ABX system (where X is Fluorine).[1]
-
H4 (The Fluorine Partner): This proton experiences the strongest influence from the fluorine atom.[1] The
coupling constant is often larger than the ortho coupling.[1] This can sometimes make the "doublet of doublets" appear as a pseudo-triplet if .[1] However, in 3-fluoropyridines, is usually distinct enough (~9-10 Hz) to resolve the dd clearly [3].[1] -
H5 (The Distant Neighbor): H5 is shielded relative to H4 due to resonance effects, but the inductive withdrawal of the chloromethyl group counteracts this.[1] The key identifier is the smaller coupling constant (
Hz) compared to H4.[1]
Experimental Validation Protocol
To ensure the integrity of the synthesized compound, the following validation workflow is recommended. This protocol distinguishes the target molecule from common regioisomers (e.g., 2-chloro-6-(bromomethyl)...).[1]
Step 1: 19F-Decoupled 1H NMR
Run a standard
-
Result: The complex "doublet of doublets" patterns for H4 and H5 should collapse into simple doublets (showing only
). -
Confirmation: This confirms that the complex splitting is indeed caused by fluorine and not an impurity or unexpected conformer.
Step 2: 13C NMR Verification
The carbon spectrum provides definitive proof of the halogen positions via C-F coupling constants (
-
C3 (C-F): Doublet,
Hz.[1] -
C2 (C-Br): Doublet,
Hz.[1] -
C4: Doublet,
Hz.[1] -
C6 (
): Doublet, Hz (Small but detectable).[1]
Step 3: NOE (Nuclear Overhauser Effect)
If regiochemistry is in doubt (e.g., did the Br and F swap positions during a rearrangement synthesis?):
-
Irradiate the
singlet at 4.65 ppm. -
Observation: You should observe an NOE enhancement primarily at H5 .
-
Negative Result: You should NOT observe enhancement at H4. If H4 is enhanced, the chloromethyl group is likely at position 5 or 3, indicating an incorrect isomer.[1]
Synthesis & Impurity Profiling
When analyzing the spectrum, be vigilant for these common specific impurities derived from the synthesis of chloromethylpyridines [2][4].[1]
| Impurity | Characteristic Signal | Origin |
| Hydroxymethyl precursor | Incomplete chlorination (using | |
| Bis-ether dimer | Hydrolysis/Condensation during workup.[1] | |
| Over-chlorination | Cl/Br exchange at position 2 (rare but possible under harsh |
References
-
BenchChem. (n.d.).[1][2] this compound - Structure and Applications. Retrieved from [1]
-
MDPI. (2020).[1][2] Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Molecules. Retrieved from [1]
-
Loughborough University. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants. Retrieved from [1]
-
Royal Society of Chemistry. (2013).[1][2][3] Synthesis of 6-Substituted 2-bromopyridines. RSC Advances. Retrieved from [1]
Sources
Physical and chemical properties of 2-Bromo-6-(chloromethyl)-3-fluoropyridine
[1]
Executive Summary
2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS: 1227584-96-4) is a trifunctionalized heterocyclic scaffold critical to modern medicinal chemistry and agrochemical discovery.[1] Its structural uniqueness lies in the orthogonal reactivity of its three substituents: a nucleophilic-labile chloromethyl group, a transition-metal-active bromine, and a metabolically stable fluorine atom. This triad allows for the sequential construction of complex pharmacophores, making it a preferred building block for synthesizing enzyme inhibitors and receptor modulators.
Physicochemical Profile
The physical properties of this compound are dictated by the electron-withdrawing nature of the pyridine ring and its halogen substituents.
Table 1: Key Chemical Data
| Property | Value | Notes |
| CAS Number | 1227584-96-4 | Primary Identifier |
| Molecular Formula | C₆H₄BrClFN | |
| Molecular Weight | 224.46 g/mol | |
| Physical State | Solid or Low-Melting Solid | Dependent on purity/crystallinity |
| Melting Point | 30–35 °C (Predicted) | Analogous to 2-bromo-6-fluoropyridine |
| Boiling Point | ~280 °C (Predicted) | @ 760 mmHg |
| Density | 1.8 ± 0.1 g/cm³ | High density due to polyhalogenation |
| Solubility | DCM, THF, DMF, DMSO | Hydrophobic; insoluble in water |
| LogP | ~2.5 (Predicted) | Moderate lipophilicity |
Structural Analysis & Reactivity Mechanisms
The utility of this compound stems from its Orthogonal Reactivity Profile . Each substituent responds to specific reaction conditions without interfering with the others, enabling "programmed" synthesis.
Electronic Effects
-
3-Fluorine: Induces a strong inductive withdrawal (-I effect), lowering the pKa of the pyridine nitrogen and increasing the electrophilicity of the ring carbons. It also serves as a metabolic blocker, preventing oxidative metabolism at the 3-position.
-
2-Bromine: Located alpha to the nitrogen, this position is activated for oxidative addition by Palladium(0) species, facilitating cross-coupling.
-
6-Chloromethyl: This group functions as a "benzylic-like" electrophile. The electron-deficient pyridine ring makes the methylene carbon highly susceptible to
attack by nucleophiles.
Reactivity Map
The following diagram illustrates the distinct chemical pathways available for this scaffold.
Figure 1: Orthogonal reactivity map showing the three distinct functional handles.
Synthetic Utility & Protocols
Standard Workflow: Sequential Functionalization
In drug discovery, the order of operations is critical. The standard protocol involves displacing the reactive chloride first, followed by the metal-catalyzed coupling of the bromide. This prevents potential side reactions with the chloromethyl group during harsh coupling conditions.
Protocol:
Displacement with Secondary Amines
Objective: To install a solubilizing amine tail while preserving the aryl bromide.
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF.
-
Base Addition: Add Potassium Carbonate (
, 2.0 equiv) or Diisopropylethylamine (DIPEA, 1.5 equiv). -
Nucleophile Addition: Add the secondary amine (e.g., Morpholine, 1.1 equiv) dropwise at 0 °C to control exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC/LCMS (Disappearance of starting material peak at ~224 m/z).
-
Workup: Dilute with Ethyl Acetate, wash with water (3x) to remove DMF/salts. Dry organic layer over
.[2] -
Purification: Flash column chromatography (Hexane/EtOAc).
Mechanistic Note: The 3-fluoro substituent pulls electron density, making the benzylic carbon more electrophilic than in non-fluorinated analogs, often accelerating reaction rates.
Synthesis of the Core Scaffold
While typically purchased, the core can be synthesized via the "Turbo Grignard" method or radical halogenation.
Figure 2: Synthetic pathways to the target scaffold.
Handling, Stability & Safety
Stability Profile
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis in the presence of moisture and heat, converting to the alcohol (hydroxymethyl). Store under inert atmosphere (Argon/Nitrogen).
-
Thermal: Stable at room temperature, but prolonged heating (>100 °C) without a solvent may induce decomposition.
-
Light: Halogenated pyridines can be light-sensitive; store in amber vials.
Safety Data (GHS Classification)
References
-
BenchChem. (2025). This compound: Technical Data and Applications. Retrieved from
-
MDPI. (2020). Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)Pyridine Precursors. Molecules. Retrieved from
-
PubChem. (2025). 2-Bromo-6-fluoropyridine Compound Summary (Analogous Data). National Library of Medicine. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-6-fluoropyridine. Retrieved from
Technical Safety Guide: 2-Bromo-6-(chloromethyl)-3-fluoropyridine
CAS: 1227584-96-4 | Formula: C₆H₄BrClFN[1]
Executive Summary & Strategic Utility
2-Bromo-6-(chloromethyl)-3-fluoropyridine is a high-value, trifunctional heterocyclic building block used primarily in the synthesis of advanced pharmaceutical intermediates.[1][2] Its structural utility lies in its orthogonal reactivity:
-
C6-Chloromethyl: A highly reactive electrophile (alkylating agent) suitable for
displacement by amines, thiols, or alkoxides.[1] -
C2-Bromine: A handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
C3-Fluorine: Modulates pKa and lipophilicity, while exerting electronic influence on the pyridine ring.[1]
Critical Safety Alert: This compound possesses the structural characteristics of a potent alkylating agent and a lachrymator .[1] It must be handled with the same rigor applied to benzyl halides and nitrogen mustards.[1] Inhalation or skin contact can lead to delayed, irreversible cellular damage due to DNA alkylation mechanisms.[1]
Chemical Profile & Physical Properties[1][2][3]
| Property | Data | Notes |
| CAS Number | 1227584-96-4 | Unique identifier for regulatory verification.[1] |
| Molecular Weight | 224.46 g/mol | Useful for stoichiometry calculations. |
| Appearance | White to light yellow solid | Low-melting point; may liquefy in warm labs.[1] |
| Solubility | DCM, DMSO, Ethyl Acetate | Hydrolyzes in water/aqueous buffers.[1] |
| Reactivity Class | Alkyl Halide / Halopyridine | Lachrymator ; Moisture sensitive. |
Hazard Analysis: The Mechanistic Basis of Toxicity
As scientists, we must understand why a compound is toxic to respect the safety protocols.[1]
3.1 The Chloromethyl "Warhead" (Alkylating Potential)
The chloromethyl group at the C6 position is activated by the electron-deficient pyridine ring.[1] The nitrogen atom in the ring pulls electron density, making the methylene carbon (
-
Mechanism: Upon contact with biological tissue, this carbon undergoes rapid nucleophilic attack by DNA bases (guanine) or protein residues (cysteine thiols).[1]
-
Consequence: This results in DNA cross-linking or protein inactivation.[1] The damage is often delayed , meaning symptoms (blistering, respiratory distress) may not appear until hours after exposure.[1]
3.2 Lachrymatory Effects
Like many benzylic halides, this compound activates TRPA1 channels in the cornea and mucous membranes.[1]
-
Handling Implication: Even trace vapors can incapacitate a researcher, causing severe tearing and blepharospasm (involuntary eyelid closure), which increases the risk of secondary accidents in the lab.[1]
Reactivity & Synthesis Workflow
The following diagram illustrates the orthogonal reactivity sites of the molecule, guiding synthetic strategy while highlighting stability risks.
Figure 1: Orthogonal reactivity map highlighting the high-risk chloromethyl site and the stable cross-coupling handles.[1]
Safe Handling Protocols (SOP)
5.1 Engineering Controls
-
Primary Barrier: All operations (weighing, solubilization, reaction setup) must be performed inside a certified Chemical Fume Hood .[1]
-
Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Halogenated pyridines can be static-prone, leading to powder dispersal.[1]
-
Vented Balance: If a glovebox is unavailable, use a balance enclosure inside the hood.[1] Never weigh this compound on an open bench.[1]
5.2 Personal Protective Equipment (PPE)
| Component | Specification | Rationale |
| Gloves (Layer 1) | Laminate / Silver Shield | Standard nitrile is permeable to benzylic halides over time.[1] |
| Gloves (Layer 2) | Nitrile (Disposable) | Provides dexterity and protects the inner laminate glove.[1] |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient against lachrymatory vapors. |
| Respiratory | Full-face respirator (if outside hood) | Only required for spill cleanup; use cartridge for organic vapors/acid gas.[1] |
5.3 Decontamination & Quenching Strategy
Do not dispose of unreacted chloromethyl pyridine directly into waste drums.[1] The alkylating potential persists.[1]
-
Quench Solution: 10% solution of Morpholine or Ethanolamine in Methanol.[1]
-
Mechanism: These amines rapidly react with the chloromethyl group via
, converting the toxic alkylator into a benign ammonium salt.[1] -
Procedure: Stir reaction waste with quench solution for 1 hour before disposal into halogenated waste.
Emergency Response Workflow
In the event of exposure or spill, immediate action is required.[1][3][4][5] Do not wait for symptoms.
Figure 2: Decision tree for emergency response. Note the prohibition of paper towels for spills, as they increase surface area for evaporation of lachrymatory vapors.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][6] (General reference for Alkylating Agents).
Sources
- 1. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 1227584-96-4 [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2-Bromo-6-fluoropyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Strategic Fluorination of Pyridine Scaffolds: Physicochemical Tuning and Therapeutic Utility
Executive Summary
The pyridine ring is a privileged scaffold in FDA-approved therapeutics, yet its metabolic liability (N-oxidation) and high basicity often necessitate structural optimization. Fluorination of the pyridine core represents a high-impact tactic in modern medicinal chemistry.[1] This guide details the biological and physicochemical consequences of introducing fluorine into pyridine systems, specifically focusing on pKa modulation , metabolic blockade , and
Part 1: The Physicochemical Rationale[2]
The "Fluorine Scan" and Basicity Modulation
The introduction of fluorine into a pyridine ring is not merely a steric substitution; it is a profound electronic edit. The high electronegativity of fluorine (3.98 Pauling scale) exerts a powerful inductive effect (
-
Pyridine (Unsubstituted): The lone pair on the nitrogen is available for protonation (pKa ~5.2). At physiological pH (7.4), a significant fraction exists as the pyridinium cation, which can limit passive membrane permeability.
-
2-Fluoropyridine: The electron-withdrawing fluorine at the
-position pulls electron density away from the nitrogen. This lowers the pKa drastically (to ~ -0.44), rendering the molecule neutral at physiological pH. -
3-Fluoropyridine: The effect is attenuated by distance but still significant (pKa ~3.0), offering a "tunable" basicity intermediate between the unsubstituted and 2-substituted forms.
Implication: By fluorinating the pyridine ring, researchers can fine-tune the LogD (distribution coefficient) and improve blood-brain barrier (BBB) penetration by preventing ionization.
Metabolic Stability: The C-F Shield
The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing a metabolic "soft spot" with fluorine blocks oxidative metabolism.
-
Blockade of N-Oxidation: Electron deficiency on the nitrogen (induced by F) makes it a poorer nucleophile, reducing the rate of N-oxide formation by flavin-containing monooxygenases (FMOs).
-
Blockade of C-Hydroxylation: Fluorine sterically and electronically prevents CYP450-mediated hydroxylation at the substituted carbon.
Data Summary: Physicochemical Shifts[3][4]
| Compound | Structure | pKa (Approx) | LogP (Exp) | Metabolic Liability |
| Pyridine | 5.2 | 0.65 | High (N-oxidation, C-hydroxylation) | |
| 2-Fluoropyridine | -0.44 | 1.12 | Low (Stable to N-oxidation) | |
| 3-Fluoropyridine | 2.97 | 1.20 | Moderate | |
| 2,6-Difluoropyridine | < -2.0 | 1.60 | Very Low (Highly lipophilic) |
Part 2: Decision Framework & Visualization
The following decision tree illustrates when to deploy fluorinated pyridines during Lead Optimization.
Figure 1: Strategic decision tree for incorporating fluorine into pyridine-based drug candidates to solve specific ADME-Tox issues.
Part 3: Synthetic Access & Experimental Protocols
Reliable synthesis is the bedrock of valid biological data. The most robust method for accessing 2-fluoropyridines is Nucleophilic Aromatic Substitution (
Protocol 1: Synthesis of 2-Fluoropyridine Derivatives via
Objective: Convert a 2-chloropyridine precursor to a 2-fluoropyridine using a nucleophilic fluoride source. This method is preferred over direct fluorination (
Materials:
-
Substrate: 2-Chloropyridine derivative (1.0 equiv)[2]
-
Reagent: Cesium Fluoride (CsF) (3.0 equiv) or Potassium Fluoride (KF) (spray-dried).
-
Solvent: Anhydrous DMSO or Sulfolane (0.2 M concentration).
-
Additives: 18-Crown-6 (if using KF) to solubilize the fluoride ion.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strictly anhydrous conditions (Argon atmosphere), charge a pressure vial with the 2-chloropyridine substrate and CsF.
-
Expert Insight: Water is the enemy here. Hydrated fluoride is non-nucleophilic due to hydrogen bonding. CsF is preferred over KF due to higher solubility in organic solvents.
-
-
Solvation: Add anhydrous DMSO. If the substrate is valuable, add 1.0 equiv of 18-crown-6 to enhance reactivity.
-
Reaction: Seal the vial and heat to 120°C - 150°C for 12–24 hours.
-
Monitoring: Monitor via
F NMR . The appearance of a signal around -60 to -70 ppm (relative to ) indicates product formation.
-
-
Workup: Cool to room temperature. Dilute with diethyl ether (to precipitate inorganic salts) and wash with water (
) to remove DMSO. -
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography.
Protocol 2: In Vitro Microsomal Stability Assay
Objective: Quantify the metabolic stability improvement of the fluorinated analog compared to the parent pyridine.
Materials:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein conc).
-
NADPH Regenerating System (solution A and B).
-
Test Compound (1 µM final conc).
-
Positive Control (e.g., Verapamil or Testosterone).
Workflow:
-
Incubation: Pre-incubate microsomes (0.5 mg/mL final) with the test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove aliquots (50 µL). -
Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines the intrinsic clearance ( ).-
Success Criterion: A decrease in
of >50% compared to the non-fluorinated parent indicates successful metabolic blocking.
-
Part 4: F-Labeling for PET Imaging
Fluorinated pyridines are critical in Positron Emission Tomography (PET) because the
Mechanism: The synthesis relies on the high reactivity of the 2-position of pyridine towards nucleophiles. A leaving group (usually
Figure 2: Radiosynthesis workflow for 18F-labeled pyridine tracers.
Clinical Relevance: This chemistry is utilized in the synthesis of tracers for neuroimaging, where the reduced basicity of the fluoropyridine allows the tracer to cross the Blood-Brain Barrier (BBB) and bind to targets like Tau proteins or Amyloid plaques (e.g., Flortaucipir).[3]
Part 5: Case Study – Lemborexant
Drug: Lemborexant (Dayvigo) Indication: Insomnia (Orexin receptor antagonist).[1] Chemistry: Contains a 5-fluoropyridine moiety. Role of Fluorine:
-
Metabolic Stability: The fluorine at the 5-position blocks metabolic attack at a site that would otherwise be prone to oxidation.
-
Binding Affinity: The fluorine atom participates in favorable interactions within the orexin receptor pocket, contributing to the drug's high potency.
-
Differentiation: The specific substitution pattern differentiates it from earlier dual orexin receptor antagonists (DORAs), improving its safety profile regarding daytime somnolence.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Piller, F. M., & Knochel, P. (2009). Regioselective functionalization of fluorinated pyridines. Chemistry – A European Journal, 15(29), 7192-7202. Link
-
Dollé, F. (2005).[4] Fluorine-18-labelled fluoropyridines: Advances in radiopharmaceutical design. Current Pharmaceutical Design, 11(25), 3221-3235. Link
-
FDA Access Data. (2019). Drug Approval Package: DAYVIGO (lemborexant).[1] U.S. Food and Drug Administration.[1][3][5] Link
Sources
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Chemoselective Functionalization of 2-Bromo-6-(chloromethyl)-3-fluoropyridine: A Strategic Guide
Executive Summary: The Trifunctional Scaffold
2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS: 1227584-96-4) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile . Unlike simple halopyridines, this molecule offers three distinct vectors for diversification, each responsive to specific activation modes:
-
C6-Chloromethyl: A highly reactive electrophile (benzylic-like) susceptible to SN2 displacement.[1]
-
C2-Bromo: A classic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or SNAr.
-
C3-Fluoro: An electronic modulator that activates the C2 position and influences metabolic stability (blocking P450 oxidation).
This guide provides a validated roadmap for navigating these competing reactivities, ensuring high chemoselectivity and yield.
Electronic Architecture & Reactivity Hierarchy
To manipulate this molecule successfully, one must understand the electronic push-pull forces at play.
-
The "Picolyl" Effect (C6): The electron-deficient pyridine ring acts similarly to a nitro-benzene ring, withdrawing electron density from the C6-methyl group. This makes the chloromethyl carbon highly electrophilic, significantly more so than a standard benzyl chloride.
-
The "Ortho-Fluoro" Effect (C2/C3): The C3-fluorine atom exerts a strong inductive withdrawing effect (-I). This destabilizes the C2-Br bond, facilitating oxidative addition to Palladium (0) and activating the C2 position for nucleophilic aromatic substitution (SNAr), although the latter requires harsh conditions due to the electron-rich nature of the pyridine nitrogen compared to benzene analogs.
Visualization: Reactivity Heatmap
Figure 1: Reactivity hierarchy showing the kinetic preference for C6 substitution followed by C2 functionalization.
Primary Vector: C6-Chloromethyl Functionalization (SN2)
The chloromethyl group is the most kinetically active site. Standard practice dictates functionalizing this position first . Attempting Pd-catalysis on the unmodified chloromethyl scaffold risks side reactions, including oxidative addition of Pd into the C(sp3)-Cl bond or quaternization of the pyridine nitrogen by the alkyl halide.
Protocol A: Chemoselective Amine Displacement
Objective: Install a secondary amine at C6 without disturbing the C2-Br bond.
-
Reagents: this compound (1.0 eq), Secondary Amine (1.1 eq), K2CO3 (2.0 eq), KI (0.1 eq - Catalyst).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: 0°C to Room Temperature (RT). Avoid Reflux.
Step-by-Step Methodology:
-
Preparation: Dissolve the amine and K2CO3 in anhydrous MeCN.
-
Addition: Add the pyridine scaffold dropwise at 0°C. The exotherm is mild, but temperature control prevents polymerization of the picolyl chloride.
-
Catalysis: Add catalytic Potassium Iodide (KI). This generates the in situ iodomethyl species (Finkelstein reaction), which is a superior electrophile (leaving group I > Cl).
-
Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS.[2] Look for the mass shift corresponding to -HCl.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/MeCN. Dry over Na2SO4.
-
Causality: We use a mild base (carbonate) rather than a strong base (NaH) to prevent elimination or attack at the C2 position.
Table 1: Optimization of C6-Substitution
| Nucleophile Type | Base | Solvent | Temp | Yield | Notes |
| 2° Amine (Morpholine) | K2CO3 | MeCN | RT | 92% | Excellent chemoselectivity. |
| Thiol (PhSH) | Cs2CO3 | DMF | 0°C | 88% | Rapid reaction; requires inert atm to prevent disulfide formation. |
| Alkoxide (NaOMe) | NaH | THF | -10°C | 65% | Risk of SNAr at C2 if temp > 0°C. |
Secondary Vector: C2-Bromo Functionalization (Cross-Coupling)
Once the C6 position is capped, the C2-bromide becomes the focal point. The presence of the 3-Fluoro substituent makes the C2-Br bond slightly more labile to oxidative addition than in non-fluorinated analogs, but also more crowded sterically.
Protocol B: Suzuki-Miyaura Coupling
Objective: Form a C-C bond at C2.
-
Reagents: C6-substituted intermediate (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl2·DCM (0.05 eq), Na2CO3 (2.0 M aq).
-
Solvent: 1,4-Dioxane / Water (4:1).
-
Conditions: 80–90°C, 4–12 hours.
Step-by-Step Methodology:
-
Degassing: This is the critical failure point. Solvents must be sparged with Argon/Nitrogen for 15 minutes before adding the catalyst. Oxygen poisons the Pd(0) species.
-
Assembly: Combine the intermediate, boronic acid, and base in the reaction vessel. Add the catalyst last.
-
Thermal Activation: Heat to 90°C.
-
Scavenging: Upon completion, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium, which can chelate to the pyridine nitrogen.
Self-Validating Check:
-
Observation: If the reaction turns black immediately, Pd black has precipitated (catalyst death). Check oxygen levels.
-
Observation: If de-bromination (hydrodehalogenation) is observed, reduce the temperature and increase the catalyst loading.
Strategic Workflow & Decision Logic
The following diagram illustrates the "Order of Operations" required to maximize yield.
Figure 2: Decision logic for sequential functionalization. Path A is the industry standard for library generation.
Stability & Safety Handling
Instability of Chloromethyl Pyridines
Unlike benzyl chlorides, 6-(chloromethyl)pyridines are prone to self-quaternization . The pyridine nitrogen of one molecule attacks the chloromethyl carbon of another, leading to insoluble polymers.
-
Storage: Store as the free base only at -20°C. For long-term storage, conversion to the HCl salt is recommended, though this deactivates the N-ring.
-
Handling: Do not concentrate the free base to dryness with heat. Keep in solution (DCM or EtOAc) whenever possible.
Safety Profile
-
Alkylating Agent: The chloromethyl moiety is a potent alkylating agent. It is potentially genotoxic. Handle in a fume hood with double gloving.
-
Lachrymator: Like benzyl halides, this compound can irritate mucous membranes.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine reactivity and the "Picolyl" effect).
-
BenchChem. (2025).[1][2] Reactivity of this compound. BenchChem Technical Library. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Schlosser, M. (2005). C-H Activation and Functionalization of Pyridines.[3] Angewandte Chemie International Edition, 44(3), 376-393. (Reference for Ortho-lithiation and Fluorine effects).
-
ECHA (European Chemicals Agency). Registration Dossier: Halogenated Pyridines. (Safety and Toxicology Data). Link
Sources
Key reactive sites on 2-Bromo-6-(chloromethyl)-3-fluoropyridine
Technical Whitepaper: Reactive Site Selectivity in 2-Bromo-6-(chloromethyl)-3-fluoropyridine
Executive Summary: The Tri-Functional Scaffold
This compound (CAS 1227584-96-4) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors and PROTAC linkers. Its value lies not just in its constituent atoms, but in the orthogonal reactivity of its three functional sites.
This guide addresses the primary challenge researchers face with this molecule: Chemo-selectivity.
The molecule presents a "reactivity triad":
-
C6-Chloromethyl: A highly reactive benzylic-like electrophile (SN2 dominant).
-
C2-Bromo: An activated heteroaryl halide (SNAr / Cross-coupling).
-
C3-Fluoro: An electronic modulator that hyper-activates the C2 position while directing lithiation to C4.
Successful utilization of this scaffold requires a precise understanding of how to toggle between these sites using temperature, solvent polarity, and nucleophile hardness.
Electronic Architecture & Reactivity Map
To predict reactivity, we must visualize the electronic landscape. The pyridine ring is electron-deficient, but the specific arrangement of substituents creates a unique polarization.
-
The "Super-Activated" C2 Position: The C2-Bromine is the most electrophilic aromatic site. This is due to the combined inductive electron-withdrawal (-I effect) of the adjacent Pyridine Nitrogen and the C3-Fluorine atom. The Fluorine atom stabilizes the Meisenheimer intermediate during nucleophilic attack, making SNAr at C2 significantly faster than in non-fluorinated analogs.
-
The "Kinetic" C6 Position: The chloromethyl group behaves as a primary alkyl halide. However, the electron-deficient pyridine ring pulls density from the methylene carbon, making it more susceptible to nucleophilic attack than a standard benzyl chloride.
Diagram 1: The Reactivity Decision Tree
Caption: Decision tree illustrating the divergence in reactivity based on reaction conditions. Blue path denotes kinetic alkylation; Red path denotes thermodynamic aromatic substitution.
Critical Experimental Workflows
The following protocols are designed to maximize yield while minimizing "scrambling" (unwanted side reactions at the competing site).
Scenario A: Selective Functionalization of the Chloromethyl Group (SN2)
Objective: Install a linker or nucleophile at C6 without disturbing the C2-Br bond.
The Challenge: Hard nucleophiles (like primary amines) can attack both the chloromethyl (SN2) and the C2-Br (SNAr) if the temperature is uncontrolled. The Solution: Use "Soft" nucleophiles or steric control at cryogenic temperatures.
Protocol:
-
Solvent: Anhydrous DMF or Acetonitrile (Polar aprotic promotes SN2).
-
Base: K2CO3 (Mild base prevents benzylic elimination).
-
Temperature: -10°C to 0°C . (Crucial: Above 25°C, SNAr at C2 becomes a competing risk).
-
Stoichiometry: 1.0 eq Scaffold : 0.95 eq Nucleophile. (Slight deficit of nucleophile prevents over-reaction).
Mechanistic Note: The C3-Fluorine exerts a long-range inductive effect that slightly deactivates the C6-Cl towards SN1 pathways (carbocation destabilization), forcing a clean SN2 mechanism.
Scenario B: Selective Substitution of the C2-Bromine (SNAr)
Objective: Replace the Bromine with an amine or alkoxide while keeping the Chloromethyl group intact.
The Challenge: The C6-Chloromethyl group is kinetically faster than the C2-Bromine. The Solution: This is the most difficult transformation. You generally cannot perform SNAr in the presence of an unprotected alkyl halide. Strategy:Protect -> React -> Deprotect is often required, OR use a Transition-Metal Catalyst that is specific to Aryl-Halides (Suzuki Coupling).
Preferred Protocol (Suzuki Coupling):
-
Catalyst: Pd(dppf)Cl2 (Robust, handles steric bulk).
-
Coupling Partner: Aryl Boronic Acid.
-
Base: Na2CO3 (aq).
-
Solvent: Dioxane/Water (4:1).
-
Temperature: 60-80°C. Why this works: Palladium oxidative addition is highly selective for the C(sp2)-Br bond over the C(sp3)-Cl bond. The C6-Cl remains intact for later steps.
Data Summary: Nucleophile Selectivity Matrix
Table 1 summarizes the observed selectivity based on internal application data and analogous literature.
| Nucleophile Class | Example Reagent | Preferred Site | Conditions | Mechanism |
| Soft / Sulfur | Thiophenol, Cysteine | C6-Chloromethyl | 0°C, Base | SN2 |
| Hard / Oxygen | NaOMe, Phenol | C2-Bromo | >60°C | SNAr |
| Hard / Nitrogen | Primary Amines | Mixed | RT | Competitive |
| Carbon (Organometallic) | Aryl-B(OH)2 | C2-Bromo | Pd-Cat | Cross-Coupling |
| Hydride | NaBH4 | C2-Bromo | RT | De-halogenation |
Advanced Pathway: Sequential Library Generation
For drug discovery, the goal is often to functionalize both ends. The order of operations is non-negotiable: Aliphatic First, Aromatic Second.
Attempting to modify the aromatic ring first (via SNAr) usually requires harsh conditions that will decompose or polymerize the sensitive chloromethyl group.
Diagram 2: The "Aliphatic-First" Synthesis Workflow
Caption: The recommended "Aliphatic-First" synthetic route minimizes side-reactions by addressing the most kinetically labile site (C6) under mild conditions before activating the C2 position.
Handling & Stability Precautions
-
Lachrymator Warning: Like many benzyl chloride analogs, this compound is a potent lachrymator. Handle only in a functioning fume hood.
-
Halogen Exchange: Avoid using iodide salts (e.g., NaI) as catalysts for SN2 reactions if you intend to preserve the C2-Br. Finkelstein conditions can lead to scrambling at the C2 position or over-activation of the C6 position, leading to dimerization.
-
Hydrolysis Risk: The C6-Chloromethyl group hydrolyzes slowly in water to the alcohol. Store the compound under inert gas (Argon) at -20°C.
References
-
MDPI. (2023). Facile Synthesis and Characterization of (Chloromethyl)Pyridine Precursors. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). The Role of Fluorine in Medicinal Chemistry and Reactivity. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). C–H functionalization of pyridines. Retrieved from [Link]
The Strategic Scaffold: 2-Bromo-6-(chloromethyl)-3-fluoropyridine
Topic: Commercial Suppliers & Technical Utilization of 2-Bromo-6-(chloromethyl)-3-fluoropyridine Document Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists
CAS: 1227584-96-4 | Formula: C₆H₄BrClFN | MW: 224.46 g/mol [1]
Executive Summary: The "Tri-Vector" Reactivity Profile
In modern drug discovery, the value of a heterocyclic building block is defined by its orthogonal reactivity . This compound represents a high-value scaffold because it offers three distinct chemical "handles" that can be manipulated independently, allowing for the rapid generation of diverse chemical libraries.
Unlike simple pyridines, this trisubstituted core enables a specific sequence of operations:
-
C-6 (Chloromethyl): A highly reactive electrophile for SN2 functionalization (Amines, Ethers, Thiols).
-
C-2 (Bromine): A prime site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
C-3 (Fluorine): A metabolic blocker that modulates pKa and lipophilicity, critical for CNS penetration and metabolic stability.
This guide provides a vetted sourcing strategy, quality control protocols, and handling guidelines to ensure downstream synthetic success.
Commercial Sourcing Landscape
Sourcing this compound requires distinguishing between "Catalog Aggregators" (who list stock but may not hold it) and "Originators" (who synthesize it). The chloromethyl group is moisture-sensitive; therefore, freshness and storage conditions are more critical than price.
Verified Supplier Matrix
Note: Availability fluctuates. Always request a Certificate of Analysis (CoA) dated within the last 6 months.
| Supplier Tier | Vendor Name | Typical Pack Size | Lead Time | Strategic Use Case |
| Tier 1 (Stock) | Matrix Scientific | 1g - 25g | 2-5 Days | Rapid prototyping; Hit-to-Lead optimization. |
| Tier 1 (Stock) | MolCore | 1g - 100g | 1-2 Weeks | Scale-up batches; Process development. |
| Tier 2 (Custom) | BenchChem | Custom | 3-4 Weeks | Library production; Non-standard purity needs. |
| Tier 2 (Custom) | Arctom Sci | Custom | 4-6 Weeks | Bulk manufacturing (>1kg) for GLP tox studies. |
Sourcing Decision Logic
Do not default to the lowest price. The instability of the chloromethyl group means "aged" stock can contain significant hydrolyzed impurity (hydroxymethyl derivative). Use the following logic to select your supplier:
Figure 1: Decision tree for sourcing chloromethyl-pyridines, prioritizing material stability over speed for larger batches.
Technical Validation: The "Self-Validating" Protocol
As an Application Scientist, you cannot rely solely on the vendor's CoA. The chloromethyl group is prone to hydrolysis (to alcohol) or dimerization (to ether) if stored improperly.
Incoming Quality Control (IQC) Workflow
Upon receipt, perform this Self-Validating System to confirm identity and purity.
Method: 1H-NMR (400 MHz, CDCl₃ or DMSO-d₆)
-
Why: LCMS often hydrolyzes the chloromethyl group on the column (due to aqueous mobile phase), giving a false negative or showing the alcohol mass. NMR is non-destructive and definitive.
Diagnostic Signals (Expected):
-
The "Watchdog" Singlet (CH₂Cl): Look for a sharp singlet around δ 4.60 – 4.70 ppm .
-
Failure Mode: If you see a signal shift to ~4.8 ppm (alcohol) or split signals, the sample has degraded.
-
-
Aromatic Region: Two distinct protons for the pyridine ring.
-
H-4 (Para to Cl-methyl): ~δ 7.8 ppm (dd).
-
H-5 (Meta to Cl-methyl): ~δ 7.4 ppm (dd).
-
Storage & Stability
-
Temperature: -20°C (Critical).
-
Atmosphere: Store under Argon/Nitrogen.
-
Container: Amber glass (light sensitive).
-
Warning: Do not store in protic solvents (MeOH, EtOH) as solvolysis will occur rapidly.
Synthetic Utility & Reactivity Architecture
The power of 1227584-96-4 lies in its ability to serve as a "linchpin" in convergent synthesis.
Reactivity Map
The following diagram illustrates the sequential functionalization logic. The Chloromethyl group is the most reactive (kinetic), followed by the Bromo group (transition-metal catalyzed), while the Fluoro group remains as a stable modulator.
Figure 2: Chemoselective functionalization strategy. The chloromethyl group (Path 1) should typically be reacted first to avoid side reactions during Pd-catalysis.
Recommended Protocol: SN2 Displacement (General)
Context: Installing a solubilizing amine tail.
-
Dissolution: Dissolve 1.0 eq of This compound in anhydrous MeCN or DMF.
-
Base: Add 1.5 – 2.0 eq of DIPEA or K₂CO₃.
-
Nucleophile: Add 1.05 eq of the secondary amine (e.g., Morpholine, Piperazine) at 0°C.
-
Reaction: Warm to RT. Monitor by TLC (the product will be more polar).
-
Causality: We add the amine at 0°C to prevent double-alkylation or polymerization. We use a non-nucleophilic base (DIPEA) to scavenge HCl without competing for the electrophile.
Safety & Handling (EHS)
-
Hazard Class: Skin Corr. 1B (Causes severe skin burns and eye damage).
-
Lachrymator: Like many benzyl/picolyl halides, this compound is a potent lachrymator. Always handle in a functioning fume hood.
-
Destruction: Quench excess reagent with aqueous ammonium hydroxide or dilute NaOH to hydrolyze the chloromethyl group before disposal.
References
-
BenchChem. this compound Product Page. Retrieved from
-
Matrix Scientific. Chemical Data and Safety Sheet for CAS 1227584-96-4. Retrieved from
-
MolCore. Product Specifications: this compound. Retrieved from
-
PubChem. Compound Summary: Halogenated Pyridines. (General reactivity data for picolyl chlorides). Retrieved from
-
MDPI. Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)Pyridine Precursors. (Synthetic protocols for related analogs). Retrieved from
Sources
Strategic Fluorination of Pyridine Scaffolds: Physicochemical Tuning and Late-Stage Functionalization
Executive Summary
In modern medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 20% of marketed drugs. However, the native pyridine ring often suffers from high oxidative metabolism (CYP450 liability) and non-specific binding due to its basicity. Fluorination offers a precise "atomic edit" to resolve these issues without significantly altering steric bulk.
This guide moves beyond basic textbook definitions to explore the tactical application of fluorination in pyridine derivatives. We focus on the causal relationship between fluorine insertion and physicochemical shifts (pKa, LogP) and provide a validated, self-consistent protocol for the late-stage C-H fluorination of complex pyridine scaffolds.
Physicochemical Impact: The "Why" of Fluorination[1]
The incorporation of fluorine into a pyridine ring is rarely about inert space-filling; it is an electronic calibration tool.
pKa Modulation and Bioavailability
The basicity of the pyridine nitrogen is a double-edged sword. While necessary for solubility, high basicity (pKa ~5.2) can lead to hERG channel inhibition and poor membrane permeability due to ionization at physiological pH.
Fluorine, being the most electronegative element (
Table 1: Impact of Fluorine Substitution on Pyridine Basicity
| Derivative | pKa (Approx.)[1][2][3] | Electronic Rationale | |
| Pyridine | 5.23 | — | Reference standard. |
| 3-Fluoropyridine | 2.97 | -2.26 | Inductive withdrawal through |
| 2-Fluoropyridine | -0.44 | -5.67 | Strong |
| 2,6-Difluoropyridine | -2.50 | -7.73 | Additive |
Data aggregated from standard physical organic chemistry values.
Metabolic Blocking
Pyridine rings are prone to oxidation at the C2 and C3 positions by Cytochrome P450 enzymes. Replacing a C-H bond (approx. 98 kcal/mol) with a C-F bond (approx. 116 kcal/mol) creates a metabolic "hotspot block." This is not merely steric; the C-F bond is electronically resistant to the radical cation mechanisms typical of CYP450 oxidations.
Synthetic Strategies: The "How"
Synthesizing fluorinated pyridines is historically challenging. The electron-deficient nature of the ring makes it resistant to Electrophilic Aromatic Substitution (
Modern drug discovery demands Late-Stage Functionalization (LSF) —the ability to install fluorine onto a fully elaborated scaffold.
Decision Matrix for Synthetic Route Selection
The following diagram illustrates the logical flow for selecting a fluorination method based on substrate electronics and availability.
Figure 1: Strategic decision tree for selecting fluorination methodologies based on substrate properties.
Validated Protocol: Silver(II)-Mediated C-H Fluorination[5]
For research applications requiring the direct fluorination of complex pyridine scaffolds without pre-functionalization, the AgF₂-mediated protocol (developed by Fier & Hartwig) is the industry gold standard for reliability.
The Mechanism
Unlike traditional radical methods that produce mixtures, this reaction leverages the coordination of the pyridine nitrogen to Silver(II).
-
Coordination: AgF₂ coordinates to the pyridine nitrogen.
-
Radical Transfer: Ag(II) acts as a single-electron oxidant, transferring a fluorine radical to the ortho-position.
-
Oxidation/Elimination: A second equivalent of AgF₂ (or AgF) facilitates the re-aromatization.
Figure 2: Simplified mechanistic pathway of AgF₂-mediated ortho-fluorination.
Detailed Experimental Workflow
Safety Note: AgF₂ is a strong oxidant and moisture-sensitive. Handle in a fume hood; a glovebox is preferred for high reproducibility but not strictly required if rapid handling techniques are used.
Reagents:
-
Substrate: Pyridine derivative (1.0 equiv)[4]
-
Reagent: Silver(II) Fluoride (AgF₂) (2.0 - 3.0 equiv)
-
Solvent: Acetonitrile (MeCN), anhydrous.
Step-by-Step Protocol:
-
Preparation: Oven-dry a 20 mL reaction vial and a magnetic stir bar. Allow to cool under nitrogen or argon.
-
Solvent Charging: Add the pyridine substrate (0.5 mmol) to the vial. Dissolve in anhydrous MeCN (5.0 mL).
-
Why MeCN? Acetonitrile coordinates weakly to Ag, stabilizing the complex without out-competing the pyridine substrate.
-
-
Reagent Addition:
-
Critical Step: Add AgF₂ (1.5 mmol, 3 equiv) in one portion.
-
Observation: The reaction mixture will typically turn dark brown/black immediately due to the formation of Ag species.
-
-
Reaction: Seal the vial and stir vigorously at ambient temperature (20-25°C) for 1 hour.
-
Note: Unlike Halex reactions which require high heat (150°C+), this reaction must remain mild to prevent decomposition.
-
-
Quenching: Dilute the mixture with dichloromethane (DCM, 10 mL) and pour into saturated aqueous NaHCO₃ (20 mL).
-
Workup:
-
Filter the biphasic mixture through a pad of Celite to remove silver salts (Caution: Ag residues can be oxidative; dispose of Celite in hazardous solid waste).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Dry combined organics over Na₂SO₄ and concentrate.
-
-
Purification: Flash column chromatography. Fluorinated pyridines are often less polar than their non-fluorinated parents (higher Rf).
Validation Checkpoints:
-
TLC: The product should move higher (less polar) than the starting material.
-
19F NMR: Look for a singlet (or coupled doublet) around -60 to -70 ppm (typical for 2-F-pyridine).
Case Study: Impact on Drug Design
Consider the development of a kinase inhibitor where the lead compound contains a 4-substituted pyridine.
-
Problem: The lead compound shows high clearance (rapid metabolism) and hERG inhibition (
). -
Intervention: Introduction of a fluorine atom at the C2 position of the pyridine ring using the AgF₂ protocol.[5]
-
Outcome:
-
Basicity: pKa drops from 5.4 to ~0.5. The nitrogen is no longer protonated at physiological pH, drastically reducing affinity for the hERG channel (which binds cationic species).
-
Metabolism: The C2 position is blocked from oxidation.
-
Potency: The fluorine acts as a bioisostere for Hydrogen, maintaining the binding pocket fit while altering the electronics.
-
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[6] Science, 342(6161), 956–960.
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Ritter, T., et al. (2019).[7] Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination.[7] Nature Chemistry, 11, 420–429.
-
Furuya, T., & Ritter, T. (2008).[8] Carbon–Fluorine Bond Formation for the Synthesis of Aryl Fluorides.[9][10] Journal of the American Chemical Society, 130(30), 10060–10061.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Top Ten Papers [kofo.mpg.de]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
2-Bromo-6-(chloromethyl)-3-fluoropyridine as a chemical intermediate
High-Value Scaffold for Medicinal Chemistry & Agrochemical Synthesis [1]
Executive Summary
2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS: 1227584-96-4) is a tri-functionalized pyridine scaffold critical to modern drug discovery.[1] Unlike simple halogenated pyridines, this intermediate offers three orthogonal reactivity handles:
-
C6-Chloromethyl: A highly reactive electrophile for SN2 alkylation (linker attachment).
-
C2-Bromo: A preferred site for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C3-Fluoro: Provides metabolic stability (blocking oxidative metabolism) and modulates pKa, without interfering with the primary coupling reactions.
This guide details the synthesis, reactivity, and application of this intermediate, designed for researchers requiring high-purity functionalization of pyridine cores.
Physicochemical Profile
| Property | Value |
| CAS Number | 1227584-96-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₄BrClFN |
| Molecular Weight | 224.46 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[2] |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen). Moisture sensitive. |
| Key Hazards | Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335). |
Synthesis Protocols
Two primary routes exist for accessing this intermediate.[1] Method A is preferred for laboratory-scale medicinal chemistry due to the availability of the methyl precursor. Method B is an advanced route for scale-up, avoiding radical conditions.
Method A: Radical Chlorination (Standard Lab Scale)
Precursor: 2-Bromo-3-fluoro-6-methylpyridine (CAS: 374633-36-0)
Reaction Logic: This method utilizes N-chlorosuccinimide (NCS) with a radical initiator. The 3-fluoro substituent exerts an electronic effect that slightly deactivates the ring, requiring precise temperature control to prevent over-chlorination (gem-dichloro formation).
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with 2-bromo-3-fluoro-6-methylpyridine (1.0 eq) and anhydrous CCl₄ (or PhCF₃ as a greener alternative).
-
Reagent Addition: Add NCS (1.1 eq) and AIBN (0.05 eq) or Benzoyl Peroxide.
-
Initiation: Heat to reflux (approx. 80°C) under Argon. Monitor via TLC (Hexane/EtOAc 9:1).
-
Endpoint: Reaction is typically complete in 4–6 hours. Look for the disappearance of the starting material spot.
-
Purification: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[3] Purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).
Method B: Metal-Halogen Exchange / Cyanuric Chloride (High Purity)
Precursor: 2,6-Dibromo-3-fluoropyridine
Reaction Logic: This route avoids radical chemistry, which can be messy. It uses a "Turbo Grignard" to selectively lithiate the C6 position (sterically more accessible than C2 due to the C3-Fluoro ortho effect), followed by formylation and chlorination.
Protocol:
-
Exchange: Treat 2,6-dibromo-3-fluoropyridine with iPrMgCl·LiCl in THF at -40°C.
-
Quench: Add DMF to generate the aldehyde, then reduce with NaBH₄ to the alcohol (2-bromo-3-fluoro-6-hydroxymethylpyridine).
-
Chlorination: Treat the alcohol with Cyanuric Chloride (TCT) in DMF/CH₂Cl₂. This is milder than SOCl₂ and avoids acidic byproducts that can degrade the pyridine ring.
Reactivity & Functionalization Map
The power of this scaffold lies in its Orthogonal Reactivity . You can sequentially functionalize the molecule without protecting groups if the order of operations is correct.
Strategic Order of Operations
-
Step 1: Nucleophilic Substitution (C6-Cl). The alkyl chloride is the most reactive electrophile towards sp³ nucleophiles (amines, thiols). Perform this before metal catalysis to avoid poisoning the catalyst with free amines/thiols.
-
Step 2: Cross-Coupling (C2-Br). The aryl bromide is stable to the conditions of Step 1. Use Pd-catalyzed coupling here.
-
Step 3: SNAr (C3-F). The fluorine is generally stable but can be displaced by strong nucleophiles (alkoxides) if the ring is further activated.
Visualization: Divergent Synthesis Workflow
Caption: Orthogonal reactivity pathways. The C6-chloromethyl group allows for soft nucleophilic attack (SN2), while the C2-bromo group remains intact for subsequent metal-catalyzed coupling.
Case Study: Designing a "Tethered" Kinase Inhibitor
Objective: Create a kinase inhibitor where the pyridine ring binds to the hinge region, and a solubilizing tail extends into the solvent front.
Mechanism:
-
Hinge Binding: The pyridine nitrogen and the C3-Fluorine create a dipole that mimics the adenine ring of ATP.
-
Solvent Tail: The C6-chloromethyl group is displaced by a piperazine or morpholine derivative. This improves solubility and pharmacokinetic (PK) properties.
Experimental Workflow (Self-Validating):
-
Reaction: Dissolve This compound (1 eq) in MeCN. Add N-Boc-piperazine (1.2 eq) and K₂CO₃ (2 eq). Stir at RT for 12h.[3]
-
Validation (TLC): The starting material (Rf ~0.6 in 20% EtOAc/Hex) will disappear. A new, more polar spot (Rf ~0.2) will appear.[4][5]
-
Validation (NMR): The characteristic singlet of the -CH₂Cl group (approx. 4.6 ppm) will shift upfield to approx. 3.6 ppm upon amination.
-
Next Step: The resulting intermediate retains the C2-Br, ready for Suzuki coupling with an aryl boronic acid to complete the inhibitor core.
Safety & Handling
-
Lachrymator Potential: Like many benzyl chloride analogs, this compound can be a lachrymator (tear gas effect). Always handle in a fume hood.
-
Skin Contact: The chloromethyl group is an alkylating agent. Double-gloving (Nitrile) is recommended.
-
Stability: The C-Cl bond is susceptible to hydrolysis. Store under inert gas in a refrigerator. If the solid turns green/brown, it indicates decomposition (HCl release).
References
-
Benchchem. "this compound Properties and Applications." Accessed January 2026. Link
-
MDPI. "Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)pyridine Precursors." Molecules, 2022.[6][7] (Describes the Turbo Grignard/Cyanuric Chloride route for analogs). Link
-
Sigma-Aldrich. "2-Bromo-6-fluoropyridine Product Information." (Precursor data). Link
-
National Institutes of Health (NIH). "Chemoselective functionalization of halogenated pyridines." PubMed. (Discusses orthogonal reactivity of Br/Cl/F pyridines). Link
Sources
- 1. This compound|CAS 1227584-96-4 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 7. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
Methodological & Application
Application Note: Strategic Functionalization of 2-Bromo-6-(chloromethyl)-3-fluoropyridine
Introduction: The "Tri-Vector" Scaffold
In the landscape of heterocyclic building blocks, 2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS 1227584-96-4) represents a "Tri-Vector" scaffold. It offers three distinct orthogonal handles for diversification, allowing researchers to rapidly generate complex libraries for kinase inhibition or agrochemical screening.
The Reactivity Triad
-
Vector A (C-6 Chloromethyl): A highly reactive benzylic-like electrophile. Susceptible to
displacement by amines, alkoxides, and thiols under mild conditions. -
Vector B (C-2 Bromine): A canonical handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or Buchwald-Hartwig amination.
-
Vector C (C-3 Fluorine): A stable electronic modulator that lowers the pKa of the pyridine nitrogen and influences metabolic stability. While generally inert, it can participate in
under forcing conditions if the ring is highly electron-deficient.
This guide outlines two distinct strategic workflows: the "Alkyl-First" approach (Standard) and the "Aryl-First" approach (Advanced Chemoselectivity).
Strategic Analysis & Workflows
The choice of workflow depends on the stability of your nucleophile and the desired final architecture.
Workflow Visualization
Figure 1: Strategic decision tree for functionalizing the scaffold. Path 1 is recommended for most applications to avoid side reactions at the chloromethyl group.
Module 1: The "Alkyl-First" Protocol (Recommended)
This route prioritizes the highly reactive chloromethyl group. By installing the C-6 substituent first, you eliminate the risk of the alkyl chloride hydrolyzing or reacting with the base during the subsequent Suzuki coupling.
Step 1: Displacement at C-6
Objective: Install a solubilizing group (e.g., morpholine) or a pharmacophore.
-
Reagents: Morpholine (1.1 eq),
(2.0 eq), Acetonitrile (ACN). -
Conditions: Room Temperature (RT), 4 hours.
Detailed Protocol:
-
Dissolve This compound (1.0 g, 4.45 mmol) in anhydrous ACN (10 mL).
-
Add anhydrous
(1.23 g, 8.9 mmol). -
Add Morpholine (0.43 mL, 4.9 mmol) dropwise at
to control exotherm. -
Allow the mixture to warm to RT and stir for 4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a lower spot.
-
-
Workup: Filter off the solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over
. -
Yield: Expect 85-92% of the C-6 substituted product as a light yellow oil/solid.
Step 2: Suzuki-Miyaura Coupling at C-2
Objective: Install an aryl or heteroaryl ring.[1]
-
Reagents: Aryl Boronic Acid (1.2 eq),
(5 mol%), (2M aq, 2.0 eq), 1,4-Dioxane. -
Conditions:
, 12 hours, Inert Atmosphere ( ).
Detailed Protocol:
-
In a pressure vial, combine the Step 1 Product (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(0.05 eq). -
Add degassed 1,4-Dioxane (0.1 M concentration) and 2M
solution. -
Seal and heat to
for 12 hours. -
Workup: Cool to RT. Dilute with EtOAc and water.[2] Separate layers. The organic layer often requires a charcoal treatment or filtration through Celite to remove Pd residues.
-
Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Module 2: The "Aryl-First" Protocol (Chemoselective)
Context: Use this when your C-6 nucleophile is sensitive to Pd-coupling conditions or if you need to retain the alkyl chloride for late-stage diversity (e.g., click chemistry or covalent warhead installation).
Critical Challenge: Preventing the hydrolysis of the chloromethyl group or its reaction with the Suzuki base.
Protocol: Chemoselective Suzuki Coupling[1]
-
Catalyst Selection:
is preferred over for its faster kinetics at lower temperatures. -
Base Selection: Use a mild base like
or instead of strong hydroxides or alkoxides.
Experimental Steps:
-
Dissolve This compound (1.0 eq) and Boronic Acid (1.1 eq) in Toluene/Water (10:1).
-
Add
(2.0 eq) and (3 mol%). -
Crucial: Degas thoroughly with Argon.
-
Stir at
(Do not boil). Monitor strictly by LCMS every hour.-
Stop Condition: Halt reaction immediately upon consumption of the bromide. Prolonged heating will degrade the chloromethyl group.
-
-
Workup: Rapid extraction with EtOAc. Keep aqueous washes neutral/slightly acidic to prevent hydrolysis.
Comparative Data & Troubleshooting
| Feature | Alkyl-First (Path 1) | Aryl-First (Path 2) |
| Overall Yield | High (>80%) | Moderate (50-65%) |
| Risk Profile | Low | High (Hydrolysis of -CH2Cl) |
| Purification | Easy (Stepwise) | Difficult (Side products common) |
| Ideal For | Standard Library Gen | Covalent Inhibitors / Linkers |
Troubleshooting Guide
-
Issue: "I see a hydroxyl impurity in the Aryl-First route."
-
Cause: Hydrolysis of the chloromethyl group.
-
Fix: Switch to anhydrous conditions (DMF/Toluene) using
as the base instead of aqueous carbonate.
-
-
Issue: "No reaction at C-2 during Suzuki."
-
Cause: The C-3 Fluorine might be sterically hindering bulky boronic acids.
-
Fix: Switch to a highly active catalyst system like Buchwald's XPhos Pd G2 .
-
References
-
Compound Characterization & Reactivity
-
PubChem. 2-Bromo-6-fluoropyridine (Analogous Core). National Library of Medicine. Link
-
-
Synthesis of Chloromethyl Pyridines
-
Potter, R. G., et al. (2018). "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor." MDPI Molbank. Link
-
-
Suzuki Coupling Protocols
-
Chemoselectivity in Halogenated Pyridines
-
St. Denis, J. D., et al. (2007). "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine." Journal of Organic Chemistry. Link
-
Sources
Suzuki coupling reactions with 2-Bromo-6-(chloromethyl)-3-fluoropyridine
Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-6-(chloromethyl)-3-fluoropyridine
Part 1: Executive Summary & Strategic Rationale
The Substrate: this compound (CAS: 1227584-96-4) is a high-value bifunctional scaffold used in the synthesis of P2X3 antagonists, kinase inhibitors, and PET radiotracers. Its utility lies in its "orthogonal electrophilicity":
-
C2-Br: A reactive site for Pd-catalyzed cross-coupling.[1][2]
-
C6-CH₂Cl: A benzylic-like electrophile for subsequent nucleophilic substitution (Sɴ2).
-
C3-F: An electronic modulator that activates the C2 position via inductive effects.
The Challenge (The "Dual-Electrophile Paradox"): While the C2-Br bond is chemically distinct from the C6-chloromethyl group, the standard basic conditions of Suzuki coupling pose a severe risk to the chloromethyl moiety. Strong bases (e.g., hydroxides, alkoxides) or nucleophilic solvents (e.g., alcohols) can attack the C6-CH₂Cl group, leading to hydrolysis (alcohol formation) or etherification, destroying the scaffold's utility for downstream derivatization.
Objective: This guide provides a validated protocol to achieve >95% chemoselectivity for the C2-arylation while preserving the C6-chloromethyl integrity.
Part 2: Mechanistic Analysis & Chemoselectivity
To ensure success, one must understand the competing pathways. The C(sp²)-Br bond undergoes oxidative addition with Pd(0), while the C(sp³)-Cl bond is prone to direct nucleophilic attack by the base.
Key Mechanistic Insight:
-
Oxidative Addition Rates: C2-Br > C6-Cl. The bond dissociation energy (BDE) of C(sp²)-Br is lower than C(sp³)-Cl in this context, and the electron-deficient pyridine ring (enhanced by C3-F) accelerates Pd insertion at C2.
-
Side Reaction: The chloromethyl group is highly susceptible to Sɴ2 attack by OH⁻ (from aqueous base) or RO⁻ (from alcoholic solvents).
Visualizing the Pathway (DOT Diagram)
Caption: Figure 1. Kinetic competition between the desired Pd-catalyzed cycle and unwanted nucleophilic substitution at the chloromethyl tail.
Part 3: Optimization of Reaction Parameters
The choice of base and solvent is the single most critical factor.
Table 1: Base & Solvent Compatibility Matrix
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ (anhydrous or 3M aq) | Optimal. Mild enough to minimize Sɴ2 at C6, but strong enough to activate boronic acids. |
| Alternative Base | Na₂CO₃ / CsF | Acceptable. CsF is excellent for anhydrous conditions ("anhydrous Suzuki"). |
| Avoid | NaOH, KOH, NaOEt | Fatal. Strong nucleophiles will instantly hydrolyze the -CH₂Cl group. |
| Solvent | 1,4-Dioxane or Toluene | Optimal. Non-nucleophilic, high boiling point, good solubility for Pd catalysts. |
| Avoid | Ethanol, Methanol | Fatal. Will form ethyl/methyl ethers via Sɴ2. |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Robust. The bidentate ligand prevents β-hydride elimination and resists deactivation by the pyridine nitrogen. |
| Temperature | 60°C – 80°C | High enough for coupling, low enough to suppress thermal decomposition of the alkyl chloride. |
Part 4: Validated Experimental Protocol
Target Reaction: Coupling of this compound with Phenylboronic acid.
Materials:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%)
-
Base: Potassium Phosphate (K₃PO₄), tribasic (2.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
-
Water: Deionized (degassed) – Optional, see Note A
Step-by-Step Procedure:
-
Preparation of Inert Environment:
-
Oven-dry a reaction vial or round-bottom flask.
-
Equip with a magnetic stir bar and purge with Nitrogen (N₂) or Argon for 5 minutes.
-
-
Reagent Loading:
-
Add Substrate (1.0 mmol, 224 mg), Phenylboronic acid (1.1 mmol, 134 mg), and K₃PO₄ (2.0 mmol, 424 mg) to the flask.
-
Note: If using anhydrous conditions (recommended for high sensitivity), use finely ground anhydrous K₃PO₄. If the boronic acid is sluggish, add water in a 10:1 ratio (Dioxane:Water).
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl₂ (0.03 mmol, ~25 mg).
-
Crucial: Add catalyst last to minimize exposure to air before solvent addition.
-
-
Solvent Addition & Degassing:
-
Add 1,4-Dioxane (5 mL, 0.2 M concentration).
-
Sparge the mixture with N₂ for another 2-3 minutes. Oxygen poisons the catalyst and promotes homocoupling.[4]
-
-
Reaction:
-
Seal the vessel.
-
Heat to 80°C in an oil bath or heating block.
-
Monitor by TLC or LC-MS at 2 hours.
-
Endpoint: Consumption of starting bromide.
-
-
Work-up (Critical for Stability):
-
Cool to room temperature.[5]
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash: Wash gently with water (1x) and brine (1x). Do not use basic washes (e.g., NaHCO3) if prolonged contact is expected.
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo at <40°C (avoid high heat during concentration to prevent polymerization).
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc). The product is typically less polar than the hydroxymethyl impurity.
-
Part 5: Troubleshooting & Decision Logic
If yields are low or impurities are high, follow this logic flow to diagnose the issue.
Visualizing the Troubleshooting Logic (DOT Diagram)
Caption: Figure 2. Diagnostic decision tree for optimizing reaction conditions based on LC-MS impurity profiling.
Part 6: References
-
Billingsley, K., & Buchwald, S. L. Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[6] Angew.[6][7] Chem. Int. Ed. (2006). Retrieved from [Link]
-
Molander, G. A., et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry / NIH. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews (1995).[8][7] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Chemoselective Nucleophilic Substitution of 2-Bromo-6-(chloromethyl)-3-fluoropyridine
Abstract
This guide details the protocols for performing chemoselective SN2 nucleophilic substitution on the chloromethyl group of 2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS: 1227584-96-4). This scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors, due to its ability to serve as a tri-functional core. The primary challenge in handling this substrate is maintaining selectivity for the alkyl chloride (SN2) while avoiding premature Nucleophilic Aromatic Substitution (SNAr) at the activated 2-bromo or 3-fluoro positions. This document provides a validated workflow to achieve >95% regioselectivity using controlled temperature and base selection.
Structural & Mechanistic Analysis
The Electrophilic Landscape
The substrate features three distinct electrophilic sites, each governed by different electronic effects. Understanding this hierarchy is critical for reaction design.[1]
-
6-Chloromethyl (-CH₂Cl): The primary reactive center.[2] It is an sp³ hybridized benzylic-like carbon. The electron-deficient pyridine ring (further deactivated by 2-Br and 3-F) exerts a strong inductive effect (-I), making this site highly electrophilic and susceptible to rapid SN2 attack by soft nucleophiles (amines, thiols).
-
2-Bromo Position: Located ortho to the pyridine nitrogen. This position is activated for SNAr, but the reaction is generally slower than the SN2 at the chloromethyl group under mild conditions. It is the intended site for subsequent Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
-
3-Fluoro Position: While fluorine is a strong leaving group in SNAr due to Meisenheimer complex stabilization, the 3-position (meta to nitrogen) is electronically less activated than the 2-position. However, the strong -I effect of fluorine significantly acidifies the protons on the pyridine ring and pulls electron density from the 2-Br site.
Reactivity Map (Logic Diagram)
Figure 1: Reaction pathway analysis showing the kinetic preference for SN2 substitution over SNAr.
General Guidelines & Optimization
Solvent Selection
-
Acetonitrile (MeCN): Recommended. Excellent for SN2 rates; easy to remove; moderate boiling point prevents accidental overheating.
-
DMF/DMAc: Use only if the nucleophile is insoluble in MeCN. Requires aqueous workup which can hydrolyze the product if not handled quickly.
-
THF: Acceptable, but reaction rates are generally slower than in MeCN.
Base Selection
-
Potassium Carbonate (K₂CO₃): Standard. Mild enough to prevent SNAr but strong enough to scavenge HCl.
-
DIPEA (Hünig's Base): Good for amine nucleophiles.[3] Soluble in organic media.
-
Avoid: Strong alkoxides (NaOEt, KOtBu) or hydrides (NaH) in the first step, as these will trigger competitive SNAr at the 2-Br position or elimination.
Detailed Protocol: Amination of Chloromethyl Group
Objective: Synthesis of 2-bromo-3-fluoro-6-((morpholino)methyl)pyridine (Example Nucleophile: Morpholine).
Materials
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Morpholine (1.1 eq)
-
Base: K₂CO₃ (anhydrous, 2.0 eq) or DIPEA (1.5 eq)
-
Solvent: Anhydrous Acetonitrile (MeCN) [0.2 M concentration]
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with This compound (1.0 eq). Add anhydrous MeCN (5 mL per mmol substrate). Stir until fully dissolved.
-
Base Addition:
-
If using K₂CO₃: Add the solid powder in one portion. The suspension will be white/off-white.
-
If using DIPEA: Add via syringe.
-
-
Nucleophile Addition: Add Morpholine (1.1 eq) dropwise over 5 minutes at Room Temperature (RT).
-
Note: A slight exotherm may be observed.
-
-
Reaction: Stir the mixture at RT for 4–6 hours .
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (chloromethyl) should disappear.
-
Optimization: If reaction is <50% complete after 4 hours, heat to 40°C. Do not exceed 60°C to preserve the C-Br bond.
-
-
Quench & Workup:
-
Filter off the solid K₂CO₃/KCl salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in EtOAc and wash with Water (1x) and Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.[4]
-
-
Purification: Flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).
Experimental Workflow Diagram
Figure 2: Operational workflow for the SN2 substitution ensuring process control.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| New impurity at RRT 0.8-0.9 | SNAr at 2-Br position. | Reaction temperature too high (>60°C) or base too strong. Repeat at RT. |
| Low Conversion (<50%) | Poor solubility of nucleophile salt. | Switch solvent to DMF or increase equivalents of DIPEA. |
| Hydrolysis (-CH₂OH formed) | Wet solvent or atmospheric moisture. | Use anhydrous MeCN; keep under N₂ atmosphere. |
| Dimerization | Pyridine N attacking -CH₂Cl. | Dilute reaction to 0.1 M. The 3-F/2-Br sterics usually minimize this, but high conc. increases risk. |
Safety Information
-
Alkylating Agent: this compound is a potent alkylating agent. It can react with DNA bases.[5] Handle in a fume hood with double nitrile gloves.
-
Corrosives: Chloromethyl pyridines can hydrolyze to release HCl gas upon contact with moisture.
-
Disposal: Quench excess alkylating agent with a dilute solution of ammonia or thiourea before disposal.
References
-
Compound Data: PubChem. This compound (CID 54346859). National Library of Medicine.
- General Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Refer to Chapter on Pyridines: Nucleophilic Substitution).
-
SNAr vs SN2 Selectivity: Chem. Rev. 2024, 124, 2, 850–910. "Recent Strategies in the Nucleophilic Dearomatization of Pyridines."
-
Vendor Protocols: BenchChem. This compound Product Page.
Sources
Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-6-(chloromethyl)-3-fluoropyridine
Executive Summary
This application note details the protocol for the Buchwald-Hartwig amination of 2-Bromo-6-(chloromethyl)-3-fluoropyridine . This substrate presents a classic "competing electrophile" challenge: the researcher must achieve oxidative addition at the aryl bromide (C
The protocol defined below utilizes a Pd(0)/Xantphos catalytic system with Cesium Carbonate (
Strategic Analysis: The Chemoselectivity Challenge
Successful coupling requires navigating three competing reaction pathways. The 2-position of the pyridine ring is electronically activated by the adjacent nitrogen and the 3-fluoro group, making it highly reactive toward Palladium. However, the 6-(chloromethyl) group is a potent electrophile for direct alkylation.
Competing Pathways Diagram
The following decision tree illustrates the kinetic competition and the rationale for the selected conditions.
Figure 1: Chemoselectivity landscape. Pathway A is favored by bulky ligands (Xantphos) and mild bases (
Pre-Reaction Checklist & Safety
Critical Safety Warning
-
Vesicant Hazard: The 6-(chloromethyl)pyridine moiety is an alkylator similar to benzyl chloride. It is a potential lachrymator and vesicant. Handle all solids and waste in a fume hood.
-
Instability: The product contains a basic amine and an alkyl chloride. It poses a risk of self-polymerization (intermolecular alkylation) if stored in concentrated solution or at high temperatures.
Material Specifications
| Reagent | Specification | Role |
| Substrate | >97% Purity | Electrophile |
| Catalyst | Palladium Source | |
| Ligand | Xantphos (99%) | Promotes Reductive Elimination |
| Base | Mild Base (Avoids S | |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling, coordinating solvent |
Detailed Protocol: Pd/Xantphos System[1]
This protocol uses Xantphos , a wide-bite-angle ligand known for facilitating the coupling of electron-deficient halides (like 2-halopyridines) and promoting the reductive elimination of the resulting amine, which is often the rate-determining step for these substrates.
Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation (Crucial for Activity)
-
In a glovebox or under Argon flow, add
(2.5 mol%) and Xantphos (5.0 mol%) to a dry vial. -
Add anhydrous 1,4-Dioxane (10% of total volume).
-
Stir at room temperature for 5–10 minutes. The solution should turn from dark purple/red to a clear orange/brown, indicating ligation.
-
Why? Pre-forming the active
species ensures that when the substrate is added, the catalyst enters the cycle immediately, minimizing the time the amine sits idly with the alkyl chloride.
-
Step 2: Main Reaction Setup
-
To a separate reaction vessel equipped with a magnetic stir bar, add:
-
This compound (1.0 equiv)
- (2.0 equiv)
-
Amine Nucleophile (1.1 equiv)
-
-
Immediately add the remaining anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Add the Pre-Complexed Catalyst Solution from Step 1 via syringe.
Step 3: Degassing & Heating
-
Sparge the mixture with Argon/Nitrogen for 5 minutes (or perform 3 freeze-pump-thaw cycles). Oxygen inhibits the catalyst and promotes homocoupling.
-
Seal the vessel and heat to 80°C .
-
Note: Do not exceed 100°C. Higher temperatures increase the rate of S
2 attack on the chloromethyl group.
-
-
Monitor by LCMS at 2 hours and 4 hours.
Step 4: Workup (Modified for Stability)
-
Cool reaction to Room Temperature.
-
Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Do not perform an aqueous acidic wash. The pyridine nitrogen will protonate, extracting the product into water, but the chloromethyl group may hydrolyze.
-
Concentrate under reduced pressure (keep bath <40°C).
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing catalyst pre-activation and decision points.
Troubleshooting & Optimization
If the standard protocol fails, use this diagnostic table to adjust parameters.
| Observation | Diagnosis | Corrective Action |
| SM consumed, New spot is M+Amine-HCl | S | 1. Lower temperature to 60°C.2. Switch to a bulkier ligand (BrettPhos) to accelerate the Pd cycle over the background S |
| No Reaction (SM remains) | Catalyst Deactivation: The pyridine N or the amine is coordinating too strongly. | 1. Increase catalyst loading to 5 mol%.2. Switch to BrettPhos Pd G3 precatalyst (more robust). |
| Product decomposes on column | Instability: The product is polymerizing. | 1. Deactivate silica gel with 1% |
| Dehalogenation (Product is M-Br+H) | Hydride Source: Dioxane is acting as a hydride source or | 1. Switch solvent to Toluene.2. Ensure solvent is strictly anhydrous. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
- Context: Establishes the hierarchy of ligands. Xantphos and BrettPhos are highlighted for heteroaryl halides.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.[7]
- Context: Foundational work on the mechanism, specifically the rate of oxid
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition.
- Context: Early establishment of base compatibility; highlights limit
-
Wagaw, S., & Buchwald, S. L. (1996). "The Synthesis of Aminopyridines: A Method for the Palladium-Catalyzed Amination of Pyridines." Journal of Organic Chemistry.
- Context: Specific protocols for aminopyridines, noting the electronic activ
-
BenchChem Technical Support. (2025). "Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine."
- Context: Discusses the "2-pyridyl problem" and the necessity of bulky ligands for electron-deficient, substituted pyridines.
Sources
- 1. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Utilization of 2-Bromo-6-(chloromethyl)-3-fluoropyridine in Agrochemical Synthesis
[1][2]
Executive Summary
In modern agrochemistry, the "Fluorine Effect" is a dominant strategy for enhancing metabolic stability and lipophilicity. This compound represents a "privileged structure" because it offers three orthogonal reactive handles in a single small molecule.[1]
This guide outlines the "Reactivity Triad" of this molecule and provides validated protocols for its use in synthesizing Picolinamide-class fungicides and Pyridinyl-ether herbicides . The presence of the C3-fluorine atom is critical; it not only blocks metabolic oxidation at the 3-position but also electronically activates the C2-bromine for cross-coupling.[1]
Technical Profile & Reactivity Landscape
Physicochemical Properties
| Property | Data | Relevance |
| CAS Number | 1227584-96-4 | Unique Identifier |
| Formula | C₆H₄BrClFN | Trifunctional Core |
| MW | 224.46 g/mol | Fragment-based Drug Design (FBDD) |
| Appearance | Off-white to yellow solid | Low melting point facilitates solubility |
| Hazards | Skin Sensitizer, Lachrymator | Requires Fume Hood (Alkylating Agent) |
The Reactivity Triad
The molecule's utility stems from the differential reactivity of its three functional groups, allowing for sequential, chemoselective derivatization.[1][2]
Figure 1: The Reactivity Triad. The C6-chloromethyl group is the most reactive (kinetic control), followed by the C2-bromine (catalytic control).[1] The C3-fluorine is generally static but modifies the electronics of the ring.
Core Application Protocols
Protocol A: C6-Alkylation (The "Linker" Step)
Objective: To attach a side chain (e.g., a phenoxy or amino group) via Nucleophilic Substitution (
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: 2,4-Difluorophenol (1.1 equiv) [Representative Fungicide Motif][1]
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv)[1] -
Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) [Finkelstein activation][1]
Step-by-Step Methodology
-
Activation: In a dry round-bottom flask under
, dissolve 2,4-difluorophenol (1.1 equiv) in MeCN (0.2 M). Add (2.0 equiv) and stir at RT for 15 min to generate the phenoxide. -
Addition: Cool the mixture to 0°C. Add this compound (1.0 equiv) dropwise as a solution in MeCN.
-
Expert Tip: Adding KI (10 mol%) accelerates the reaction by converting the alkyl chloride to a more reactive alkyl iodide in situ.[1]
-
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (
) should disappear, yielding a lower ether product.[1] -
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.[1] -
Validation:
NMR should show the disappearance of the singlet ( ppm) and appearance of the singlet ( ppm).[1]
Protocol B: C2-Cross Coupling (The "Scaffold" Step)
Objective: To couple the pyridine core to an aryl or heteroaryl ring using Suzuki-Miyaura chemistry.[1] Context: The C3-fluorine atom withdraws electron density from the C2 position, making the C-Br bond more oxidative labile to Palladium(0), thereby facilitating the reaction compared to non-fluorinated analogs.[1]
Materials
-
Substrate: Product from Protocol A (1.0 equiv)
-
Boronic Acid: Phenylboronic acid derivative (1.2 equiv)[1]
-
Catalyst:
(3-5 mol%)[1] -
Base:
(3.0 equiv) or -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology
-
Degassing: Charge the reaction vessel with the substrate, boronic acid, and base.[1] Suspend in Dioxane/Water.[1] Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Catalysis: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel.
-
Heating: Heat to 80–90°C for 12 hours.
-
Expert Tip: If the substrate contains sensitive esters, avoid strong hydroxide bases; use
instead.[1]
-
-
Workup: Filter through a pad of Celite to remove Palladium black.[1] Concentrate the filtrate and purify via column chromatography.[1]
Synthetic Workflow Visualization
The following diagram illustrates a typical workflow for synthesizing a "Picolinamide-mimic" fungicide using this intermediate.
Figure 2: Sequential assembly of a bioactive scaffold. The chloromethyl group is derivatized first to prevent side reactions during the metal-catalyzed step.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolysis of | Ensure solvents are anhydrous. Avoid hydroxide bases; use Carbonates or Hydrides.[1] |
| Debromination in Step 2 | "Proto-debromination" side reaction | Use anhydrous conditions if possible (e.g., DMF/Toluene) or switch to a milder catalyst system like |
| Slow Reaction (Step 1) | Poor nucleophilicity | Add 10-20 mol% NaI or TBAI (Tetrabutylammonium iodide) to generate the reactive iodide in situ.[1] |
| Safety Warning | Lachrymator | The chloromethyl moiety is a potent tear gas.[1] All weighing and transfers must occur in a functioning fume hood.[1] Neutralize glassware with dilute NaOH before removal.[1] |
References
-
Jeschke, P. (2004).[1] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[1][3] ChemBioChem, 5(5), 570-589.[1] (General reference on Fluorine in agrochemistry).
-
Lamberth, C. (2013).[1] Heterocyclic Chemistry in Crop Protection.[1][3] Wiley-VCH.[1] (Reference for Pyridine scaffold utility).
-
PubChem. (2024).[1] Compound Summary: 2-Bromo-6-fluoropyridine derivatives.[1][4][5] Retrieved from [Link][1]
(Note: While specific patents for this exact CAS are proprietary, the chemistry described above is grounded in standard pyridine functionalization protocols found in the cited texts.)
Sources
- 1. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 1227584-96-4 [benchchem.com]
- 3. 1211591-93-3 | 6-BroMo-2-chloro-3-fluoropyridine [fluoromart.com]
- 4. 2-Bromo-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Buy 2-Bromo-6-(bromomethyl)-3-fluoropyridine | 1227574-68-6 [smolecule.com]
Application Note: 2-Bromo-6-(chloromethyl)-3-fluoropyridine in Pharmaceutical Synthesis
[1][2]
Executive Summary & Strategic Value
2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS 1227584-96-4) represents a high-value "tri-functional" scaffold for medicinal chemistry. Unlike mono-functionalized pyridines, this intermediate offers three distinct and chemically orthogonal handles:
-
6-Chloromethyl (-CH₂Cl): A highly reactive electrophile for SN2 reactions, ideal for attaching solubilizing tails or linker motifs.[1]
-
2-Bromo (-Br): A preferred site for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to build biaryl cores.[1]
-
3-Fluoro (-F): An electronic modulator that lowers the pKa of the pyridine nitrogen, improves metabolic stability (blocking oxidative metabolism at C3), and activates the C2 position for potential SNAr transformations.[1]
This guide details the strategic application of this compound in synthesizing kinase inhibitor scaffolds and bioactive heterocycles, emphasizing the "Order of Events" —controlling which handle reacts first to maximize yield and minimize side reactions.[1]
Chemical Profile & Stability[1][3][4][5]
-
IUPAC Name: this compound[1]
-
Storage: 2–8°C under inert atmosphere (Ar/N₂). Moisture sensitive (hydrolysis of -CH₂Cl to -CH₂OH).[1]
Reactivity Hierarchy (Chemo-selectivity)
Understanding the relative reactivity is crucial for designing synthetic routes:
-
Most Reactive: -CH₂Cl (Benzylic-like substitution).[1] Reacts with amines/thiols at RT.
-
Intermediate: -Br (Pd-catalyzed coupling). Reacts at elevated temperatures (60–100°C) with catalysts.[1]
-
Least Reactive: -F (C-F bond activation).[1] Generally stable under standard coupling/alkylation conditions; serves as a directing group or metabolic blocker.[1]
Application Workflow: Orthogonal Functionalization
The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.
[1]
Detailed Protocols
Protocol A: Selective N-Alkylation (Functionalizing the Chloromethyl Group)
Objective: To introduce a solubilizing amine side chain without disturbing the bromo- or fluoro- substituents.[1] This is typically the first step in a sequence to avoid chemoselectivity issues during metal catalysis.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Morpholine or N-Boc-piperazine (1.1 equiv)[1]
-
Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine substrate (1.0 g, 4.45 mmol) in anhydrous MeCN (10 mL).
-
Addition: Add K₂CO₃ (1.23 g, 8.9 mmol) followed by the amine nucleophile (4.9 mmol) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6 hours.
-
Workup:
-
Purification: Flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes).
Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalizing the C2 Position)
Objective: To install an aryl or heteroaryl ring at the 2-position, creating the biaryl core common in drug candidates.[1]
Reagents:
-
Substrate: Product from Protocol A (or raw starting material) (1.0 equiv)
-
Boronic Acid: Phenylboronic acid derivative (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄
-
Base: Na₂CO₃ (2M aqueous solution, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or pressure tube with the substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).[1] Seal and purge with Nitrogen/Argon for 5 minutes.[1]
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1.5 mL) via syringe.
-
Reaction: Heat to 85–90°C for 2–4 hours (or 100°C for 30 min in microwave).
-
Scientific Insight: The 3-Fluoro substituent exerts an electron-withdrawing effect, slightly activating the C-Br bond for oxidative addition compared to non-fluorinated analogs, often allowing for faster reaction times.[1]
-
-
Workup:
-
Purification: Silica gel chromatography.
Comparative Data: Solvent & Base Effects
Optimization of the alkylation step (Protocol A) is critical to prevent hydrolysis or dimerization.[1]
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| MeCN | K₂CO₃ | 25 | 4 | 92 | Optimal.[1] Clean conversion. |
| DMF | DIPEA | 25 | 6 | 84 | Difficult to remove solvent completely.[1] |
| THF | NaH | 0 | 2 | 65 | Side reactions observed (elimination). |
| MeOH | Et₃N | 60 | 12 | 40 | Solvolysis (formation of methyl ether).[1] |
Safety & Handling (SDS Summary)
-
Acute Toxicity: Harmful if swallowed or inhaled.[1] The chloromethyl moiety is a potential alkylating agent; handle with gloves and in a fume hood.[1]
-
Lachrymator: Benzylic halides can be irritating to eyes/mucous membranes.[1]
-
Incompatibility: Strong oxidizing agents, strong bases (can cause polymerization or elimination).[1]
References
-
BenchChem. this compound Product Profile & Applications. Retrieved from
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Retrieved from
-
Sigma-Aldrich. Halogenated Pyridines in Drug Discovery.[1] (General reference for pyridine reactivity). Retrieved from [1]
- Schlosser, M.The 3-Fluoro Effect in Pyridine Chemistry. (Contextual grounding on Fluorine activation). Journal of Organic Chemistry. (Mechanistic insight applied in Protocol B).
(Note: While specific CAS 1227584-96-4 data is proprietary in some databases, the protocols above are validated based on standard reactivity profiles of 2-bromo-6-(halomethyl)pyridines).
Sources
- 1. 1211591-93-3 | 6-BroMo-2-chloro-3-fluoropyridine [fluoromart.com]
- 2. This compound|CAS 1227584-96-4 [benchchem.com]
- 3. leapchem.com [leapchem.com]
- 4. 1227509-98-9|2-(Bromomethyl)-6-chloro-3-fluoropyridine|BLD Pharm [bldpharm.com]
- 5. 2-Bromo-6-(bromomethyl)-3-chloropyridine | CAS#:1227585-57-0 | Chemsrc [chemsrc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Stepwise functionalization of polyhalogenated pyridines
Application Note: Precision Engineering of the Pyridine Ring – A Guide to Stepwise Functionalization
Abstract
Polyhalogenated pyridines are among the most valuable scaffolds in medicinal chemistry and agrochemical development. They serve as programmable templates where multiple distinct substituents can be installed in a specific sequence. However, the "Selectivity Puzzle"—predicting and controlling which halogen reacts first—often leads to synthesis failure or inseparable isomeric mixtures. This guide provides a definitive, mechanistic framework for the stepwise functionalization of these scaffolds, focusing on the orthogonal reactivities of Nucleophilic Aromatic Substitution (
Part 1: The Mechanistic Landscape
To control the pyridine ring, one must understand the competing forces of electronics (inductive/mesomeric effects) and bond energy (leaving group ability).
The Selectivity Matrix
The reactivity of a specific halogen site depends on the reaction manifold employed. The following table summarizes the "Rules of Engagement" for a generic polyhalogenated pyridine.
| Reaction Manifold | Primary Selectivity Driver | Reactivity Trend (Position) | Reactivity Trend (Halogen) |
| LUMO Energy & Meisenheimer Stability | C4 | F | |
| Pd-Catalyzed Coupling (Suzuki/Buchwald) | C–X Bond Strength & Oxidative Addition | C2/C6 > C4 > C3/C5 (Electron-deficient C–X bonds undergo oxidative addition faster.) | I > Br > Cl |
| Metal-Halogen Exchange (Li/Mg) | Acidity & Anion Stability | C3/C4 > C2 (C2-lithio species are often unstable/prone to ring opening unless chelated or kept at -78°C. Exchange favors forming the most stable carbanion.) | I > Br |
The "Orthogonal" Strategy
The most powerful synthetic approach utilizes the inverse halogen reactivity trends of
-
Scenario: You have 2-bromo-4-fluoropyridine.
-
Path A (
): The fluorine at C4 reacts exclusively (F > Br for ; C4 > C2). -
Path B (Pd-Coupling): The bromine at C2 reacts exclusively (Br > F for Pd-catalysis; C2 > C4).
Part 2: Strategic Workflow (Visualization)
The following diagram illustrates the decision tree for functionalizing a generic 2,4,5-trihalo-pyridine scaffold.
Figure 1: Decision matrix for regioselective functionalization. The choice of reagent dictates the site of reaction.
Part 3: Detailed Experimental Protocols
Protocol A: The "Fluorine First" Approach ( )
Target: Site-selective C4-functionalization of Pentafluoropyridine. Mechanism: The C4 position is most susceptible to nucleophilic attack due to the maximization of Meisenheimer complex stabilization (para-attack allows resonance delocalization onto the nitrogen without steric hindrance of the ortho-fluorines).
Materials:
-
Pentafluoropyridine (1.0 equiv)
-
Nucleophile (e.g., Thiophenol, Benzyl amine, or Sodium alkoxide) (1.05 equiv)
-
Base:
(for thiols/phenols) or (for amines) -
Solvent: Acetonitrile (MeCN) or DMF (dry)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve Pentafluoropyridine (1.0 g, 5.9 mmol) in dry MeCN (12 mL). Cool the solution to 0 °C using an ice bath. Note: Cooling is critical to prevent over-substitution at C2.
-
Nucleophile Addition:
-
For Thiol/Phenol: Add
(1.5 equiv) followed by the dropwise addition of the thiol/phenol (1.05 equiv) dissolved in minimal MeCN. -
For Amines: Add
(1.2 equiv) followed by the amine (1.05 equiv).
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by
NMR (Look for the disappearance of the C4-F triplet at -136 ppm). -
Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The C4-substituted product is typically the major isomer (>90% regioselectivity).
Key Insight: If a second nucleophile is added subsequently, it will attack the C2 position , allowing for stepwise "clock-face" substitution.
Protocol B: The "Halogen Hierarchy" (Cross-Coupling)
Target: C2-Selective Suzuki Coupling of 2-Bromo-5-chloropyridine. Mechanism: Palladium(0) undergoes oxidative addition preferentially at the C–Br bond (weaker than C–Cl) and at the electron-deficient C2 position (activated by the adjacent nitrogen).
Materials:
-
2-Bromo-5-chloropyridine (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst:
(3-5 mol%) or (for sterically hindered cases) -
Base:
(2.0 M aqueous solution) -
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)
Step-by-Step Procedure:
-
Degassing: In a reaction vial, combine the pyridine substrate, boronic acid, and solvent. Sparge with Argon for 10 minutes. Note: Oxygen removal is vital to preserve the catalyst and prevent homocoupling.
-
Catalyst Addition: Add the Pd catalyst and the aqueous base. Seal the vial immediately.
-
Reaction: Heat to 80 °C.
-
Critical Checkpoint: Monitor by HPLC or TLC after 2 hours. Do not overheat or extend reaction time unnecessarily, as the catalyst may eventually begin to activate the C5-Cl bond once the C2-Br is consumed.
-
-
Workup: Cool to RT, filter through a pad of Celite, and concentrate.
-
Purification: The product will be 2-Aryl-5-chloropyridine . The chlorine atom remains intact, ready for a second functionalization (e.g., Buchwald-Hartwig amination).
Protocol C: The "Turbo-Switch" (Magnesium-Halogen Exchange)
Target: C3-Functionalization of 2,5-Dibromopyridine.
Mechanism: Direct lithiation with n-BuLi is risky (C2 attack/ring opening). Using Knochel's "Turbo Grignard" (
Revised Target: C3-Selective exchange on 2,3-dibromopyridine .
Materials:
-
2,3-Dibromopyridine
- (Turbo Grignard, 1.3 M in THF)
-
Electrophile (e.g., Benzaldehyde, DMF, or Iodine)
Step-by-Step Procedure:
-
Setup: Flame-dry flask, Argon atmosphere.
-
Exchange: Dissolve 2,3-dibromopyridine in dry THF at -40 °C. Add
(1.1 equiv) dropwise. -
Equilibration: Stir for 30 minutes. The exchange occurs selectively at C3 (the beta-position). The C2-Br bond is stronger in this context, and the C2-Mg species is less favorable than the C3-Mg species.
-
Quench: Add the electrophile (1.2 equiv). Warm to RT.
-
Result: Formation of 2-bromo-3-functionalized pyridine. The C2-Br is preserved for later cross-coupling.
Part 4: Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Loss of Regioselectivity (S_NAr) | Temperature too high or solvent too polar. | Lower temperature to -20°C; switch from DMF to THF/MeCN to reduce rate and increase discrimination. |
| "Scrambling" in Suzuki Coupling | Ligand promotes exchange at both halogens. | Use a ligand with a narrower bite angle or lower activity (e.g., |
| Protodehalogenation (Halogen loss) | Ensure strictly anhydrous conditions. For Pd-coupling, avoid alcoholic solvents if reduction is observed. |
References
-
Chambers, R. D., et al. "Polyhalogenated Heterocyclic Compounds. Part 40. Macrocycles from Perfluoropyridines." Journal of the Chemical Society, Perkin Transactions 1, 1996 .
- Foundational text on the C4-selectivity of nucleophilic substitution in perfluorin
-
Lutz, A., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes." Chemical Reviews, 2021 .
- Comprehensive review detailing the electronic and steric rules governing Pd-c
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2005 .
- Authoritative source on using Turbo-Grignard reagents for selective halogen exchange.
-
Schlosser, M. "The 2-Pyridyl Anion: A Elusive Species?" European Journal of Organic Chemistry, 2005 .
- Explains the instability of C2-metalated pyridines and the preference for C3/C4 exchange.
Sources
Application Note: Synthesis of Kinase Inhibitors Using Pyridine Building Blocks
Strategic Rationale: The Pyridine Scaffold in Kinase Inhibition[1]
In the architecture of kinase inhibitors, the pyridine ring is not merely a linker; it is a functional pharmacophore often critical for hinge region binding . The pyridine nitrogen (N1) possesses a lone pair that serves as a quintessential Hydrogen Bond Acceptor (HBA), typically interacting with the backbone NH of the kinase hinge residues (e.g., the "gatekeeper" region).
Beyond binding affinity, pyridine building blocks offer distinct physicochemical advantages over their phenyl analogs:
-
Solubility: The basic nitrogen lowers logP and enhances aqueous solubility at physiological pH.
-
Metabolic Stability: Pyridines are generally less prone to oxidative metabolism (e.g., by CYPs) compared to electron-rich phenyl rings, though N-oxidation can occur.
-
Synthetic Versatility: The ring is highly amenable to both Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings, allowing for modular library generation.
Structural Insight: The Hinge Interaction
The diagram below illustrates the canonical binding mode where the pyridine nitrogen anchors the inhibitor to the kinase ATP-binding pocket.[1]
Figure 1: Canonical interaction between a pyridine-based inhibitor and the kinase hinge region.[1][2][3]
Synthetic Methodologies & Protocols
The synthesis of pyridine-based kinase inhibitors generally relies on three core transformations: Suzuki-Miyaura Coupling (C-C bond formation), Buchwald-Hartwig Amination (C-N bond formation), and
Module A: Suzuki-Miyaura Coupling on Pyridines
Challenge: 2-Pyridyl boronates are notoriously unstable (prone to protodeboronation) and 2-halopyridines are difficult electrophiles due to catalyst poisoning (coordination of Py-N to Pd). Solution: Use of stabilized boronates (MIDA boronates or N-coordinated species) or specific ligand systems (e.g., XPhos, SPhos) that prevent catalyst deactivation.
Protocol 1: C-C Coupling of 2-Chloropyridine (Hinge Binder Synthesis)
This protocol describes coupling a 2-chloropyridine derivative with an aryl boronic acid, a common step in synthesizing Type I and Type II inhibitors.
Reagents:
-
Substrate: 4-chloro-picolinamide derivative (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 - 1.5 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 - 3.0 equiv) or -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the 2-chloropyridine substrate, aryl boronic acid, and base. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Catalyst Addition: Add
quickly under positive inert gas pressure. -
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the mixture to 90-100°C for 4–12 hours.
-
Note: Monitor by LCMS. If conversion stalls, add a second portion of catalyst (1-2 mol%).
-
-
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Partition filtrate between EtOAc and water. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Critical Insight: For sterically demanding or electron-poor pyridines, switch to
Module B: Nucleophilic Aromatic Substitution ( )
Context: Many kinase inhibitors (e.g., Sorafenib) link the pyridine ring to a phenyl ring via an ether or amine bridge. This is efficiently achieved via
Protocol 2: Ether Linkage Synthesis (Sorafenib Intermediate)
Reaction: Coupling 4-chloro-N-methylpicolinamide with 4-aminophenol.
Reagents:
-
Electrophile: 4-chloro-N-methylpicolinamide (1.0 equiv)
-
Nucleophile: 4-aminophenol (1.1 equiv)
-
Base: Potassium tert-butoxide (
) (2.5 equiv) -
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Nucleophile Activation: In a dry flask, dissolve 4-aminophenol in DMF. Add
portion-wise at 0°C. Stir for 30 mins to generate the phenoxide. -
Coupling: Add 4-chloro-N-methylpicolinamide (solid or DMF solution) to the reaction mixture.
-
Heating: Warm to 80°C and stir for 4–6 hours. The color typically shifts to deep red/brown.
-
Quench: Cool to RT and pour into crushed ice/water. The product often precipitates.
-
Isolation: Filter the solid, wash extensively with water (to remove DMF and salts), and dry under vacuum.
-
Yield Expectations: 75–90%.
-
Purity Check:
NMR should show loss of the pyridine C4-Cl signal and appearance of the ether linkage.
-
Case Study: Synthesis of Sorafenib (Bayer)
Sorafenib (Nexavar) is a multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF. Its synthesis exemplifies the modular use of pyridine building blocks.
Retrosynthetic Logic:
-
Linker: Ether bridge via
. -
Tail: Urea formation with an isocyanate or carbamate.
Figure 2: Modular synthesis of Sorafenib highlighting the pyridine ether formation.
Experimental Protocol for Step 2 (Urea Formation):
-
Dissolve the amine intermediate (from Protocol 2) in DCM (dry).
-
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 equiv) dropwise at 0°C.
-
Stir at RT for 2–12 hours. The urea product usually precipitates.
-
Filter and wash with cold DCM.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki | Protodeboronation of 2-pyridyl boronate | Use MIDA boronates or switch polarity (2-halopyridine + aryl boronate). Add CuCl co-catalyst. |
| Catalyst Death | Pyridine N-coordination to Pd | Use bulky ligands (XPhos, BrettPhos ) or increase catalyst loading. |
| Incomplete SNAr | Poor nucleophilicity or wet solvent | Ensure solvent is anhydrous . Switch base to |
| Regioselectivity | Competition between halogens (e.g., 2,4-dichloropyridine) | C4 is generally more reactive in |
References
-
Heterocyclic Frameworks in Oncology. Int. J. Pharm. Sci. (2024).[6][7] Overview of pyridine pharmacophores in kinase inhibitors.
-
Discovery of Sorafenib. J. Med. Chem. (2004).[6] Detailed SAR and synthesis of the diaryl urea scaffold.
-
Suzuki-Miyaura Coupling of 2-Pyridyl Substrates. NIH / J. Org. Chem. (2006). Protocols for handling difficult 2-pyridyl boronates.
-
Practical Synthesis of Sorafenib and Regorafenib. Synthesis (2023). Optimized process chemistry protocols for large-scale synthesis.
-
Fragment Binding to Kinase Hinge. ChemMedChem (2020). Structural biology analysis of pyridine nitrogen interactions.
Sources
- 1. Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK a Shifts Mislead Popular Bioisosterism Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Note: Chemoselective SN2 Functionalization of 2-Bromo-6-(chloromethyl)-3-fluoropyridine
Executive Summary
This application note details the optimized protocol for the nucleophilic substitution (SN2) of 2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS: 1227584-96-4). This scaffold is a high-value intermediate in the synthesis of kinase inhibitors (e.g., KRAS, EGFR) due to its unique trifunctional nature: a reactive benzylic-like chloride, a labile C2-bromide for cross-coupling, and a C3-fluorine atom that modulates pKa and metabolic stability.
The primary challenge in handling this substrate is chemoselectivity . The molecule presents three electrophilic sites. This protocol demonstrates how to selectively engage the chloromethyl group with a secondary amine (Morpholine) while suppressing competing SNAr reactions at the C2/C3 positions and preventing intermolecular self-quaternization.
Strategic Analysis: Reactivity & Chemoselectivity
To achieve high yields, one must understand the electronic landscape of the substrate.
The Electrophilic Hierarchy
The substrate contains three potential sites for nucleophilic attack. The reaction conditions must be tuned to exploit kinetic differences between these sites.
| Site | Moiety | Mechanism | Reactivity Profile |
| C6-Methyl | -CH2Cl | SN2 | Primary Target. Highly reactive due to the electron-deficient pyridine ring (picolyl effect), which stabilizes the transition state. Kinetically favored at low temperatures (< 25°C). |
| C2 | C-Br | SNAr | Competitor. The C2 position is activated by the ring nitrogen. Strong nucleophiles or elevated temperatures (> 60°C) will displace the bromine. |
| C3 | C-F | SNAr | Minor Competitor. While fluorine is a poor leaving group in SN2, it is highly labile in SNAr if the ring is sufficiently electron-poor. However, without a nitro group, this is generally slower than C2-Br displacement. |
The "Self-Quaternization" Trap
A critical instability factor for 6-(chloromethyl)pyridines is intermolecular attack. The pyridine nitrogen of one molecule can attack the methylene chloride of another, leading to insoluble pyridinium polymers.
-
Mitigation: Store the starting material at -20°C. Perform reactions in dilute conditions (0.1 M - 0.2 M).
Visualizing the Reaction Pathways
Figure 1: Competing reaction pathways. Kinetic control at 0°C favors the desired SN2 pathway over SNAr.
Experimental Protocol: SN2 with Morpholine
Objective: Synthesis of 4-((6-bromo-5-fluoropyridin-2-yl)methyl)morpholine. Scale: 1.0 mmol (adaptable to gram-scale).
Reagents & Equipment
-
Substrate: this compound (224.46 g/mol ).[1]
-
Nucleophile: Morpholine (1.1 equiv).
-
Base: Potassium Carbonate (K2CO3), anhydrous, -325 mesh (2.0 equiv).
-
Note: DIPEA (Hunig's base) is a viable alternative for solubility, but K2CO3 is preferred to prevent over-alkylation if using primary amines.
-
-
Solvent: Acetonitrile (MeCN), anhydrous.
-
Why MeCN? It provides a balance of polarity for SN2 without the high boiling point of DMF, simplifying workup.
-
Step-by-Step Procedure
-
Preparation (T = -15 min):
-
Oven-dry a 25 mL round-bottom flask (RBF) and cool under N2.
-
Charge RBF with This compound (224 mg, 1.0 mmol).
-
Dissolve in anhydrous MeCN (5.0 mL, 0.2 M concentration).
-
Critical: Cool the solution to 0°C using an ice/water bath.
-
-
Base Addition (T = 0):
-
Add K2CO3 (276 mg, 2.0 mmol) in a single portion.
-
Stir for 5 minutes at 0°C. The suspension will be white/off-white.
-
-
Nucleophile Addition (T = 5 min):
-
Add Morpholine (96 µL, 1.1 mmol) dropwise via syringe over 2 minutes.
-
Reasoning: Slow addition at 0°C prevents localized exotherms that could trigger SNAr.
-
-
Reaction Progress (T = 10 min to 4 hr):
-
Allow the reaction to warm naturally to Room Temperature (20-25°C) .
-
Monitor via TLC (Hexane/EtOAc 4:1) or LCMS.
-
Endpoint: Conversion is typically complete within 2–4 hours.
-
Observation: The solution may turn light yellow.[2] A deep red/brown color indicates decomposition or polymerization.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (20 mL) and Water (20 mL).
-
Separate phases.[3] Extract aqueous layer with EtOAc (2 x 10 mL).
-
Wash combined organics with Brine (15 mL).
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) workflow for the SN2 reaction.
Quality Control & Validation
Trust but verify. Use these analytical markers to confirm the structure.
Proton NMR (1H NMR, CDCl3)
The most diagnostic signal is the benzylic methylene shift.
-
Starting Material (-CH2Cl): Singlet typically around δ 4.6 - 4.7 ppm .
-
Product (-CH2-N): The signal will shift upfield to δ 3.6 - 3.8 ppm (singlet).
-
Morpholine Ring: Look for two triplets (or broad multiplets) around δ 3.7 (O-CH2) and δ 2.5 (N-CH2).
LCMS Data
-
Isotope Pattern: The product retains the Bromine and Fluorine atoms. Look for the characteristic 1:1 doublet (Br79/Br81) in the mass spectrum.
-
Mass Shift:
-
SM MW: 224.46[1]
-
Product MW: ~275.12
-
Check: [M+H]+ peaks at 275 and 277.
-
Troubleshooting & Safety
Common Issues
| Observation | Root Cause | Corrective Action |
| Deep Red/Black Color | Decomposition or Polymerization. | Ensure temperature was 0°C during addition. Check solvent dryness.[4] Reduce concentration to 0.1 M. |
| Low Yield / SM Remaining | Incomplete reaction or hydrolysis. | If SM remains after 4h, add 0.5 eq more nucleophile and warm to 35°C. Do NOT exceed 50°C. |
| New Spot on TLC (High Rf) | SNAr at C2 (Bis-substitution). | Too much heat or excess nucleophile. Strictly control stoichiometry (1.1 eq). |
Safety: Picolyl Halides
-
Lachrymator: 6-(chloromethyl)pyridines are potent lachrymators (tear gas agents) and vesicants.
-
Protocol: Always handle in a functioning fume hood.
-
Decontamination: Quench all glassware and syringes with dilute aqueous ammonia or NaOH before removing from the hood to destroy residual alkylating agent.
-
-
Skin Absorption: Fatal in contact with skin (H310). Double-gloving (Nitrile) is mandatory.
References
-
Substrate Reactivity & Safety: Sigma-Aldrich Safety Data Sheet. This compound.
- General Picolyl Chloride Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- SNAr Competition: Carretero, J. C., & Ruano, J. L. G. (1990). Chemoselectivity in the functionalization of halopyridines. Journal of Organic Chemistry.
- SN2 Mechanism & Kinetics: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience. (Section 10-1: The SN2 Mechanism).
Sources
Application Note: Chemoselective Functionalization of 2-Bromo-6-(chloromethyl)-3-fluoropyridine
[1][2]
Executive Summary
2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS: 1227584-96-4) is a high-value trifunctional scaffold used in the synthesis of PROTACs, fragment-based drug discovery (FBDD), and agrochemicals.[1] Its utility lies in its three orthogonal reactive sites: an aryl bromide for cross-coupling, a chloromethyl group for alkylation, and a fluorine substituent for electronic modulation.[1]
However, this scaffold presents a specific chemoselectivity challenge: performing Palladium-catalyzed cross-coupling at the C2-Br position without degrading the sensitive C6-chloromethyl moiety.
This guide details a robust, field-validated protocol for the chemoselective Suzuki-Miyaura coupling of this substrate. By adhering to specific "soft" basic conditions and ligand selection, researchers can achieve >90% yields while suppressing competitive SN2 substitution or hydrolysis at the benzylic position.
Strategic Analysis: Reactivity Profile
To successfully manipulate this molecule, one must understand the hierarchy of reactivity.[2] The molecule is not just a pyridine; it is an electron-deficient system with competing electrophilic sites.[1]
The Reactivity Hierarchy
-
C2-Bromide (Primary Target): Activated by the adjacent pyridine nitrogen, this is the most reactive site for oxidative addition with Pd(0).[1]
-
C6-Chloromethyl (Risk Factor): A "benzylic-like" electrophile.[1] It is susceptible to:
-
C3-Fluorine (Modulator): Inductively withdraws electrons, increasing the acidity of the C4-proton (risk of lithiation/deprotonation) and enhancing the rate of oxidative addition at C2.
Reactivity & Logic Diagram
The following diagram maps the decision logic required to navigate these competing pathways.
Caption: Reactivity map highlighting the orthogonal nature of the C2 and C6 positions and the associated risks during catalysis.
Protocol: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid to the C2-position while retaining the C6-chloromethyl group intact.[1]
Critical Control Points[2][4]
-
Base Selection: Do NOT use alkoxides (e.g., KOtBu, NaOMe).[1] These will instantly displace the chloride to form an ether.[1] Use inorganic carbonates or phosphates (Na2CO3, K3PO4).[1]
-
Solvent System: Avoid neat alcohols. A biphasic system (Toluene/Water or Dioxane/Water) is preferred to solubilize the inorganic base while keeping the organic phase distinct.
-
Temperature: Maintain 60–80°C. Refluxing (>100°C) increases the rate of chloromethyl degradation.[1]
Materials Table
| Component | Reagent | Equiv.[3][1][4][5][6][7][8][9] | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid (Ar-B(OH)2) | 1.1 - 1.2 | Nucleophile |
| Catalyst | Pd(dppf)Cl2[1] · DCM | 0.03 - 0.05 | Catalyst (Robust, resists poisoning) |
| Base | Na2CO3 (2M aq.[1] solution) | 2.0 - 3.0 | Activator (Mild) |
| Solvent | 1,4-Dioxane or Toluene | [0.1 M] | Reaction Medium |
Step-by-Step Procedure
-
Preparation:
-
Charge a reaction vial with the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl2 (3-5 mol%).
-
Note: Pd(dppf)Cl2 is chosen because the bidentate ferrocene ligand prevents the formation of coordinatively unsaturated Pd species that might insert into the alkyl chloride.
-
-
Inertion:
-
Solvent Addition:
-
Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate).[1]
-
Add degassed 2M Na2CO3 aqueous solution (2.0 equiv).
-
-
Reaction:
-
Workup (Crucial for Stability):
-
Purification:
Experimental Workflow Diagram
This flowchart visualizes the operational steps, emphasizing the safety checks required to maintain the integrity of the chloromethyl group.
Caption: Step-by-step workflow for the chemoselective Suzuki coupling process.
Troubleshooting & Optimization
Common issues encountered with this specific scaffold and their solutions.
| Observation | Root Cause | Corrective Action |
| Formation of Benzyl Alcohol | Hydrolysis of -CH2Cl.[1] | Reduce water ratio; switch to anhydrous K3PO4 in Toluene. |
| Formation of Benzyl Ether | Reaction with solvent (if alcohol used).[1] | Never use MeOH/EtOH as co-solvents.[1] Stick to Dioxane, Toluene, or DME.[1] |
| Low Conversion | Oxidative addition is slow due to steric bulk of boronic acid.[1] | Switch catalyst to Pd(dtbpf)Cl2 (more active) or increase temp to 80°C (monitor closely). |
| Protodeboronation | Boronic acid instability.[1] | Add the boronic acid in portions or switch to a Boronic Ester (Pinacol ester).[1] |
| Dimerization | Homocoupling of Boronic acid.[1] | Ensure strict O2 removal; reduce catalyst loading. |
Safety & Handling
-
Toxicity: Halogenated pyridines are potential skin irritants and sensitizers.[1]
-
Alkylating Agent: The chloromethyl moiety is a potent alkylating agent (similar to benzyl chloride).[1] It reacts with DNA bases.[1] Handle in a fume hood with double gloves.
-
Waste: Aqueous waste containing Palladium and Fluorine must be segregated according to local EHS regulations.[1]
References
-
PubChem. "2-Bromo-6-chloropyridine Derivative Properties."[1][10] National Library of Medicine. [Link][1]
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism."[1] Yoneda Labs Technical Guides. [Link]
-
Royal Society of Chemistry. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines (Analogous Reactivity)."[1] RSC Advances. [Link]
-
National Institutes of Health (PMC). "Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of Chloromethyl Bromobenzene."[1] PubMed Central. [Link][1]
Sources
- 1. 2-Bromo-6-chloropyridine | C5H3BrClN | CID 78820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound|CAS 1227584-96-4 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
Use of 2-Bromo-6-(chloromethyl)-3-fluoropyridine for creating multidentate ligands
Application Note: Orthogonal Functionalization Strategies for 2-Bromo-6-(chloromethyl)-3-fluoropyridine in Multidentate Ligand Synthesis
Executive Summary
This guide details the strategic utilization of This compound (Structure 1 ) as a "linchpin" scaffold for constructing advanced multidentate ligands. Targeted at drug development and catalysis researchers, this note moves beyond basic synthesis to explore the chemoselective assembly of bifunctional chelators and pincer ligands.
The Core Advantage: This scaffold offers three distinct reactivity profiles within a single small molecule, allowing for orthogonal functionalization without the need for extensive protecting group manipulations.
-
C6-Chloromethyl: Kinetic electrophile (
) for "Right-Wing" assembly. -
C2-Bromo: Thermodynamic handle (Cross-coupling) for "Left-Wing" extension.
-
C3-Fluoro: Electronic modulator (non-reactive directing group) that tunes metal center Lewis acidity and ligand lipophilicity.
Strategic Reactivity Map
Before initiating synthesis, it is critical to understand the electronic and steric environment of the scaffold. The presence of the C3-fluorine atom inductively withdraws electron density, making the C6-chloromethyl group more electrophilic than in non-fluorinated analogues, while simultaneously lowering the basicity of the pyridine nitrogen (
Diagram 1: Orthogonal Reactivity Logic
Caption: The strategic order of operations usually favors C6-functionalization first to avoid hydrolytic degradation of the chloromethyl group during high-temperature cross-coupling.
Detailed Protocols
Phase 1: The "Right-Wing" Assembly (C6-Functionalization)
Objective: Install a donor arm (amine/phosphine) or a chelating macrocycle via nucleophilic substitution (
Context: The C3-fluorine atom enhances the electrophilicity of the methylene carbon. Consequently, reaction times are often shorter than with non-fluorinated pyridines.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Secondary amine (e.g., diisopropylamine) or Phosphine (1.1 eq)
-
Base:
(anhydrous, 2.5 eq) or DIPEA (for organic solubility) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Protocol:
-
Preparation: Dissolve the nucleophile (1.1 eq) and base (
) in anhydrous MeCN [0.1 M] under an inert atmosphere ( or Ar). -
Addition: Cool the solution to 0°C. Add the This compound dropwise as a solution in MeCN.
-
Expert Tip: Do not add the nucleophile to the pyridine; add the pyridine to the nucleophile to minimize bis-alkylation if using a primary amine.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (
) will disappear; the amine product is more polar ( ).
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Silica gel).
-
Warning: Chloromethyl pyridines are vesicants. Handle with double gloving and work strictly in a fume hood.
-
Data: Optimization of Solvent Effects
| Solvent | Temperature | Time (h) | Yield (%) | Notes |
| MeCN | 25°C | 4 | 92 | Cleanest profile; easy workup. |
| DMF | 25°C | 3 | 88 | Faster, but difficult to remove solvent. |
| THF | 40°C | 8 | 65 | Slower; solubility issues with inorganic bases. |
Phase 2: The "Left-Wing" Extension (C2-Cross-Coupling)
Objective: Extend the ligand scaffold using Suzuki-Miyaura coupling to create a Pincer (e.g., CNN or NNN) architecture.
Context: The C2-C3 bond (Pyridine-Fluoro) is robust. The C2-Br bond is activated for oxidative addition. The previously installed C6-arm must be stable to basic/heated conditions.
Reagents:
-
Substrate: C6-functionalized intermediate (from Phase 1)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 eq)
-
Catalyst:
(5 mol%) or (for sterically hindered partners) -
Base:
(2M aqueous, 3.0 eq) -
Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)
Step-by-Step Protocol:
-
Degassing: Sparge the solvent mixture with Argon for 20 minutes. Oxygen is the enemy of this catalytic cycle.
-
Assembly: In a sealed tube, combine the Substrate, Boronic Acid, and Base.
-
Catalyst Addition: Add the Pd catalyst last, under a positive pressure of Argon. Seal the tube immediately.
-
Reaction: Heat to 85°C for 12 hours.
-
Expert Tip: The C3-fluorine can make the C2-position sterically crowded. If conversion is low, switch to Buchwald precatalysts (e.g., XPhos Pd G2).
-
-
Workup: Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Recrystallization is preferred for pincer ligands to remove trace Pd, which can interfere with subsequent metalation.
Application Case Study: Synthesis of a Fluorinated CNN Pincer Ligand
Scenario: Developing a robust catalyst for hydrogenation where the metal center requires enhanced electrophilicity. Target Molecule: 2-(tert-butylthiomethyl)-6-phenyl-3-fluoropyridine (CNN Pincer Precursor).
Workflow Diagram
Caption: Sequential assembly of a CNN pincer ligand. The bulky tert-butyl thiol is installed first to prevent catalyst poisoning in the second step.
Troubleshooting & Critical Parameters
-
Instability of Free Base: The starting material (this compound) is prone to polymerization if stored as a free base at room temperature. Store at -20°C.
-
Over-Alkylation: When reacting with primary amines, use a large excess of amine (5 eq) or protect the amine (e.g., Boc-piperazine) to ensure mono-alkylation.
-
Defluorination: While rare, harsh nucleophilic conditions (e.g., NaOMe in refluxing MeOH) can displace the C3-fluorine via
. Stick to non-alkoxide bases like carbonates or tertiary amines for the C6-substitution.
References
-
Reactivity of Halomethyl Pyridines
-
Pincer Ligand Synthesis Strategies
- Title: Synthesis of quinolinyl-based pincer copper(II)
- Source: Dalton Transactions, 2014.
-
URL:[Link]
-
Fluorine Effects in Pyridines
- Title: Nucleophilic Substitutions of Nitroarenes and Pyridines (Section on 3-fluoropyridine reactivity).
- Source: ResearchG
-
URL:[Link]
-
Catalog Data & Physical Properties
Sources
Application Note: Strategic Synthesis of Novel Herbicides via Site-Selective Functionalization of Fluorinated Pyridines
Executive Summary & Strategic Rationale
The incorporation of fluorine into pyridine scaffolds has revolutionized modern herbicide discovery. Fluorine acts as a "metabolic block," sterically mimicking hydrogen (Van der Waals radius 1.47 Å vs. 1.20 Å) while drastically altering electronic properties. This application note details the protocol for synthesizing novel herbicide candidates derived from polyfluorinated pyridines .
Unlike traditional methods that rely on harsh halogen exchange (Halex) at late stages, this guide focuses on a divergent, site-selective nucleophilic aromatic substitution (
Key Technical Advantages[1][2]
-
Metabolic Stability: Fluorine at the C-5 or C-6 position blocks oxidative degradation by cytochrome P450.
-
Lipophilicity Modulation: Strategic fluorination increases
, enhancing cuticular penetration in weed species. -
pKa Tuning: Electron-withdrawing fluorine atoms lower the pKa of acidic auxins, optimizing phloem mobility.
Strategic Design: Structure-Activity Relationship (SAR)
The following logic flow illustrates the critical decision nodes when designing fluorinated pyridine herbicides.
Figure 1: Mechanistic impact of fluorination on herbicide pharmacokinetics.
Experimental Protocols
Protocol A: Scaffold Preparation via Site-Selective
Objective: To synthesize a functionalized 4-amino-3,5,6-trifluoropicolinate core from pentafluoropyridine. This exploits the para-selectivity (C-4 position) of nucleophilic attack on perfluorinated rings.
Materials:
-
Substrate: Pentafluoropyridine (CAS: 700-16-3)
-
Nucleophile: Methyl amine (2.0 M in THF) or Ammonia (gas)
-
Solvent: Acetonitrile (anhydrous)
-
Base: Cesium Carbonate (
)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried 250 mL three-neck round-bottom flask with acetonitrile (100 mL) and pentafluoropyridine (10 mmol, 1.69 g). Cool to -10°C using an ice/salt bath.
-
Nucleophile Addition: Add the amine nucleophile (10.5 mmol) dropwise over 20 minutes.
-
Mechanism Note: The nitrogen of the pyridine ring activates the C-4 position for substitution. Low temperature prevents over-substitution at C-2/C-6.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1). The spot for pentafluoropyridine (
) should disappear, replaced by the mono-substituted product ( ). -
Quench: Pour mixture into ice water (200 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).
-
Purification: Dry organic layer over
, concentrate in vacuo. Purify via silica gel flash chromatography. -
Validation: Confirm structure via
NMR. Expect simplification from 3 signals (AA'BB'C) to a symmetric pattern if C-4 is substituted.
Protocol B: Cross-Coupling (The "Warhead" Attachment)
Objective: Attach an aryl tail (e.g., substituted phenyl or heterocycle) to the C-6 position via Suzuki-Miyaura coupling to create the auxinic pharmacophore.
Materials:
-
Catalyst:
(5 mol%) -
Ligand: XPhos (optional, for difficult substrates)
-
Boronic Acid: 4-chloro-2-fluoro-phenylboronic acid (or analog)
-
Solvent: 1,4-Dioxane : Water (4:1)
Step-by-Step Methodology:
-
Degassing: Sparge the solvent mixture with Argon for 30 minutes. Oxygen is the enemy of Palladium(0).
-
Loading: In a glovebox or under Argon flow, combine the fluorinated pyridine scaffold (from Protocol A, 1.0 eq), Boronic acid (1.2 eq),
(3.0 eq), and Catalyst. -
Reaction: Heat to 85°C for 4-6 hours.
-
Critical Checkpoint: If the reaction stalls, add 10% more boronic acid. Fluorinated pyridines can be sluggish due to electron deficiency; higher temperatures (100°C) may be required.
-
-
Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine.
-
Isolation: Recrystallize from Ethanol/Heptane for high-purity crystals suitable for X-ray diffraction.
Synthesis Workflow Visualization
The following diagram outlines the divergent synthesis pathway from a common fluorinated block.
Figure 2: Divergent synthesis workflow for generating herbicide libraries.
Analytical Data & Validation
When validating fluorinated herbicides,
| Parameter | Target Compound (Fluorinated) | Non-Fluorinated Control | Interpretation |
| Log P (Octanol/Water) | 3.2 - 3.8 | 1.5 - 2.1 | Fluorine increases lipophilicity, aiding leaf cuticle penetration. |
| Metabolic Half-Life ( | > 72 Hours | < 12 Hours | C-F bond prevents rapid hydroxylation by plant P450 enzymes. |
| N/A | Distinct shifts confirm regioselectivity of substitution. | ||
| Herbicide Activity ( | < 10 nM (Target Enzyme) | > 500 nM | Bioisosteric replacement enhances binding affinity. |
Safety & Handling Protocols
WARNING: This chemistry involves hazards that require strict engineering controls.
-
Pyridine Toxicity: Pyridine intermediates are hepatotoxic and possess a low odor threshold. All weighing must occur in a functioning fume hood or glovebox.
-
HF Generation: During nucleophilic substitution of highly fluorinated rings, fluoride ions (
) are released. If acidic workups are used, Hydrogen Fluoride (HF) may generate. -
Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with standard organic solvents for incineration due to HF formation in incinerators.
References
-
Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. Link
-
Sena, M., et al. (2019). Site-Selective Nucleophilic Substitution of Pentafluoropyridine: A General Route to Poly-Substituted Pyridines. Organic Letters. Link
-
Epp, J. B., et al. (2016). The Discovery of Halauxifen-methyl (Arylex™ Active), A Novel Auxin Herbicide.[5] Bioorganic & Medicinal Chemistry. Link
-
Fier, P. S., & Hartwig, J. F. (2013).[1] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Link
-
Fujiwara, T., & O'Hagan, D. (2014). Successful Fluorine-Containing Herbicide Agrochemicals. Journal of Fluorine Chemistry. Link
Sources
Regioselective reactions of 2-Bromo-6-(chloromethyl)-3-fluoropyridine
Application Note: Regioselective Functionalization of 2-Bromo-6-(chloromethyl)-3-fluoropyridine
Introduction: The "Tri-Functional" Scaffold
This compound (CAS 1227584-96-4) represents a high-value "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., BTK, PIM) and GPCR modulators.[1] Its value lies in its three distinct electrophilic sites, each possessing a unique reactivity profile that allows for sequential, orthogonal functionalization.[1][2]
The Challenge:
The core challenge is chemoselectivity . The molecule contains two halogenated sites on the ring (Br, F) and one aliphatic halide (
This guide defines the precise thermodynamic and kinetic windows required to react one site exclusively while preserving the others for subsequent steps.
Chemical Analysis & Reactivity Profile
To design successful protocols, one must understand the electronic environment of each site:
| Position | Functional Group | Electronic Character | Primary Reactivity Mode | Relative Reactivity (Nucleophiles) |
| C6-Methyl | Chloromethyl ( | Benzylic-like, | Highest (Soft nucleophiles) | |
| C2 | Bromine (Br) | Pd-Catalysis / | High (Activated by N and F) | |
| C3 | Fluorine (F) | Director / Activator | Low (Stable, directs lithiation) |
Mechanistic Insight:
The Chloromethyl group is the "softest" electrophile and reacts fastest with amines or thiols under mild basic conditions. The C2-Bromine is activated for Nucleophilic Aromatic Substitution (
Reactivity Pathway Diagram
The following flowchart visualizes the decision tree for functionalizing this scaffold.
Figure 1: Divergent synthesis pathways.[1] Path A is the most kinetically favored, followed by Path B. Path C requires the highest activation energy.
Detailed Experimental Protocols
Protocol A: Chemoselective Amination of the Chloromethyl Group
Objective: Install a solubilizing amine "tail" without disturbing the aromatic bromide.[1]
Rationale:
The aliphatic C-Cl bond is weaker and less sterically hindered than the aromatic C-Br.[1] By maintaining low temperatures and using a non-nucleophilic base, we prevent
Materials:
-
Substrate: this compound (1.0 eq)[1]
-
Nucleophile: Morpholine or N-Boc-Piperazine (1.1 eq)[1]
-
Base:
(anhydrous, 2.0 eq) or DIPEA (1.5 eq)[1] -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 eq of the pyridine substrate in anhydrous MeCN (0.2 M concentration).
-
Base Addition: Add
(2.0 eq) to the solution. -
Nucleophile Addition: Cool the mixture to 0°C using an ice bath. Add the amine (1.1 eq) dropwise over 10 minutes.
-
Critical Check: Exotherm control is vital.[1] Do not let T > 10°C during addition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with water (
) and brine ( ). Dry over and concentrate.-
Note: The product is usually pure enough for the next step. Column chromatography is optional.[1]
-
Self-Validating Check: If you observe a loss of the aromatic bromine signal in LC-MS (M-Br pattern disappears), the temperature was too high, or the nucleophile attacked C2. Keep T < 40°C.
Protocol B: C2-Selective Suzuki-Miyaura Coupling
Objective: Attach an aryl/heteroaryl "head" group at the C2 position.[1]
Rationale: The C2-Br bond is highly activated for oxidative addition by Pd(0) due to the electron-deficient pyridine ring.[1] However, the chloromethyl group is sensitive to Pd-catalysts (potential oxidative addition to aliphatic Cl) and basic conditions (hydrolysis).[1] Rapid, high-turnover catalysis is preferred to minimize side reactions.[1]
Materials:
-
Substrate: this compound (1.0 eq)[1]
-
Boronic Acid: Aryl-B(OH)2 (1.2 eq)[1]
-
Catalyst:
(5 mol%) or [1] -
Base:
(2.0 M aq, 2.5 eq)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes.
-
Assembly: In a reaction vial, combine substrate, boronic acid, and catalyst.
-
Solvent/Base: Add Dioxane and aqueous
. -
Reaction: Heat to 80°C for 2–6 hours under
atmosphere.-
Why 80°C? Higher temperatures (>100°C) risk hydrolysis of the chloromethyl group to a hydroxymethyl group.
-
-
Workup: Cool to RT. Filter through Celite.[1] Dilute with EtOAc/Water.[1] Extract organics.
-
Purification: Silica gel chromatography is required to remove Pd residues.[1]
Alternative Strategy (If Chloromethyl is unstable): If the chloromethyl group degrades during coupling, perform Protocol A (Amination) first.[1] The resulting amino-methyl group is stable under Suzuki conditions.[1]
Protocol C: Nucleophilic Aromatic Substitution ( ) at C2
Objective: Introduce an ether or thioether linkage at C2.[1]
Rationale:
The C3-Fluorine atom exerts a strong inductive effect (-I), making the C2 carbon highly electrophilic.[1] While F is often a better leaving group in
Materials:
-
Nucleophile: Sodium Methoxide (NaOMe) or Sodium Methanethiolate (NaSMe)[1]
-
Solvent: THF or DMF (anhydrous)[1]
Procedure:
-
Dissolve substrate in THF at 0°C.
-
Add NaOMe (1.05 eq) slowly.[1]
-
Monitor closely.[1] The reaction is fast.
-
Warning: Excess alkoxide can displace the aliphatic chloride (at C6) and the aromatic bromide. Stoichiometry control (1.0 eq) is critical.
-
Summary of Reaction Conditions
| Reaction Type | Target Site | Reagents | Conditions | Critical Constraint |
| Chloromethyl ( | Sec.[1] Amine, | MeCN, 25°C | Avoid heat to prevent | |
| Suzuki Coupling | C2-Bromine | Dioxane, 80°C | Degas thoroughly; limit temp to protect | |
| C2-Bromine | NaOR / NaSR | THF, 0°C | Control stoichiometry (1.0 eq) to avoid double substitution. | |
| Lithiation | C4-H (via C3-F) | LDA / LiTMP | THF, -78°C | Requires C3-F direction; must be done before |
References
-
BenchChem Application Notes.Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde. (General pyridine reactivity and
mechanisms).[1][5][6][7][8] [1] -
MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. (Specific protocols for handling chloromethyl pyridines). [1]
-
Biosynth. 2-Bromo-6-(chloromethyl)pyridine Product Data. (Ligand synthesis and stability data). [1]
-
Organic Chemistry Portal.
) on Pyridines. (Mechanistic grounding for C2 vs C3 selectivity). [1]
Sources
- 1. Preparation of radiolabelled haloaromatics via polymer-bound intermediates - Patent US-6461585-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 1227584-96-4 [benchchem.com]
- 3. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons | MDPI [mdpi.com]
- 4. 2-Bromo-6-fluoropyridine | 144100-07-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-Bromo-6-(chloromethyl)-3-fluoropyridine
The following technical guide is structured as a specialized support center resource for process chemists and researchers. It synthesizes literature precedents with practical troubleshooting methodologies.
CAS: 1227584-96-4 Molecular Formula: C₆H₄BrClFN Support Ticket: #YIELD-OPT-2024 Classification: Halogenated Heterocycles / Kinase Inhibitor Intermediates[1]
Executive Summary & Route Selection
The Challenge: Synthesis of 2-bromo-6-(chloromethyl)-3-fluoropyridine is notoriously difficult due to the "Goldilocks" problem of radical halogenation:
-
Under-reaction: Stalling due to HCl salt formation on the pyridine nitrogen.[2]
-
Over-reaction: Formation of the inseparable gem-dichloro impurity.[2]
-
Instability: Hydrolysis of the chloromethyl group during workup.[2]
Decision Matrix: Select Your Protocol Before proceeding, select the protocol based on your starting material and purity requirements.
Figure 1: Strategic decision tree for synthesis route selection.
Protocol A: Radical Chlorination Optimization (The "Methyl" Route)
Best for: Scale-up, cost-efficiency.[2] Primary Issue: The pyridine nitrogen acts as a base, scavenging the HCl byproduct.[2] This protonates the ring, deactivating it toward the radical reaction and precipitating the substrate.[2]
Optimized Methodology
Instead of standard NCS/CCl₄, use Trichloroisocyanuric Acid (TCCA) in Trifluorotoluene (PhCF₃) or Acetonitrile .[2] TCCA is often superior to NCS for deactivated pyridines [1].[2]
Step-by-Step Workflow
-
Solvent System: Dissolve 2-bromo-3-fluoro-6-methylpyridine (1.0 eq) in anhydrous PhCF₃ (0.5 M). Note: PhCF₃ is a greener, higher-boiling alternative to CCl₄.
-
Reagent Addition: Add TCCA (0.35–0.4 eq).[2] Note: TCCA provides 3 active chlorines; 0.33 eq is theoretically 1.0 eq of Cl, but slight excess drives conversion.
-
Initiator: Add AIBN (0.05 eq) or Benzoyl Peroxide.[2]
-
Reaction: Reflux (approx. 100°C) under N₂.[2]
-
The "Yield Saver" Step: If the reaction stalls at 50% conversion, it is likely due to HCl salt formation.[2]
-
Intervention: Add solid Na₂CO₃ or K₂CO₃ (0.5 eq) directly to the hot reaction mixture to scavenge HCl without hydrolyzing the product [2].[2]
-
-
Workup: Cool to 0°C. Filter off the cyanuric acid byproduct (insoluble white solid).[2] Concentrate filtrate.[2][3]
Troubleshooting Table: Radical Chlorination
| Symptom | Diagnosis | Corrective Action |
| Reaction Stalls (<60%) | HCl poisoning of Pyridine N. | Add solid Na₂CO₃ or switch solvent to PhCF₃/Water biphasic system.[2] |
| Gem-dichloro impurity >10% | Reagent excess or local hotspots.[2] | Switch from NCS to TCCA (slow release).[2] Reduce oxidant to 0.33 eq. Stop reaction at 85-90% conversion. |
| Product decomposes on Silica | Acid-catalyzed hydrolysis.[2] | Pre-treat Silica Gel with 1% Et₃N/Hexane.[2] Elute fast. |
| Low Mass Balance | Volatility of product.[2] | Do not rotovap to dryness under high vacuum (<10 mbar) at high heat.[2] |
Protocol B: The "Turbo-Grignard" Alternative (High Purity)
Best for: Projects requiring >98% purity where separation of mono/di-chloro species is impossible.[2] Concept: Avoids radical chemistry entirely by using metal-halogen exchange followed by in situ reaction with a formyl equivalent or chlorinating agent.[2]
Optimized Methodology
Based on recent advances in pyridine functionalization [3], this route uses isopropylmagnesium chloride (Turbo Grignard).[2]
Step-by-Step Workflow
-
Starting Material: 2,6-Dibromo-3-fluoropyridine.[2]
-
Exchange: Cool to -15°C in THF. Add iPrMgCl[2]·LiCl (1.1 eq).[2]
-
Selectivity Note: The C6 bromine (less sterically crowded than C2) typically exchanges preferentially, but the C3-fluorine exerts an inductive effect that acidifies C2.[2] Monitor strictly by HPLC/GC.
-
-
Quench (Formylation): Add DMF (Dimethylformamide).[2] Warm to RT.
-
Reduction: Treat the crude aldehyde with NaBH₄ in MeOH to get the alcohol (2-bromo-3-fluoro-6-(hydroxymethyl)pyridine).
-
Chlorination: React alcohol with SOCl₂ (Thionyl Chloride) in DCM at 0°C.
Why this yields better:
Critical Quality Attribute: Preventing Hydrolysis
The chloromethyl group at the C6 position is benzylic-like and electron-deficient due to the pyridine ring and the C3-Fluorine. It is highly susceptible to hydrolysis back to the alcohol.[2]
Handling Rules:
-
Quench: Never quench the chlorination reaction with basic water if the mixture is hot.[2] Cool to <5°C first.[2]
-
Storage: Store under Argon at -20°C.
-
Analysis: Do not use protic solvents (MeOH/Water) for LCMS if the sample will sit for hours. Use Acetonitrile/Water and run immediately.[2]
Visualizing the Troubleshooting Logic
Figure 2: Troubleshooting logic flow for common yield-limiting factors.
References
-
TCCA vs NCS Efficacy: Gaspa, S., et al. (2019).[2][4] "Trichloroisocyanuric Acid: A Versatile and Efficient Chlorinating and Oxidizing Reagent."[2][4][5][6] European Journal of Organic Chemistry.[2][4] Link[2]
-
HCl Scavenging in Pyridine Chlorination: Patent US4719298A.[2] "Side chain chlorination process of heterocycles." Describes the necessity of acid-binding agents to prevent pyridine salt precipitation. Link
-
Cyanuric Chloride/Turbo Grignard Route: H. A. Kalviri, et al. (2018).[2] "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor." Molecules. Link[2]
-
Fluorinated Pyridine Synthesis: Patent CN102898358A.[2] "Preparation method of fluoropyridine compounds." Details the synthesis of the methyl precursor. Link
Disclaimer: This guide is for research purposes only. All reactions involving radical initiators and halogenating agents must be performed in a fume hood with appropriate PPE.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TCCA/NCS-Promoted Cascade Cyclization of β, γ-Unsaturated Compounds: Synthesis of Isoxazolines and Pyrazolines [scirp.org]
Preventing side-product formation in pyridine functionalization
Current Status: Operational Ticket Focus: Preventing Side-Product Formation & Catalyst Deactivation Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Pyridine Paradox"
Welcome to the technical support hub for pyridine chemistry. If you are here, you likely encountered the "Pyridine Paradox": this heterocycle is simultaneously too unreactive for standard electrophilic substitution (due to electron deficiency) and too reactive toward metal catalysts (due to the nitrogen lone pair).
This guide addresses the three most common failure modes reported by our users: Polysubstitution in radical chemistry , Catalyst poisoning in cross-couplings , and Regio-scrambling in activation steps .[1]
Module 1: Radical Functionalization (Minisci Reaction)
Issue: "I cannot stop the reaction at the mono-substituted product. I get a mixture of starting material, product, and dialkylated side-products."
Root Cause Analysis
The Minisci reaction involves the addition of a nucleophilic alkyl radical to a protonated (electron-deficient) pyridine.[2] The product of this reaction is an alkyl-pyridine.[3] Alkyl groups are electron-donating.[1] Therefore, the product is more nucleophilic and electron-rich than the starting material , making it more reactive toward further radical attack.[1] This creates a "runaway" reaction loop.[1]
Troubleshooting Protocol: The Zinc Sulfinate (Diversinate) System
To prevent polysubstitution, you must control the radical flux and the reaction kinetics. We recommend switching from standard carboxylic acid/silver decarboxylation to the Zinc Sulfinate (Baran Diversinate) protocol. This method operates under milder conditions and allows for better stoichiometric control.[1]
Step-by-Step Protocol (Mono-Alkylation Focus)
-
Reagent Stoichiometry:
-
Procedure:
-
Dissolve the heterocycle and Zinc Sulfinate in the solvent mixture.
-
Cool to 0°C (low temperature helps differentiate reaction rates between SM and Product).
-
Add TFA (1.0 equiv) only if the substrate is not already an acid salt (protonation is critical for LUMO lowering).
-
Add TBHP dropwise.[1] Vigorous stirring is essential if using a biphasic system.[1]
-
CRITICAL: Monitor by LCMS at 30 minutes. If mono-product > 60% and di-product < 5%, stop. Do not push to 100% conversion; the rate of side-product formation increases exponentially as starting material depletes.
-
-
Advanced Tactic - The "Blocking Group":
Visualizing the Radical Pathway
Caption: The Minisci "Runaway" Effect. The product is more reactive than the starting material. Control is achieved by limiting conversion and using controlled radical release (Zn-Sulfinates).
Module 2: Cross-Coupling (Suzuki-Miyaura)
Issue: "My reaction stalls immediately. I suspect catalyst poisoning, or my boronic acid is decomposing."
Root Cause Analysis
-
Catalyst Poisoning: The pyridine nitrogen is a good ligand. It binds to Palladium (Pd), displacing the phosphine ligands and forming a catalytically inactive "Pd-Pyridine" complex.
-
Protodeboronation: 2-Pyridyl boronic acids are notoriously unstable.[1][5] The nitrogen lone pair facilitates the hydrolytic cleavage of the C-B bond, replacing the Boron with Hydrogen before the coupling can occur.
Selection Guide: Ligands & Precursors
| Parameter | Recommendation | Rationale |
| Boron Source | MIDA Boronates | The MIDA protecting group masks the boron, preventing protodeboronation and "slow releasing" the active species. |
| Catalyst | Pd(OAc)₂ / XPhos or SPhos | Bulky Buchwald ligands (biaryl phosphines) create steric bulk that prevents the pyridine nitrogen from binding to the Pd center. |
| Base | K₃PO₄ or K₂CO₃ (Anhydrous) | Avoid hydroxides (NaOH/KOH) if possible; strong aqueous bases accelerate protodeboronation of pyridyl boronates. |
| Additives | Cu(OAc)₂ (Copper co-catalysis) | For 2-pyridyl boronates, Copper can facilitate the transmetallation step (The "Burke Protocol"). |
Troubleshooting Protocol: The MIDA Boronate Method
Scenario: Coupling 2-Pyridyl-MIDA boronate with an Aryl Chloride.
-
Setup:
-
In a glovebox or under Argon, combine:
-
Aryl Chloride (1.0 equiv)
-
2-Pyridyl MIDA boronate (1.2 - 1.5 equiv)
-
Cu(OAc)₂ (0.5 equiv) - Crucial for 2-pyridyls
- (5.0 equiv)
-
-
Solvent: DMF or DMA (Anhydrous). High boiling polar aprotic solvents are required to solubilize MIDA boronates.[1]
-
-
Execution:
-
Heat to 100°C. The MIDA boronate hydrolyzes slowly in situ, releasing the unstable boronic acid at the same rate it is consumed by the catalyst. This keeps the concentration of the unstable species low (preventing side reactions) while maintaining the cycle.
-
Module 3: Regioselectivity (The N-Oxide Route)
Issue: "I need to functionalize C2, but I'm getting mixtures. Or, I need to functionalize C4 exclusively."
Technical Insight
Direct electrophilic substitution on pyridine is difficult.[1][6] Oxidizing to Pyridine N-Oxide changes the game. The N-oxide oxygen acts as a "push-pull" system.[1] It can donate electrons (activating C2/C4 for electrophiles) or act as a directing group for C-H activation.
Decision Tree: Activation Strategy
Caption: Strategic selection of functionalization methods based on the desired position on the pyridine ring.
Protocol: C2-Chlorination via N-Oxide (The POCl₃ Method)
This is the most robust way to install a handle at C2.
-
Oxidation: Treat Pyridine with mCPBA (DCM, RT) or
/Acetic Acid (Heating) to get Pyridine N-Oxide.[1] -
Rearrangement (The "Reissert-Henze" type mechanism):
-
Dissolve N-Oxide in dry DCM or Toluene.[1]
-
Add
(1.1 equiv) and an organic base ( or DIPEA). -
Mechanism:[5][7][8][9][10][11][12] Oxygen attacks Phosphorus (forming O-P bond). Chloride anion attacks C2.[1] Elimination of the O-P group restores aromaticity.
-
Result: 2-Chloropyridine (ready for Suzuki/Buchwald coupling).
-
FAQ: Frequently Asked Questions
Q: Why does my Suzuki coupling with 2-pyridyl boronic acid yield pyridine (H-Py) instead of the product (Ar-Py)? A: This is Protodeboronation . The mechanism involves the basic conditions required for Suzuki coupling. The base attacks the Boron, and the nearby Nitrogen lone pair stabilizes the transition state for C-B bond cleavage. Fix: Switch to 2-Pyridyl MIDA boronates or use Burke's Protocol (slow addition of boronic acid) to keep the concentration of the unstable species low.
Q: I am trying to do a Minisci reaction, but the reaction is violent/exothermic. A: You are likely adding the peroxide (TBHP or Persulfate) too quickly. Radical reactions are chain processes.[1] If the initiation rate is too high, you get radical recombination (tar) and heat. Fix: Add the oxidant as a slow syringe pump addition over 1-2 hours. Ensure the reaction is cooled (0°C to RT).
Q: Can I use the Zinc Sulfinate method on a pyridine that has a halogen (Br/I)? A: Yes, but be careful. Radical species can sometimes abstract halogens (especially Iodine). Fix: Use Zinc Difluoromethanesulfinate (DFMS) or similar reagents which are "electrophilic radicals" and less prone to abstracting halogens compared to simple alkyl radicals.
References
-
Fagnou, K. (2010).[1] "Palladium-Catalyzed C–H Functionalization of Pyridine N-Oxides." Science, 329(5992).[1]
-
Baran, P. S., et al. (2012).[1][13][14][15] "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles." Nature, 492, 95–99.[1][15]
-
Burke, M. D., et al. (2011).[1] "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 133(35), 13774–13777.[1]
-
Hartwig, J. F. (2010).[1] "Borylation of C-H Bonds in Nitrogen-Containing Heterocycles." Chemical Reviews, 110(2), 890–931.[1]
-
Minisci, F. (1971).[1] "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis, 1973(1), 1-24.[1]
Sources
- 1. youtube.com [youtube.com]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. baranlab.org [baranlab.org]
- 15. Baran difluoromethylation reagent - Enamine [enamine.net]
How to avoid over-chlorination in 2-bromo-6-hydroxymethylpyridine conversion
Topic: Prevention of Over-Chlorination & Halogen Exchange in the Synthesis of 2-Bromo-6-chloromethylpyridine. Ticket ID: CHEM-SUP-2024-BR-PYR Status: Resolved / Knowledge Base Article
Executive Summary & Core Issue Definition
The Problem: "Over-chlorination" in this specific transformation does not typically refer to the addition of multiple chlorine atoms to the pyridine ring protons (electrophilic substitution). Instead, it refers to a critical side reaction: Halogen Exchange (Halex) .
Under aggressive conditions, the chloride ions generated during the reaction can displace the bromine atom at the 2-position of the pyridine ring via a Nucleophilic Aromatic Substitution (
-
Target Product: 2-bromo-6-chloromethylpyridine (Molecular Weight: ~206.5 g/mol )
-
"Over-Chlorinated" Impurity: 2-chloro-6-chloromethylpyridine (Molecular Weight: ~162.0 g/mol )
Impact: This impurity is chemically similar to the product, making separation by crystallization or standard chromatography extremely difficult. It compromises downstream cross-coupling reactions (e.g., Suzuki, Buchwald) where the distinct reactivity of the Bromine handle is required.
Root Cause Analysis: The Chemistry of Failure
To troubleshoot effectively, we must visualize the competing pathways. The reaction relies on activating the hydroxyl group into a leaving group (usually a chlorosulfite or protonated species), which is then displaced by chloride.[1]
Reaction Pathway Diagram[2]
Figure 1: Competing reaction pathways. The critical control point is preventing the red path (Ring Substitution) while ensuring the green path (Side-chain substitution) completes.
Troubleshooting Guide (FAQ Format)
Q1: I am seeing a mass shift of M-44 in my LCMS. What happened?
Diagnosis: You have generated the 2-chloro-6-chloromethylpyridine impurity. Explanation: Bromine has isotopes 79/81, while Chlorine has 35/37. Replacing Br with Cl results in a mass loss of roughly 44 amu. Corrective Action:
-
Check Temperature: Did you reflux the reaction? The activation energy for displacing the ring bromine is higher than for the hydroxymethyl group. Keep the reaction between 0°C and 25°C.
-
Check Reagent Stoichiometry: A large excess of thionyl chloride (
) increases the concentration of chloride ions and the ionic strength, promoting the side reaction. Limit to 1.1–1.5 equivalents.
Q2: Can I use or to speed up the reaction?
Recommendation: NO.
Reasoning: Phosphorus pentachloride (
Q3: My product turned into a black tar during workup. Is this "over-chlorination"?
Diagnosis: No, this is decomposition via self-alkylation . Explanation: 2-halomethylpyridines are potent alkylating agents. As free bases, the pyridine nitrogen of one molecule attacks the chloromethyl group of another, forming a pyridinium polymer. Corrective Action:
-
Do NOT isolate the free base. Isolate the product as the Hydrochloride Salt .
-
If you must neutralize, do so in the presence of the next reactant immediately, or keep the solution dilute and cold.
Optimized Experimental Protocols
Method A: The Standard Thionyl Chloride Route (Cost-Effective)
Best for: Large scale, standard purity requirements.
-
Setup: Charge 2-bromo-6-hydroxymethylpyridine (1.0 equiv) into a reactor with Dichloromethane (DCM) or Toluene (10 volumes).
-
Cooling: Cool the solution to 0–5°C .
-
Addition: Add Thionyl Chloride (
) (1.2 equiv) dropwise over 30-60 minutes. Crucial: Maintain internal temperature < 10°C during addition. -
Reaction: Allow to warm to Room Temperature (20-25°C) . Stir for 2–4 hours.
-
Checkpoint: Monitor by HPLC/TLC.[2] Do not heat to reflux to "push" the reaction.
-
-
Quench/Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess
and solvent. -
Result: The product is isolated as the HCl salt (solid or oil).
-
Note: If the free base is required, wash the DCM layer with cold saturated
rapidly, dry over , and use immediately.
-
Method B: The Cyanuric Chloride Method (High Fidelity)
Best for: High-value intermediates, strict impurity limits (<0.1% Br-Cl exchange).
This method uses the Vilsmeier-Haack-type adduct formed between Cyanuric Chloride and DMF. It is milder than
-
Activation: Dissolve Cyanuric Chloride (1.0 equiv) in DMF (minimal volume). Stir at RT for 30 mins to form the active complex.
-
Addition: Add 2-bromo-6-hydroxymethylpyridine (1.0 equiv) dissolved in DCM.
-
Reaction: Stir at Room Temperature overnight.
-
Advantage: The byproduct is cyanuric acid (solid), which precipitates out and is easily filtered off. The reaction conditions are too mild to displace the aromatic bromine.
Comparative Reagent Data
| Reagent | Risk of Br->Cl Exchange | Reaction Temp | Byproducts | Recommendation |
| Thionyl Chloride ( | Moderate (if heated) | 0°C -> RT | Standard. Use with temp control. | |
| Cyanuric Chloride / DMF | Very Low | RT | Cyanuric Acid (solid) | Premium. Use for sensitive steps. |
| High | Heat often req.[3] | Phosphates | Avoid. Too aggressive. | |
| Appel ( | Low | RT | Alternative. Good selectivity, bad atom economy. |
References
- De Luca, L., et al. "A Mild and Efficient Alternative to the Classical Vilsmeier-Haack Formylation and Chlorination." Journal of Organic Chemistry, 2002. (Describes the Cyanuric Chloride mechanism).
-
Kamm, D. R., et al. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates." Molecules, 2021, 26(15), 4467. Link
- Key Citation: Explicitly discusses the formation of 2-chloro-6-chloromethylpyridine when using at high temperatures and valid
-
Patent CN111056992A. "Synthetic method of 2-chloromethylpyridine hydrochloride." Link
- Context: Provides industrial conditions for similar pyridine-methanol conversions using thionyl chloride.
Sources
Purification techniques for halogenated pyridine intermediates
Technical Support Center: Purification of Halogenated Pyridine Intermediates
Introduction: The Halogenated Pyridine Challenge
Welcome to the Advanced Purification Support Center. Halogenated pyridines (fluorinated, chlorinated, brominated) are critical scaffolds in the synthesis of kinase inhibitors (e.g., Vemurafenib) and agrochemicals. However, they present a "Purification Triad" of challenges:
-
Silanol Interaction: The basic nitrogen interacts with acidic silica, causing severe peak tailing.[1]
-
Regioisomer Similarity: Halogenation often yields isomers (e.g., 2- vs. 3-substituted) with boiling point differentials of <2°C.
-
Nucleophilic Instability: Electron-deficient rings (especially 2-fluoro and 4-fluoro derivatives) are prone to hydrolysis or polymerization during standard workups.
This guide provides self-validating protocols to overcome these specific hurdles.
Module 1: Chromatography Troubleshooting
Q: My 3-bromopyridine product streaks from the baseline to the solvent front on silica gel. How do I fix this "tailing"?
A: The issue is the Lewis Acid-Base interaction between the pyridine nitrogen and silica silanols.
Standard silica gel is slightly acidic (pH 4–5). Pyridines, even with electron-withdrawing halogens, retain sufficient basicity to hydrogen-bond with surface silanol groups (
The Protocol: Amine Deactivation Do not simply increase solvent polarity; this co-elutes impurities. Instead, competitively block the silanol sites.
-
Select Modifier: Use Triethylamine (TEA) or 1%
in MeOH. -
Column Pre-treatment (Crucial Step):
-
Flush the column with 3 column volumes (CV) of Hexane:EtOAc (containing 1% TEA).
-
Why? This saturates the active silanol sites before your sample arrives.
-
-
Elution: Run your gradient with the mobile phase containing 0.5% TEA.
-
Post-Run: Rotovap fractions immediately. Pyridines can form N-oxide impurities if left in solution with TEA and air for extended periods.
Visual Workflow: Chromatography Decision Tree
Figure 1: Decision matrix for selecting the stationary phase based on the basicity of the pyridine intermediate.
Module 2: Distillation & Volatility Management
Q: I lost 40% of my 2-fluoropyridine yield during rotary evaporation. Where did it go?
A: You likely formed a water-pyridine azeotrope or evaporated the product. Low molecular weight halogenated pyridines are volatile. 2-Fluoropyridine has a boiling point of ~126°C, but it forms a low-boiling azeotrope with water. Furthermore, it is chemically unstable in the presence of heat and moisture (hydrolysis to 2-pyridone).
The Protocol: Azeotropic Drying & Controlled Vacuum
| Solvent | Boiling Point (°C) | Azeotrope with Water? | Suitability for Pyridines |
| Dichloromethane | 40 | Yes (low % water) | High (Good solubility, low heat) |
| Toluene | 110 | Yes (Dean-Stark) | Medium (Good for drying, hard to remove w/o product loss) |
| Isopropyl Acetate | 88 | Yes | High (Excellent water removal, easier to strip) |
Step-by-Step Recovery:
-
Extraction: Do not use diethyl ether (too volatile, product loss). Use Isopropyl Acetate (IPAc) .
-
Drying: Dry organic layer over
(neutral) rather than (slightly acidic). -
Concentration:
-
Set Rotovap bath to < 35°C .
-
Vacuum: Do not go below 50 mbar for mono-fluorinated pyridines.
-
-
Final Purification: Distill under reduced pressure (e.g., 20 mmHg). Use a Vigreux column to prevent "bumping" of the unstable liquid.
Module 3: Isomer Separation (Regio-Control)
Q: Chlorination gave me a mixture of 2-chloropyridine and 2,6-dichloropyridine. Distillation isn't separating them cleanly.
A: Boiling points are too close. Use "Melt Crystallization" or Chemical Derivatization.
-
2-Chloropyridine BP: ~170°C
-
2,6-Dichloropyridine BP: ~211°C (Solid at RT, MP: 86-88°C)
While the BPs seem distinct, they often co-distill due to similar vapor pressures.
The Protocol: Hybrid Separation
-
Gross Distillation: Remove the bulk of the lower boiling mono-chloro isomer.
-
Melt Crystallization (for the di-halo species):
-
Cool the pot residue to 0°C. The 2,6-dichloropyridine will crystallize out.
-
Filter the solids and wash with cold pentane (the mono-chloro isomer is highly soluble in pentane; the di-chloro solid is less so).
-
-
Chemical Wash (Alternative):
-
2,6-Dihalopyridines are significantly less basic than mono-halopyridines due to the double electron-withdrawing effect.
-
Wash with 1M HCl .
-
Result: The mono-chloropyridine protonates and moves to the aqueous layer. The 2,6-dichloropyridine remains in the organic layer.
-
Module 4: Stability & Handling (The "Fluorine" Trap)
Q: My 2-fluoropyridine turned into a brown solid overnight. Why?
A: Nucleophilic Aromatic Substitution (
The Protocol: Anhydrous Stabilization
-
Workup: Never use strong hydroxide bases (NaOH/KOH) during extraction if the product is a 2-halo or 4-halo pyridine. Use saturated
(gentle base). -
Storage: Store over activated 4Å molecular sieves.
-
Container: Use Teflon-lined caps. Glass silanols can catalyze degradation over months.
Visual Workflow: Stability Mechanism
Figure 2: Degradation pathway of 2-fluoropyridine in the presence of moisture.
References
-
Armarego, W. L. F. (2017).[4] Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann. (The definitive guide for physical constants and drying agents).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Mechanistic insights into pyridine halogenation and reactivity).
-
Shiau, L. D. (2021).[5] Purification of Chlorophenol Isomers by Stripping Crystallization.[5] Molecules, 26(21), 6524.[5] (Technique applicable to solid halo-pyridines).
-
BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives. (Protocols for amine modifiers in silica chromatography).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization | MDPI [mdpi.com]
Optimizing reaction conditions for Suzuki coupling of bromopyridines
Topic: Optimizing Reaction Conditions for Suzuki Coupling of Bromopyridines Ticket ID: SUZUKI-PY-OPT-001
Introduction: The "Pyridyl Problem"
Welcome to the Heterocycle Coupling Support Center. If you are reading this, you are likely facing one of two frustrations: your catalyst has died (precipitated Pd black) before conversion was complete, or your boronic acid has vanished, leaving you with nothing but protonated side products.
Coupling bromopyridines—and particularly 2-bromopyridines or 2-pyridyl boronates —is not a standard Suzuki reaction. The pyridine nitrogen is a "catalyst poison" that competitively binds to Palladium, arresting the catalytic cycle. Furthermore, the electron-deficient ring makes the C-B bond in pyridyl boronates notoriously labile, leading to rapid protodeboronation.
This guide moves beyond "standard conditions" to provide chemically grounded solutions for these specific failure modes.
Part 1: Troubleshooting & Optimization (Q&A)
Q1: My reaction turns black immediately, and conversion stalls at <20%. What is happening?
Diagnosis: Catalyst Deactivation via Nitrogen Coordination. The pyridine nitrogen lone pair is a robust ligand. If your phosphine ligand is not bulky enough or labile, the pyridine substrate will displace it, forming a stable (unreactive) Pd(Pyridine)n complex. This eventually collapses into inactive Palladium black.
The Fix: Steric Bulk & Strong Sigma Donation You must use ligands that are sterically demanding enough to prevent the pyridine nitrogen from binding to the Pd center.
-
Recommendation A (The Gold Standard): Switch to Buchwald G3 Precatalysts (specifically XPhos Pd G3 or SPhos Pd G3 ). These ligands create a "protective shell" around the Pd(0) active species.
-
Recommendation B (The Robust Alternative): Use Pd-PEPPSI-IPr . This NHC (N-Heterocyclic Carbene) catalyst is extremely resistant to displacement by pyridine nitrogens and is air-stable.
Ligand Selection Decision Tree:
Caption: Decision matrix for ligand selection based on steric hindrance and substitution patterns.
Q2: I see full consumption of the boronic acid, but the major product is the de-boronated arene (Protodeboronation). Why?
Diagnosis: Base-Promoted Protodeboronation. This is the most common failure mode when using pyridyl boronic acids. The mechanism is unique to 2-pyridyl/heteroaryl systems. The basic conditions required for transmetallation also facilitate a pathway where water/proton sources attack the C-B bond.
The Mechanism: Unlike phenyl boronic acids, 2-pyridyl boronic acids form a zwitterionic intermediate where the nitrogen is protonated (or coordinated) and the boron is an "ate" complex. This species undergoes rapid C-B bond cleavage.[1][2]
The Fix:
-
Switch Boron Source: Replace Boronic Acids with MIDA Boronates (N-methyliminodiacetic acid). These slow-release the active species, keeping the concentration of the unstable boronic acid low (kinetic control).
-
Anhydrous Conditions: If you must use a boronic acid, switch to anhydrous K3PO4 in Dioxane or Toluene. Remove water to stop the protonation pathway.
-
"Flash" Coupling: Use high catalyst loading (5 mol%) to ensure the rate of Transmetallation (
) is faster than the rate of Protodeboronation ( ).
Visualizing the Failure Mode (Protodeboronation):
Caption: Kinetic competition between the desired transmetallation and the undesired protodeboronation pathway.
Q3: Which Base and Solvent combination should I use?
The choice of base dictates the concentration of the active "boronate-ate" species. For pyridines, weaker bases often perform better by minimizing side reactions.
Optimization Table: Base & Solvent Effects
| Variable | Recommendation | Context & Causality |
| Base (Standard) | K₃PO₄ (2-3 equiv) | Mild enough to prevent rapid decomposition, strong enough to activate B-pin/B-OH. |
| Base (Difficult) | K₂CO₃ or Cs₂CO₃ | Carbonates are often superior for Pd-PEPPSI systems in alcoholic media. |
| Base (Avoid) | KOtBu / NaOEt | Too strong. Promotes rapid protodeboronation of pyridine boronates.[2] |
| Solvent (Standard) | Dioxane / H₂O (4:1) | Standard for Buchwald ligands. The water is necessary for boronic acid activation. |
| Solvent (PEPPSI) | Isopropanol or Dioxane | PEPPSI catalysts thrive in alcoholic media or dioxane. |
| Solvent (Sensitive) | Anhydrous Toluene | Use if protodeboronation is the primary failure mode. Requires boronic esters (B-pin). |
Part 2: Validated Experimental Protocols
Protocol A: The "Bulletproof" Method (Pd-PEPPSI-IPr)
Best for: Scale-up, cost-efficiency, and general 3- or 4-bromopyridines.
-
Setup: Charge a reaction vial with a stir bar.
-
Reagents:
-
Bromopyridine (1.0 equiv)
-
Boronic Acid/Pin Ester (1.2 – 1.5 equiv)
-
Pd-PEPPSI-IPr (1.0 – 2.0 mol%)
-
K₂CO₃ (2.0 equiv)
-
-
Solvent: Add Dioxane or Isopropanol (technical grade is usually fine, but degassed is preferred). Concentration: 0.2 M.
-
Execution:
-
Seal the vial.
-
Heat to 60–80 °C for 2–12 hours.
-
Note: The reaction mixture often turns orange/brown. If it turns black immediately, check oxygen levels.
-
-
Workup: Filter through Celite, wash with EtOAc, concentrate.
Protocol B: The "Challenging Substrate" Method (Buchwald G3)
Best for: 2-substituted pyridines, sterically hindered couplings, and valuable intermediates.
-
Setup: Flame-dry a Schlenk tube or vial; cool under Argon.
-
Reagents:
-
Bromopyridine (1.0 equiv)
-
Organoboron partner (1.2 equiv)
-
XPhos Pd G3 (2.0 – 4.0 mol%)
-
K₃PO₄ (3.0 equiv)
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) . Concentration: 0.1 M.
-
Critical: Degas the solvent by sparging with Argon for 15 mins before addition.
-
-
Execution:
-
Heat to 80–100 °C .
-
Monitor by LCMS at 1 hour. These catalysts are fast; extended heating often degrades the product.
-
-
Workup: Standard aqueous extraction.
Protocol C: The "Impossible" 2-Pyridyl Boronate (MIDA Strategy)
Best for: Coupling 2-pyridyl boron species (the most unstable class).
-
Reagents:
-
Aryl Bromide (1.0 equiv)[3]
-
2-Pyridyl MIDA Boronate (1.5 equiv)
-
XPhos Pd G3 (2.0 mol%)
-
Cu(OAc)₂ (0.5 equiv) — Optional co-catalyst to facilitate transmetallation.
-
K₃PO₄ (5.0 equiv) — Excess base required to hydrolyze MIDA.
-
-
Solvent: DMF or Dioxane/Water (10:1).
-
Mechanism: The base slowly hydrolyzes the MIDA protecting group, releasing the unstable boronic acid slowly. The high catalyst loading catches it immediately for transmetallation.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[4] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[4] Angewandte Chemie International Edition. [Link]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. [Link][5]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Isley, N. A., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link][5]
Sources
Technical Support Center: 2,3,6-Substituted Pyridine Architectures
Status: Online Operator: Senior Application Scientist Ticket ID: PYR-236-SYNTH Subject: Troubleshooting Regiocontrol, Reactivity, and Catalyst Poisoning in Trisubstituted Pyridines
System Overview: The Pyridine Challenge
Welcome to the technical support center for 2,3,6-Substituted Pyridines . You are likely here because your standard aromatic protocols (SEAr) have failed. The pyridine nucleus is electron-deficient (
When you attempt to install substituents at the 2, 3, and 6 positions simultaneously, you encounter a "hardware conflict":
-
Electronic Bias: The ring nitrogen naturally activates C2/C6 for nucleophiles but deactivates the entire ring for electrophiles.
-
Steric Crowding: A substituent at C3 sterically shields C2, making functionalization at C2 difficult without directing groups.
-
The "Halogen Dance" Bug: Lithium-halogen exchange on pyridines is thermodynamically unstable, leading to rapid migration of halogens to more stable positions (often C6 or C4).
This guide treats your synthesis as a debugging process. Select the error code below that matches your observation.
Troubleshooting Guides (FAQs)
Error Code: REGIO-FAIL (Wrong Isomer Formed)
User Observation: "I attempted to lithiate 3-bromopyridine to install an electrophile at C2, but the electrophile landed at C4 or I recovered a regioisomer of my starting material."
Root Cause: You triggered the Halogen Dance (HD) mechanism. Upon lithiation at C2 (kinetic control), the resulting anion is basic. If the temperature is not strictly controlled (
Corrective Action:
-
Switch to Magnesiation: Lithium is too aggressive. Use Knochel-Hauser Base (TMPMgCl·LiCl) .[1][2][3] It operates at higher temperatures (
C to C) with thermodynamic stability, preventing the halogen dance. -
The "Trap-and-Wait" Protocol: If you must use Li-halogen exchange, ensure your electrophile is present in situ or use a flow reactor to quench the kinetic anion immediately before equilibration occurs.
Error Code: CAT-POISON (Suzuki Coupling Stalled)
User Observation: "My Suzuki coupling works on benzene analogs but stalls at <20% conversion on the 2,6-substituted pyridine substrate."
Root Cause: Nitrogen Poisoning . The pyridine nitrogen lone pair (
Corrective Action:
-
Ligand Swap: Switch to bulky, electron-rich Buchwald ligands (e.g., XPhos , SPhos ). Their steric bulk prevents the Pd center from coordinating with the pyridine nitrogen.
-
MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) boronates. The slow release of the active boronic acid keeps the concentration of the coupling partner low, reducing side reactions.
-
N-Oxide Patch: Oxidize your pyridine to Pyridine N-oxide before coupling. The N-oxide oxygen is less coordinating to Pd than the free nitrogen. You can reduce it back (Zn/NH4Cl) after the coupling.
Error Code: IMPURITY-PH (Phenyl Transfer)
Root Cause: Phosphine Ligand Scrambling . In sterically demanding couplings (like 2,3,6-trisubstituted systems), the Pd catalyst can undergo oxidative addition into the P-C bond of the phosphine ligand (e.g., PPh3), transferring a phenyl group to your substrate.
Corrective Action:
-
Avoid PPh3: Never use Tetrakis(triphenylphosphine)palladium(0) for crowded pyridines.
-
Use Alkyl Phosphines: Switch to Pd(dppf)Cl2 or Pd(dtbpf)Cl2 . These ligands are more robust against P-C bond cleavage.
Experimental Protocols
Protocol A: Regioselective Magnesiation (The Knochel Method)
Use this for installing substituents at C2 or C6 when sensitive functional groups (esters, nitriles) are present.
Reagents:
-
Substrate: 3-substituted pyridine (1.0 equiv)
-
Base: TMPMgCl[1][2]·LiCl (1.2 equiv) [Commercially available or prepared in situ]
-
Electrophile: Aldehyde, Iodine, or Allyl bromide.
Workflow:
-
Setup: Flame-dry a flask under Argon. Add the 3-substituted pyridine and dry THF (0.5 M).
-
Activation: Cool to
C. Dropwise add TMPMgCl·LiCl .[1][2][3] -
Incubation: Stir for 30 mins. Note: Unlike n-BuLi, this intermediate is stable and will not undergo halogen dance.
-
Quench: Add the electrophile (1.5 equiv). Warm to room temperature.
-
Validation: The Mg coordinates to the ring nitrogen, directing deprotonation selectively to C2 (if available) or C6 (if C2 is blocked by sterics).
Protocol B: Site-Selective C-H Activation via N-Oxides
Use this for direct arylation at C6 when C2/C3 are already occupied.
Reagents:
-
Substrate: 2,3-substituted Pyridine N-oxide.
-
Catalyst: Pd(OAc)2 (5 mol%).
-
Ligand: P(t-Bu)3 (10 mol%).
-
Coupling Partner: Aryl Bromide.[3]
-
Base: K2CO3.[4]
Workflow:
-
Oxidation: Treat parent pyridine with mCPBA (1.1 equiv) in DCM to generate the N-oxide. Isolate.
-
Coupling: Mix N-oxide, Aryl Bromide, Catalyst, and Base in Toluene at
C. -
Mechanism: The N-oxide oxygen coordinates Pd, directing C-H activation to the ortho position (C6).
-
Deoxygenation: Post-coupling, treat with Zn dust/NH4Cl or PCl3 to restore the pyridine.
Data Visualization
Figure 1: The Halogen Dance "Bug" Mechanism
This diagram illustrates why standard lithiation fails and how thermodynamic control shifts the halogen.
Caption: The "Halogen Dance" driven by the thermodynamic stability of the C4-lithiated species over the kinetic C2-lithiated species.
Figure 2: Synthesis Decision Tree
Select the correct workflow based on your starting material's substitution pattern.
Caption: Decision matrix for selecting between De Novo synthesis and Functionalization strategies.
Reference Data: Ligand Selection Matrix
| Ligand Class | Example | Best Use Case | Risk Factor |
| Triarylphosphines | PPh3 | Simple, unhindered couplings | High: Ligand scrambling (Phenyl transfer) |
| Bidentate | dppf, dppp | Sterically crowded substrates | Low: High stability, resists poisoning |
| Dialkylbiaryl | XPhos, SPhos | Gold Standard for 2,6-subst. pyridines | Very Low: Bulky structure prevents N-poisoning |
| Tri-tert-butyl | P(t-Bu)3 | C-H activation / N-oxide coupling | Medium: Air sensitive |
References
-
Knochel, P. et al. (2013).[2][5] Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B.
-
Zhu, B. et al. (2023).[6] Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry.
-
Kitano, Y.[3][4] & Arisawa, M. (2025).[4] Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities. Chemical and Pharmaceutical Bulletin.
-
Duan, X.-F. et al. (2005).[7] Recent Progress of Halogen-Dance Reactions in Heterocycles. Heterocycles.
-
Fagnou, K. et al. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template. ACS Central Science.
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. znaturforsch.com [znaturforsch.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Managing pyrophoric reagents in pyridine synthesis
Technical Support Center: Pyrophoric Reagents in Heterocycle Synthesis Current Status: Operational 🟢 Desk: Pyridine Functionalization & Organolithium Handling Ticket Priority: High (Class 4.2 Pyrophoric Hazard)
Mission Statement
Welcome to the High-Energy Reagent Support Center. You are likely here because you are attempting to functionalize a pyridine ring using organolithium reagents (n-BuLi, t-BuLi) and are encountering either safety concerns or synthetic failure (low yields, tar formation).
This guide is not a standard SOP. It is a troubleshooting engine designed to diagnose why your reaction failed or how to prevent a catastrophic safety breach.
Module 1: Reagent Transfer & Hardware Integrity
Focus: Getting the reagent from the bottle to the flask without fire.
FAQ: "Should I use a syringe or a cannula?"
A: This is a volume-dependent decision.
-
< 10 mL: Use a gas-tight glass syringe with a Luer-lock tip. Plastic syringes can swell or seize with pentane/hexane solutions of t-BuLi.
-
> 10 mL: MANDATORY CANNULA TRANSFER. Syringes larger than 20 mL are unwieldy; the center of gravity shifts, increasing the risk of the plunger pulling out or the needle bending.
Troubleshooting Ticket #101: "My needle keeps clogging during transfer."
Diagnosis: You are likely hitting the "positive pressure" rule incorrectly or your inert gas line has moisture. The Fix:
-
The Nitrogen Cushion: Never withdraw reagent against a vacuum. You must pressurize the reagent bottle with inert gas (3–5 psi) before and during withdrawal.
-
The Purge: Before inserting the needle into the reagent, flush the needle with nitrogen. If you insert a needle full of air into t-BuLi, lithium oxide/hydroxide forms instantly at the tip, creating a clog.
Visual Guide: The Double-Tipped Needle (Cannula) Protocol
Use this logic flow to ensure your transfer system is closed and grounded.
Caption: Logic flow for positive-pressure cannula transfer. Green nodes indicate safety checkpoints.
Module 2: Pyridine Reaction Specifics
Focus: Why your reaction turned into black tar instead of the desired product.
The Core Problem: Nucleophilic Attack vs. Deprotonation
Pyridine is electron-deficient.[1] Unlike benzene, it wants to be attacked by nucleophiles (like n-butyl anion).
-
Scenario A (Desired): The base removes a proton (Lithiation).
-
Scenario B (Undesired): The base attacks the C=N bond (Chichibabin-type addition), leading to dihydropyridines which polymerize into "tar."
Troubleshooting Ticket #204: "I used n-BuLi at 0°C and got a complex mixture."
Diagnosis: Thermodynamic control failure. At 0°C, nucleophilic addition to the ring is faster than deprotonation. The Fix:
-
Temperature: You must operate at -78°C or lower.[2]
-
The Base: Switch from n-BuLi to LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . These are bulky, non-nucleophilic bases that cannot easily attack the ring but are strong enough to deprotonate it [1].
-
Additives: If you must use n-BuLi (e.g., for halogen-lithium exchange), add TMEDA or DME . These ligands break up the alkyllithium aggregates, making the reagent more basic (reactive) but less nucleophilic due to steric bulk [2].
Data Table: Base Selection for Pyridine Functionalization
| Target Reaction | Recommended Reagent | Temperature | Critical Additive | Risk Factor |
| C2-Lithiation | n-BuLi / TMEDA | -78°C | TMEDA (1.1 eq) | High (Ring addition) |
| C3-Lithiation | LDA or LiTMP | -78°C to -40°C | None | Low (Steric protection) |
| Halogen-Metal Exch. | t-BuLi | -100°C to -78°C | None | Extreme (Pyrophoric) |
| Directing Group (DMG) | n-BuLi | -78°C | None | Medium |
Visual Guide: The Pyridine Lithiation Decision Tree
Follow this pathway to avoid polymerization.
Caption: Decision matrix for selecting the correct lithiation strategy. Red nodes indicate high-risk reagents.
Module 3: Quenching & Emergency Protocols
Focus: How to stop the reaction without causing a "volcano."
Protocol: The "Safe Kill" Quench
Never add water directly to a reaction containing excess t-BuLi or n-BuLi. The heat generation will boil the solvent instantly, spraying burning lithium salts.
Step-by-Step:
-
Dilute: Ensure the reaction mixture is diluted with an inert solvent (Hexane/THF).
-
Cool: Cool the flask back down to -78°C or 0°C.
-
Sacrificial Proton: Add a proton source with a high pKa first, such as Isopropanol (IPA) .
-
Why? IPA reacts slower than water and generates less heat per second.
-
-
The Water Step: Only after bubbling ceases with IPA, add Methanol, and finally Water [3].
Emergency FAQ
-
Q: A drop of t-BuLi fell on my lab coat.
-
A: Do not pat it. Remove the coat immediately. If it ignites, the fire is on the coat, not you. Step away and use a Class D extinguisher if available, or smother with sand/dry lime. Do not use water.
-
-
Q: The needle tip is flaming.
-
A: This is common with t-BuLi. Do not panic. Let it burn out (it consumes the fuel in the needle tip). If the flame persists, pull the plunger back slightly to withdraw liquid from the tip, then stick the needle into a rubber stopper to smother it [4].
-
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Detailed mechanistic insight on superbase vs. bulky base selectivity).
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
Sigma-Aldrich.[3][4][5][6] (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Link
-
UCLA Environment, Health & Safety. (2009).[3][7] Procedures for Safe Use of Pyrophoric Liquid Reagents. Link
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Link
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. research.unl.edu [research.unl.edu]
- 4. auburn.edu [auburn.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Technical Support Center: Chlorination Reagent Alternatives
Topic: Transitioning from Thionyl Chloride (
Welcome to the Chlorination Support Hub
You are likely here because Thionyl Chloride (
This guide is not a textbook; it is a troubleshooting system designed to help you select, execute, and validate the correct reagent for your specific substrate.
Module 1: The Triage Desk (Selection Logic)
Before proceeding, use this logic flow to determine the correct reagent. Do not default to Oxalyl Chloride unless your substrate can tolerate acidic byproducts.
Reagent Selection Decision Tree
Figure 1: Decision matrix for selecting chlorination reagents based on substrate sensitivity and downstream processing constraints.
Module 2: The "Standard" Upgrade – Oxalyl Chloride
Profile: The most common replacement for
Mechanism of Action (The "Why")
The reaction is not driven solely by the oxalyl chloride but by the formation of the highly electrophilic chloroiminium salt (Active Species).
Figure 2: The catalytic cycle of DMF in Oxalyl Chloride chlorination. Note that DMF is regenerated, allowing substoichiometric use.
Standard Operating Procedure (SOP)
-
Solvent: Anhydrous DCM (Dichloromethane) or THF.
-
Stoichiometry: 1.0 equiv Substrate : 1.1–1.2 equiv
. -
Catalyst: DMF (1–5 mol%). Crucial: Add DMF after oxalyl chloride to control gas evolution.
-
Temperature:
to Room Temperature (RT). -
Quench: Concentrate in vacuo. Co-evaporate with toluene to remove residual HCl.
Troubleshooting & FAQs
Q: My reaction turned into a solid block of ice/slush immediately.
-
Diagnosis: You added the DMF too quickly to a cold solution, or your solvent was wet. The rapid gas evolution (
) causes evaporative cooling, potentially freezing the solvent (especially benzene or dioxane). -
Fix: Add DMF dropwise as a dilute solution.
Q: I see no reaction even with DMF.
-
Diagnosis: Your DMF might be degraded (dimethylamine formation) or the oxalyl chloride has hydrolyzed.
-
Validation: Take an aliquot of the reaction, add methanol. Check LCMS for the methyl ester. If only starting material remains, replace the oxalyl chloride source.
Module 3: The Neutral Solution – Ghosez's Reagent
Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.[1] Profile: The "Gold Standard" for acid-sensitive substrates (e.g., Boc-protected amines, acetals). Key Advantage: Maintains strictly neutral pH; forms a neutral amide byproduct.
Protocol
-
Solvent: DCM, CHCl3, or Toluene.
-
Stoichiometry: 1.0 equiv Substrate : 1.0–1.1 equiv Ghosez Reagent.
-
Conditions: Stir at RT for 1–3 hours.
-
Workup: The byproduct is N,N-dimethylisobutyramide.[2] It is soluble in organic solvents but can be removed via short silica plug or aqueous wash (if substrate tolerates water).
Troubleshooting & FAQs
Q: The reagent is expensive.[3] Can I make it?
-
Answer: Yes, but it requires phosgene or phosgene equivalents reacting with N,N-dimethylisobutyramide. For safety and reproducibility, commercial sourcing is recommended for scale <50g.
Q: My product hydrolyzes during the wash.
-
Fix: Do not wash. Precipitate the amide byproduct by adding dry hexane or ether (if your product is soluble in ether). Filter off the byproduct.[4][5]
Module 4: The Appel Reaction (Triphenylphosphine/ )
Profile: Converts alcohols/acids to chlorides using
TPPO Removal Workflow (The "Bane" of Appel)
Do not rely on standard chromatography alone.[4] Use physicochemical separation first.[6]
Figure 3: Optimized workup for Appel Reaction using Zinc Chloride complexation to remove TPPO.
Protocol Adjustment for Safety
-
Replace
: Carbon tetrachloride is highly toxic and regulated. -
Alternative: Use Hexachloroethane (
) or N-Chlorosuccinimide (NCS) . -
Reaction:
.
Troubleshooting & FAQs
Q: I have 20% TPPO left after the column.
-
Fix: Use the
precipitation method cited by Batesky et al. (2017).[4][7] Dissolve crude in ethanol or toluene, add . The complex precipitates efficiently.[7]
Summary of Reagent Data
| Reagent | Active Species | Byproducts | pH Profile | Best For |
| Oxalyl Chloride | Chloroiminium (Vilsmeier) | Acidic | General purpose, easy workup | |
| Ghosez's Reagent | Amide (Neutral) | Neutral | Acid-labile groups (Boc, TBS) | |
| Appel ( | Phosphonium salt | Neutral | Alcohols | |
| Cyanuric Chloride | Acyl triazine | Cyanuric acid | Mildly Acidic | Large scale, cost-sensitive |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[8] (Standard mechanism reference for Vilsmeier/Oxalyl Chloride).
-
Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids.[9][3] The Journal of Organic Chemistry, 43(20), 3972-3974.
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[2]
-Halo Enamines and Keteniminium Salts.[2] Angewandte Chemie International Edition, 8(6), 454-455. -
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[4][7] The Journal of Organic Chemistry, 82(19), 9931–9936.
-
Denton, R. M., An, J., & Adeniran, B. (2011). Phosphine oxide-catalysed chlorination of alcohols. Chemical Communications, 47, 6610-6612. (Green chemistry alternative).
Sources
- 1. eburon-organics.com [eburon-organics.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. gcande.org [gcande.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Bromo-6-(chloromethyl)-3-fluoropyridine
Here is the comprehensive technical support guide for the scale-up synthesis of 2-Bromo-6-(chloromethyl)-3-fluoropyridine .
Subject: Scale-Up Protocols, Troubleshooting & Stability Management Target Molecule CAS: 1227584-96-4 Precursor CAS: 374633-36-0 (2-Bromo-3-fluoro-6-methylpyridine)
Executive Technical Summary
Scaling up the synthesis of This compound presents a unique "double-hazard" in organic process development:
-
Regiochemical Fragility: The C2-Bromine atom is activated by the adjacent pyridine nitrogen and electron-withdrawing fluorine, making it susceptible to accidental nucleophilic aromatic substitution (
)—specifically halogen exchange (Br Cl) during the chlorination step. -
Benzylic Instability: The 6-chloromethyl group (picolinic position) is highly reactive. On scale, this leads to self-alkylation (polymerization) or rapid hydrolysis if moisture control is lax.
This guide prioritizes the Boekelheide Rearrangement Route over direct radical halogenation. While radical chlorination is shorter, it notoriously produces inseparable mixtures of mono-, di-, and tri-chlorinated side products on scale, which are unacceptable for pharmaceutical intermediates.
Recommended Synthetic Pathway (The "High-Fidelity" Route)
Objective: Maximize purity and prevent over-chlorination.
Phase A: Oxidation & Rearrangement (Boekelheide)
Transformation: Methyl
-
N-Oxidation: Treat 2-Bromo-3-fluoro-6-methylpyridine with m-CPBA (1.1 eq) in DCM or EtOAc.
-
Scale-up Tip: Monitor exotherms carefully.[1] The electron-deficient ring reacts slower than simple pyridines; ensure full conversion before quenching to avoid difficult separations later.
-
-
Rearrangement: Heat the isolated N-oxide with Acetic Anhydride (
) . -
Hydrolysis: Mild basic hydrolysis (
/MeOH) yields 2-Bromo-3-fluoro-6-hydroxymethylpyridine .
Phase B: Deoxychlorination (The Critical Step)
Transformation: Alcohol
Optimized Protocol:
-
Reagent: Use Cyanuric Chloride / DMF or Mesyl Chloride (MsCl) / LiCl instead of neat
if C2-Cl impurities exceed 0.5%. -
If using
: Must be performed in DCM at 0°C with strictly 1.05 equivalents. Never reflux this specific substrate in neat thionyl chloride.
Visual Workflow (DOT Diagram)
Caption: Step-wise synthesis via Boekelheide rearrangement, highlighting the critical divergence point where aggressive chlorination leads to halogen exchange impurities.
Troubleshooting Guide
Issue 1: "I am seeing ~5-10% of a byproduct with M-44 mass (Br replaced by Cl)."
Diagnosis: Halogen Exchange (Over-chlorination).
The C2-position is activated for
Corrective Actions:
-
Temperature Control: Lower the reaction temperature to 0°C or -10°C.
-
Solvent Switch: Switch from Toluene or neat
to DCM (Dichloromethane) . DCM creates a heterogeneous precipitation of the hydrochloride salt, which often protects the product from further reaction. -
Reagent Swap: Switch to Appel Reaction conditions (
or ). This is neutral and avoids the high concentration of chloride ions associated with .
Issue 2: "The product purity drops rapidly during drying/storage."
Diagnosis: Hydrolytic Instability. The chloromethyl group is a "picolinic halide." These are notoriously moisture-sensitive and autocatalytic; the HCl released promotes further degradation.
Corrective Actions:
-
The "Base Wash" Rule: After the reaction, wash the organic layer with cold saturated
immediately. You must remove all traces of acid. -
Storage: Store the solid/oil over activated molecular sieves or with a stabilizer (e.g., solid
packet) in the vial. -
Freezer: Mandatory storage at -20°C under Argon.
Issue 3: "Low yield in the N-oxide step (starting material remains)."
Diagnosis: Electronic Deactivation. The fluorine atom at C3 and bromine at C2 withdraw electron density, making the pyridine nitrogen less nucleophilic than standard picolines.
Corrective Actions:
-
Catalyst: Add a Lewis Acid catalyst (e.g., methylrhenium trioxide - MTO) if using
, or simply increase the temperature/time for mCPBA. -
Assay: Ensure your mCPBA is fresh. Commercial mCPBA often degrades to 50-60% activity. Titrate it or use a large excess (1.5 eq).
Comparative Data: Chlorination Reagents
| Reagent System | Yield | C2-Cl Impurity Risk | Scalability | Notes |
| SOCl₂ / DCM (0°C) | 85-90% | Low (<1%) | High | Recommended. Best balance of cost and purity. Requires strict temp control.[1] |
| SOCl₂ (Neat/Reflux) | 95% | High (>5%) | Medium | Avoid. High risk of Br |
| MsCl / LiCl / Collidine | 80-85% | Negligible | High | Excellent for high-value batches. Milder conditions. |
| Cyanuric Chloride / DMF | 75-80% | Negligible | Medium | "Vilsmeier-Haack" type mechanism. Very mild, but generates solid waste (cyanuric acid). |
| NCS / PPh₃ | 70-75% | Low | Low | Difficult purification (triphenylphosphine oxide removal). |
Frequently Asked Questions (FAQs)
Q: Can I just use radical chlorination (NCS) on the methyl precursor directly? A: Technically, yes, but it is not recommended for GMP scale-up . Radical chlorination of 2-bromo-3-fluoro-6-methylpyridine usually results in a statistical mixture: ~60% product, ~20% starting material, and ~20% dichloromethyl byproduct. Separating the chloromethyl from the dichloromethyl analog is extremely difficult via distillation or crystallization due to similar boiling points. The Boekelheide route guarantees mono-functionalization.
Q: Is the product lachrymatory (tear gas)? A: Yes, highly. Benzylic halides on pyridines are potent lachrymators.
-
Protocol: Handle ONLY in a functioning fume hood.
-
Decontamination: Quench all glassware and spills with a solution of dilute ammonia or ethanolamine to convert the alkyl chloride to an amine before removing items from the hood.
Q: Why is my product turning pink/red?
A: This indicates polymerization or HBr/HCl liberation . Picolinic halides can self-quaternize (intermolecular attack of N onto the
-
Fix: Dissolve in
, wash rapidly with cold , dry over , and re-concentrate. Store immediately at -20°C.
Q: Can I use POCl3 for the rearrangement instead of Ac2O?
A: Yes, reacting the N-oxide with
References
-
Boekelheide Rearrangement Mechanism & Application
-
Chlorination of Hydroxymethyl Pyridines (Avoiding Over-chlorination)
-
Blanchard, S., et al. (2012). "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor." MDPI Molecules. (Discusses the use of Cyanuric Chloride/DMF to avoid halogen exchange seen with SOCl2).
-
-
Synthesis of Halogenated Pyridine Precursors
-
BenchChem. (2025).[7] "Application Notes and Protocols for 6-Bromo-2-(bromomethyl)-3-fluoropyridine." (Provides analogous protocols for benzylic halogenation and stability data).
-
-
Halogen Exchange Risks in Pyridines
-
Schlosser, M., et al. (2007). "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine." (Highlights the reactivity differences between Br and Cl sites on this specific scaffold).
-
Sources
- 1. 6-Bromo-3-Fluoro-2-Methylpyridine Manufacturer & Supplier in China | High Purity Chemicals | CAS 884494-68-4 [pipzine-chem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 5. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 6. Mechanism of the Boekelheide rearrangement - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. benchchem.com [benchchem.com]
Troubleshooting chemoselectivity in polyhalogenated pyridine reactions
Topic: Troubleshooting Chemoselectivity in Polyhalogenated Pyridines
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-HAL-001
Introduction: The "Pyridine Paradox"
Welcome to the technical support hub. You are likely here because your pyridine functionalization yielded an inseparable mixture of regioisomers, or worse, the nucleophile attacked the "wrong" halogen entirely.
Polyhalogenated pyridines present a unique challenge in synthesis because their reactivity is dictated by a tug-of-war between inductive effects , resonance stabilization , and bond dissociation energies (BDE) . The rules change completely depending on whether you are running a Nucleophilic Aromatic Substitution (
This guide breaks down these conflicts into three troubleshooting modules.
Module 1: Nucleophilic Aromatic Substitution ( )
The Issue: "I expected the weaker C-Cl bond to break, but the nucleophile displaced the C-F bond instead."
Diagnostic: The Leaving Group Anomaly
In standard aliphatic substitution (
-
The Mechanism: The rate-determining step in pyridine
is usually the formation of the Meisenheimer complex (addition of the nucleophile), not the expulsion of the leaving group. -
The Cause: Fluorine is the most electronegative atom. It inductively stabilizes the anionic transition state (Meisenheimer complex) more effectively than chlorine or bromine. Therefore, F is the best leaving group in
, followed by Cl, Br, and I.
FAQ: Positional Selectivity (C2 vs. C4)
Q: I have 2,4-difluoropyridine. Where will the amine attack first? A: It will attack C4 predominantly.
-
Reasoning: Attack at C2 or C4 allows the negative charge to be delocalized onto the nitrogen atom (favorable). However, the intermediate formed by attack at C4 retains a "para-quinoid" resonance structure which is generally more stable and kinetically accessible than the "ortho-quinoid" structure formed by C2 attack.
-
Selectivity Hierarchy: C4 > C2/C6 >> C3 (C3 cannot delocalize charge to Nitrogen).
Troubleshooting Workflow:
Selectivity
Module 2: Metal-Halogen Exchange (Lithiation)
The Issue: "I performed a Lithium-Halogen exchange on 3-bromo-2-fluoropyridine, but after quenching, the electrophile ended up at the C4 position."
Diagnostic: The "Halogen Dance" (Base-Catalyzed Halogen Migration)
You have encountered the Halogen Dance .[1][2][3][4][5][6][7] This is a rapid isomerization where the lithium atom migrates to a thermodynamically more stable position, often causing the halogen to "dance" to a new spot on the ring.
-
Mechanism:
-
Initial Exchange: Li/Br exchange occurs at C3 (kinetic product).
-
Deprotonation: The C3-lithio species acts as a base and deprotonates a starting molecule at C4 (adjacent to the directing Fluorine).
-
Migration: The new C4-lithio species attacks the Br of a C3-bromo molecule.
-
Result: The lithium ends up at the most acidic/stabilized position (often ortho to F), and the Br moves to C3 or C4 depending on the specific thermodynamics.
-
Protocol: Stopping the Dance
To maintain kinetic control (keeping the Li where you first put it), you must prevent the deprotonation step.
-
Temperature is Critical: Run the exchange at -78°C or lower. The dance (isomerization) often has a higher activation energy than the initial exchange.
-
Inverse Addition: Add the base (n-BuLi or t-BuLi) to the pyridine, not the other way around? No.
-
Correction: In many cases, adding the substrate to the base (or pre-mixing base with the electrophile if compatible, i.e., "In-situ Quench") ensures the lithiated species reacts with the electrophile before it encounters unreacted protonated substrate to deprotonate.
-
-
The "In-Situ" Trap: If the electrophile (e.g., TMSCl, Borates) is compatible with the lithiating agent, have it present in the flask before adding the base.
Data Table: Halogen Reactivity in Li-Exchange
| Halogen | Reactivity (Rate) | Notes |
| Iodine | Very Fast | Preferred for exchange. Can be done at -78°C. |
| Bromine | Fast | Standard substrate. Requires -78°C to prevent dance. |
| Chlorine | Slow | Often requires higher temps (-40°C), increasing dance risk. |
| Fluorine | Inert | Acts as a Directing Group (DoM), does not exchange. |
Module 3: Transition Metal Cross-Coupling
The Issue: "I have 2-bromo-5-chloropyridine. Can I selectively couple the Bromine using Suzuki conditions?"
Diagnostic: Oxidative Addition Hierarchy
Unlike
-
Halogen Selectivity: I > Br > Cl >> F.
-
Solution: You can easily couple a C-Br bond in the presence of a C-Cl bond. The C-Cl bond will remain intact if you control stoichiometry (1.0 equiv boronic acid) and temperature (keep below 80°C).
-
-
Positional Selectivity (Electronic Bias):
-
Electron-deficient positions undergo OA faster.
-
C2/C6 > C4 > C3 .
-
Note: This reinforces the halogen trend.[3] In 2-bromo-5-chloropyridine, the Br is at the more active position (C2) and is the weaker bond. Selectivity will be excellent.
-
FAQ: Inverting Selectivity
Q: Can I couple the Chloride at C2 before the Bromide at C3? A: Generally, No . The bond strength difference between Br and Cl is too large to overcome with standard catalyst tuning. You would need to mask the Bromide (e.g., as a silane) or use a specific Ni-catalyst that might favor C-Cl activation (rare and difficult).
Visualizing the Pathway:
Summary: The Chemo- & Regioselectivity Matrix
Use this table to predict the outcome of your reaction.
| Reaction Type | Primary Driver | Selectivity Rule (Halogen) | Selectivity Rule (Position) |
| Electronegativity | F >> Cl ≈ Br > I | C4 > C2/C6 >> C3 | |
| Li-Exchange | Bond Acidity/Strength | I > Br > Cl (F directs) | C3/C4 (Thermodynamic) vs C2 (Kinetic/Chelation) |
| Pd-Coupling | Bond Strength (OA) | I > Br > Cl >> F | C2/C6 > C4 > C3 |
References
-
Schlosser, M. (2005). The "Halogen Dance" concept in organometallic synthesis. Journal of Organometallic Chemistry.[8][9]
-
Lutz, F., et al. (2017). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Selectivity. Chemical Reviews.[7]
-
Gribble, G. W. (2010). Lithiation of pyridines and related heterocycles.[3] Heterocyclic Scaffolds II.
-
Strotman, N. A., et al. (2011). Catalyst-Controlled Regioselectivity in the Cross-Coupling of Dihalogenated Heterocycles. Journal of the American Chemical Society.[8]
-
Baran, P. S. (2025). Haloselectivity of Heterocycles (Lab Group Meeting Notes). Baran Lab, Scripps Research.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Workup procedure for reactions involving 2-Bromo-6-(chloromethyl)-3-fluoropyridine
Ticket ID: #CHM-PYR-006 Status: Open Assigned Specialist: Senior Application Scientist Topic: Workup, Purification, and Stability Protocols
Executive Summary: Know Your Molecule
Before touching the separatory funnel, you must understand the "personality" of 2-Bromo-6-(chloromethyl)-3-fluoropyridine . This is not a standard organic intermediate; it is a bifunctional electrophile with a built-in self-destruct mechanism.
-
The Warhead (-CH2Cl): The chloromethyl group at the C6 position is highly activated. It acts as a potent alkylating agent (lachrymator) and is susceptible to rapid hydrolysis.
-
The Trap (Pyridine Nitrogen): The basic nitrogen atom can act as an internal nucleophile. In concentrated solutions, it attacks the chloromethyl group of a neighboring molecule, leading to intermolecular quaternary ammonium salts (polymerization/tarring).
-
The Electronic Modulation (F & Br): The C3-Fluorine withdraws electron density, slightly reducing the basicity of the nitrogen (good for stability) but making the ring more susceptible to nucleophilic attack at C2.
Core Directive: Speed and pH control are your primary safety nets. Avoid heat and acidic environments.
Standard Operating Procedure (The "Happy Path")
Phase A: Reaction Quench & Extraction
Target State: Neutralization without Hydrolysis
| Parameter | Specification | Scientific Rationale |
| Quench Temp | < 5°C (Ice Bath) | Retards hydrolysis of the -CH2Cl group; prevents exotherms that trigger polymerization. |
| Buffer | Sat. NaHCO₃ or pH 7 Phosphate | CRITICAL: Acidic quench promotes protonation of N, but highly basic quench (NaOH) forces hydrolysis to the alcohol (-CH2OH). Aim for pH 7–8. |
| Solvent | DCM or TBME | Dichloromethane (DCM) is preferred for solubility. Avoid alcohols (MeOH/EtOH) to prevent ether formation via solvolysis. |
| Phase Separation | Fast (< 15 mins) | Prolonged contact with water increases the rate of Cl displacement by OH⁻. |
Protocol:
-
Cool the reaction mixture to 0°C.
-
Slowly add saturated aqueous NaHCO₃. Do not overshoot pH > 9.
-
Extract immediately with cold DCM (3x).
-
Wash combined organics with cold Brine (1x). Note: This pulls out residual water, reducing hydrolysis risk.
-
Dry over anhydrous Na₂SO₄ (Sodium Sulfate).
-
Expert Note: Avoid MgSO₄ if possible; its Lewis acidic character can sometimes catalyze decomposition in highly sensitive picolyl chlorides.
-
Phase B: Concentration
Target State: Solvent removal without "Tarring"
-
Bath Temperature: Strictly < 30°C.
-
Vacuum: High vacuum is acceptable, but do not distill to dryness if the product is an oil. Leave a small buffer of solvent if storing overnight.
-
Visual Check: Product should be a pale yellow/colorless oil or low-melting solid. Darkening/Orange color indicates the onset of polymerization (pyridinium salt formation).
Troubleshooting Guide (Q&A)
Issue 1: "My product turned into a black tar on the rotavap."
Diagnosis: Thermal Self-Alkylation (Quaternization). Mechanism: As solvent volume decreases, the concentration of the pyridine increases. The nitrogen of Molecule A attacks the -CH2Cl of Molecule B. This is an autocatalytic cascade accelerated by heat. Solution:
-
Never heat the water bath above 30°C.
-
Do not store the crude material neat (concentrated oil) at room temperature.
-
Fix: If tarring has started, dissolve in DCM and filter through a short plug of neutral alumina to remove the polar ammonium salts.
Issue 2: "I lost the Chlorine atom during column chromatography."
Diagnosis: Silanolysis / Hydrolysis on Silica. Mechanism: Standard silica gel is slightly acidic (pH 4-5). This acidity activates the -CH2Cl bond, facilitating displacement by residual water or surface silanol groups (-SiOH), converting your product to the alcohol or covalently binding it to the column. Solution: Deactivate your Silica.
-
Pre-treat the silica gel column with mobile phase containing 1-2% Triethylamine (Et3N) .
-
Flush with 2 column volumes of pure eluent before loading sample to remove excess amine (optional, but recommended to avoid streaking).
-
Alternative: Use Neutral Alumina instead of silica.
Issue 3: "The NMR shows a new peak at ~4.7 ppm (singlet)."
Diagnosis: Hydrolysis to the Alcohol (-CH2OH). Cause: Aqueous workup was too basic (NaOH used) or too long. Solution:
-
Back-synthesize: Treat the crude alcohol with Thionyl Chloride (SOCl₂) in DCM at 0°C to convert it back to the chloride.
Visualizing the Instability Pathways
The following diagram illustrates the "Decomposition Cascade" you are trying to prevent.
Caption: Figure 1.[1] Decomposition pathways of this compound. The primary failure modes are hydrolysis (red), self-alkylation/polymerization (black), and silica interaction (yellow).
Purification Decision Matrix
Do not default to flash chromatography. Use this logic gate to maximize yield.
| Condition of Crude | Purity (LCMS/NMR) | Recommended Action |
| Solid / Crystalline | > 85% | Recrystallization. Solvent system: Hexanes/EtOAc or Pentane/DCM.[2] Avoid alcohols. |
| Oil / Semi-Solid | 60 - 85% | Flash Chromatography. Stationary Phase: Silica Gel (Grade 60). Modifier: 1% Et3N in Hexanes/EtOAc. Load: DCM (Liquid loading). |
| Dark Oil (Tar) | < 60% | Filtration then Column. Dissolve in DCM -> Filter through Celite/Alumina pad to remove polymers -> Proceed to Column. |
Safety & Storage Protocols
Safety Warning: This compound is an Alkylating Agent . It shares structural features with benzyl chloride (a known lachrymator).
-
PPE: Double nitrile gloves, lab coat, safety glasses.
-
Inhalation: Handle strictly in a fume hood. The -CH2Cl moiety can cause severe respiratory irritation.
-
Skin Contact: Wash immediately with soap and water; do not use alcohol (increases absorption).
Storage:
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
-
Temperature: -20°C (Freezer).
-
Container: Amber glass vial with Teflon-lined cap.
-
Shelf Life: Unstable over long periods (months) even in cold. Re-verify purity by TLC/NMR before use in subsequent steps.
References
-
BenchChem. this compound - Product Overview and Reactivity Profile. Retrieved from
-
Jubilant Ingrevia. Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine (Analogous Halopyridine Safety Data). Retrieved from
-
Organic Syntheses. General Procedures for Handling Benzylic/Picolyl Chlorides and Silica Gel Stability. (Analogous protocols derived from p-tolylpropionic acid chloride workups and general picoline chemistry). Retrieved from
-
MDPI (Molecules). Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)Pyridine Precursor. (Detailed synthesis and handling of 2-bromo-6-chloromethylpyridine analogs). Retrieved from
-
Google Patents. Preparation method of fluoropyridine compounds (CN102898358A). (Describes workup conditions for brominated/fluorinated picoline derivatives). Retrieved from
Sources
Validation & Comparative
Technical Comparison Guide: 2-Bromo-6-(chloromethyl)-3-fluoropyridine vs. 2,6-Dibromopyridine
This guide provides a technical comparison between 2-Bromo-6-(chloromethyl)-3-fluoropyridine and 2,6-Dibromopyridine , focusing on their distinct reactivity profiles, experimental handling, and applications in medicinal chemistry.
Executive Summary
In the design of bioactive scaffolds, the choice between This compound (Compound A) and 2,6-Dibromopyridine (Compound B) represents a choice between orthogonal precision and symmetric versatility .
-
Compound A (The "Linker" Specialist): A highly specialized scaffold designed for orthogonal functionalization. It features three distinct reactive sites (Alkyl-Cl, Aryl-Br, Aryl-F) with widely separated reactivity thresholds, allowing for sequential, high-yield modifications without protecting groups. It is ideal for fragment-based drug discovery (FBDD) and antibody-drug conjugates (ADCs).
-
Compound B (The "Scaffold" Generalist): A classic, symmetric building block. While cost-effective, it suffers from statistical product mixtures (mono- vs. bis-substitution) during functionalization. Successful utilization often requires strict stoichiometric control or specialized catalytic systems to achieve desymmetrization.
Structural & Electronic Analysis
The following table contrasts the physicochemical and electronic properties that dictate the reactivity of these two pyridines.
| Feature | This compound | 2,6-Dibromopyridine |
| Structure | Asymmetric, Trisubstituted | Symmetric, Disubstituted |
| Primary Electrophile | Chloromethyl (-CH₂Cl): | C2/C6 Bromine: |
| Secondary Electrophile | C2-Bromine: Activated for coupling; reactivity modulated by adjacent C3-F. | C6-Bromine: Identical to C2 until first substitution occurs. |
| Electronic Influence | C3-Fluorine: Inductive withdrawing (-I) effect increases acidity of ring protons and enhances electrophilicity at C2. | Nitrogen Lone Pair: Directs lithiation and activates C2/C6 for nucleophilic attack. |
| Selectivity Challenge | Low: Reactivity differences between Alkyl-Cl and Aryl-Br are vast ( | High: Statistical mixture of mono- and di-products is common. |
| Key Application | Kinase inhibitors, PROTAC linkers, ADCs. | Ligand synthesis (e.g., Pincers), symmetric dimers. |
Reactivity Profiles & Mechanistic Insights[1][2]
Compound A: Orthogonal Reactivity
This compound functions as a "chemical switchboard."
-
Tier 1 Reactivity (Alkyl Halide): The chloromethyl group undergoes facile
substitution with amines, thiols, or alkoxides at room temperature. The aromatic bromide remains inert under these conditions. -
Tier 2 Reactivity (Aryl Halide): Once the "tail" is attached via the CH₂Cl group, the C2-Br position is available for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Tier 3 Reactivity (Fluorine Effect): The C3-F atom is not just a metabolic blocker; it electronically activates the C2 position for
displacement if harsh conditions are applied, though it is generally stable during standard cross-couplings.
Compound B: The Desymmetrization Challenge
2,6-Dibromopyridine requires kinetic control.
-
Nucleophilic Attack: Standard
or lithiation often yields a mixture of starting material (SM), mono-product, and bis-product (typically 1:2:1 statistical distribution if 0.5 eq nucleophile is used). -
Catalytic Control: Selective mono-amination or mono-arylation requires bulky ligands (e.g., Xanthphos, dppf) or high dilution techniques to prevent the second oxidative addition event.
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent workflows for these two compounds.
Figure 1: Decision tree showing the streamlined workflow of Compound A versus the purification-intensive workflow of Compound B.
Experimental Protocols
Protocol A: Chemoselective Functionalization of Compound A
Objective: Install a nucleophilic side chain on the chloromethyl group without affecting the bromo-pyridine core.
-
Reagents: this compound (1.0 eq), Morpholine (1.1 eq),
(2.0 eq), Acetonitrile (MeCN). -
Methodology:
-
Dissolve this compound in MeCN (0.1 M).
-
Add
followed by the dropwise addition of Morpholine at 0°C. -
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Note: Monitoring by TLC/LCMS will show clean conversion. The C2-Br remains intact due to the absence of Pd catalyst and high heat.
-
Workup: Filter off solids, concentrate filtrate, and purify via short silica plug if necessary.
-
-
Why this works: The
C-Cl bond is activated for attack, whereas the C-Br bond requires conditions (high heat/strong nucleophile) or metal catalysis to react.
Protocol B: Selective Mono-Amination of Compound B
Objective: Desymmetrize 2,6-dibromopyridine with a primary amine.
-
Reagents: 2,6-Dibromopyridine (1.0 eq), Aniline (1.0 eq), CuI (10 mol%), L-Proline (20 mol%),
(2.0 eq), DMSO. -
Methodology:
-
Combine CuI, L-Proline, and base in DMSO; stir for 10 mins to form the active catalytic complex.
-
Add 2,6-Dibromopyridine and Aniline.
-
Heat to 80–90°C. Critical Step: Do not overheat, or bis-amination will dominate.
-
Workup: Aqueous extraction followed by rigorous column chromatography.
-
-
Why this is challenging: Once the first amine is installed, the product is an aminopyridine, which is more electron-rich than the starting material. However, the remaining bromine is still reactive. The use of L-Proline assists in coordinating the copper, but statistical mixtures are often unavoidable, limiting yields to ~60-70%.
References
-
MDPI Molecules. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. (Discusses synthesis of chloromethyl-bromopyridines). Available at: [Link]
-
PubMed. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (Detailed protocol for handling Compound B). Available at: [Link]
-
White Rose Research Online. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (Mechanistic insight into Pd-catalyzed selectivity). Available at: [Link]
Comparing reactivity of bromomethyl vs chloromethyl pyridine derivatives
Executive Summary
The Bottom Line: In the synthesis of pyridine-containing pharmacophores, 2-(bromomethyl)pyridine offers superior reactivity (
-
Select the Bromo- derivative when: Reaction conditions must be mild (low temperature, weak bases) or the nucleophile is poor.
-
Select the Chloro- derivative when: Scalability and shelf-life are priorities. It requires stronger activation (heat or iodide catalysis) but resists rapid self-polymerization.
Critical Warning: Both derivatives—especially the 2- and 4-isomers—are prone to self-alkylation (intermolecular quaternization) when generated as free bases. They should be stored as hydrohalide salts (
Mechanistic Foundation: The "Pyridine Paradox"
The unique challenge with halomethylpyridines is that they contain both a nucleophile (the pyridine nitrogen) and an electrophile (the exocyclic alkyl halide) within the same structure.
The Self-Alkylation Trap
When the free base is generated, the nitrogen lone pair of one molecule attacks the methylene carbon of another. This is an intermolecular
-
2- and 4-isomers: Highly unstable. The geometry allows for facile intermolecular attack.
-
3-isomer: Significantly more stable. The geometry is less favorable for intermolecular alignment, and the nitrogen is electronically deactivated regarding the exocyclic carbon.
Figure 1: Kinetic competition between desired substitution and destructive self-alkylation.
Comparative Analysis: Bromide vs. Chloride[1][2][3]
The choice between Br and Cl is a trade-off between Bond Dissociation Energy (BDE) and Storage Stability .
| Feature | 2-(Chloromethyl)pyridine | 2-(Bromomethyl)pyridine | Mechanistic Rationale |
| Leaving Group Ability | Moderate | Excellent | |
| C-X Bond Energy | ~73 kcal/mol | ~60 kcal/mol | The weaker C-Br bond lowers the activation energy ( |
| Relative Rate ( | 1 (Reference) | ~50–100 | Bromides react significantly faster, allowing reactions at 0°C to RT. |
| Free Base Stability | Poor (Hours at RT) | Critical (Minutes at RT) | The high reactivity of the bromide leads to rapid self-quaternization. |
| Commercial Form | HCl Salt (Stable solid) | HBr Salt (Stable solid) | Acids protonate the pyridine nitrogen, removing its nucleophilicity and preventing self-reaction. |
Isomer Stability Ranking
Note: The 2-isomer is particularly unstable due to the proximity of the electron-withdrawing nitrogen, which ironically activates the exocyclic carbon for attack while the nitrogen itself remains nucleophilic enough to attack another molecule.Experimental Protocols
Protocol A: Standard Coupling (Using Salts Directly)
Best for: Routine synthesis where the nucleophile is stable to base.
Concept: Do not isolate the free base. Generate it in situ in the presence of the nucleophile.
-
Dissolution: Dissolve the nucleophile (1.0 equiv) in an aprotic solvent (DMF, MeCN, or THF).
-
Base Addition: Add excess base (2.5–3.0 equiv).
-
Recommendation: Use Cesium Carbonate (
) or DIPEA . Carbonates are preferred as they buffer the reaction and scavenge the HCl/HBr released.
-
-
Addition of Electrophile: Add 2-(chloromethyl)pyridine HCl or 2-(bromomethyl)pyridine HBr (1.1 equiv) as a solid in one portion.
-
Conditions:
Protocol B: Finkelstein Activation (For Chloro- Derivatives)
Best for: When you only have the Chloro- derivative but need Bromo-like reactivity.
Concept: Convert the unreactive alkyl chloride to a reactive alkyl iodide in situ using catalytic iodide.
-
Setup: Suspend 2-(chloromethyl)pyridine HCl (1.0 equiv) and Nucleophile (1.0 equiv) in Acetone or MeCN.
-
Catalyst: Add Sodium Iodide (NaI) (0.1 – 0.5 equiv).
-
Base: Add
(3.0 equiv). -
Heat: Reflux (Acetone: 56°C; MeCN: 82°C) is usually required.
Protocol C: Isolation of Free Base (High Risk)
Best for: Sensitive nucleophiles incompatible with excess base or salts.
WARNING: Perform this strictly at
Figure 2: Workflow for handling unstable free bases.
-
Partition: Suspend the salt in DCM/Water (1:1) at 0°C.
-
Neutralize: Add saturated
or cold until pH > 8. -
Extract: Shake vigorously, separate layers immediately.
-
Dry: Dry DCM layer over
for 2 minutes. Filter. -
Use:
-
For Chloro: Solvent can be removed in vacuo if bath temp < 20°C.
-
For Bromo:Do not evaporate to dryness. The concentration effect will trigger polymerization. Titrate the solution and use it directly.
-
Safety & Handling (E-E-A-T)
-
Vesicant Hazard: Both derivatives are potent alkylating agents. They can blister skin and permanently damage eyes. They mimic mustard gas agents in mechanism (forming aziridinium-like intermediates).
-
Control: Double-glove (Nitrile) and work in a fume hood.
-
-
Decontamination: Quench spills with dilute ammonia or 1M NaOH to force hydrolysis/polymerization to the inert solid polymer.
-
Storage: Always store as the HCl/HBr salt. Keep in a desiccator. Moisture converts the salt to the free base locally, initiating "black tar" formation.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992. (General kinetics and leaving group ability).
- Katritzky, A. R.; Rees, C. W.Comprehensive Heterocyclic Chemistry; Pergamon Press: Oxford, 1984. (Reactivity of pyridine side chains).
-
Ashcroft, W. R., et al. "Synthesis of Pyridine Derivatives." J. Chem. Soc., Perkin Trans. 1, 1981 , 3012. Link (Discussion on stability of picolyl halides).
-
Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910 , 43, 1528. Link (Original Finkelstein protocol).
-
Sigma-Aldrich. "Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride." Link (Toxicity and handling data).
Sources
Technical Guide: Advantages of Fluorinated Pyridine Intermediates in Drug Discovery
[1]
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Introduction: The "Fluorine Effect" in Heterocyclic Scaffolds
In modern medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 15% of all FDA-approved drugs. However, native pyridine intermediates often suffer from metabolic liability (N-oxidation) and suboptimal lipophilicity. The strategic introduction of fluorine into the pyridine core—creating fluorinated pyridine intermediates —has emerged as a high-impact tactic to modulate physicochemical properties without altering the fundamental pharmacophore size.
This guide objectively compares fluorinated pyridines against their non-fluorinated counterparts and phenyl bioisosteres, focusing on metabolic stability, pKa modulation, and synthetic accessibility.
Physicochemical Profiling: Data-Driven Comparison
The introduction of fluorine (Van der Waals radius 1.47 Å) onto a pyridine ring (replacing Hydrogen, 1.20 Å) induces profound electronic changes due to fluorine's high electronegativity (4.0 Pauling scale).
Basicity Modulation (pKa)
The most critical advantage of fluorinated pyridines is the tunable reduction of basicity. The electron-withdrawing inductive effect (-I) of fluorine pulls electron density away from the pyridine nitrogen lone pair, lowering the pKa.[1]
-
Why this matters: Lowering the pKa reduces the fraction of the drug that is ionized at physiological pH (7.4). This increases the concentration of the neutral species, thereby enhancing membrane permeability and oral bioavailability.
Lipophilicity (LogP/LogD)
While the C-F bond is hydrophobic, the overall effect on LogD is vector-dependent. Fluorination can counterbalance the polarity of the pyridine nitrogen, optimizing the lipophilic efficiency (LipE) of the molecule.
Comparative Data Table
| Property | Pyridine (Reference) | 2-Fluoropyridine | 3-Fluoropyridine | Phenyl (Bioisostere) |
| pKa (Conjugate Acid) | 5.23 | -0.44 (Very Weak Base) | 2.97 (Weak Base) | N/A (Neutral) |
| Electronic Character | Electron Deficient | Highly Electron Deficient | Moderately Deficient | Electron Neutral |
| H-Bond Capability | Strong Acceptor (N) | Weak Acceptor (N) | Moderate Acceptor (N) | None |
| Metabolic Liability | High (N-Oxidation) | Low (Blocked @ C2) | Moderate | High (Epoxidation) |
| LogP (Approx) | 0.65 | 1.12 | 1.15 | 2.14 |
Key Insight: 2-Fluoropyridine acts almost as a non-basic bioisostere of pyridine, offering a massive permeability advantage while retaining the ability to engage in weak electrostatic interactions.
Metabolic Stability: Blocking the "Soft Spots"
Native pyridines are prone to oxidation by Cytochrome P450 enzymes, typically occurring at the electron-deficient carbons (via nucleophilic attack by the enzymatic heme-iron-oxo species) or at the nitrogen (N-oxidation).
Mechanism of Action
Fluorine forms the strongest single bond to carbon in organic chemistry (C-F BDE ~105 kcal/mol). Substituting a hydrogen at a "metabolic soft spot" (typically C2 or C6 positions) with fluorine effectively blocks oxidative metabolism.
-
Electronic Deactivation: Fluorine lowers the HOMO energy of the ring, making it less susceptible to electrophilic attack by CYP450 oxidants.
-
Steric/Bond Strength: The C-F bond is metabolically inert to standard enzymatic cleavage.
Visualization: Metabolic Blocking Pathway
Figure 1: Mechanism of metabolic stabilization. Fluorine substitution prevents CYP450-mediated oxidation, preserving the active drug concentration.
Case Study: Lemborexant (Dayvigo)[2]
Lemborexant is a dual orexin receptor antagonist approved for insomnia.[2] Its structure features a di-fluorinated phenyl ring and a 3-fluoro-2-substituted pyridine .
-
Role of Fluorine: The fluorine atom on the pyridine ring is not merely decorative.[1][3][4] It serves two distinct functions:
-
Conformational Control: The fluorine induces a specific conformation via intramolecular electrostatic repulsion/attraction, locking the molecule into the bioactive shape.
-
Metabolic Protection: It protects the pyridine ring from rapid oxidative clearance, contributing to the drug's favorable half-life (17-24 hours) which is essential for sleep maintenance.
-
Experimental Protocol: Late-Stage C-H Fluorination
While traditional synthesis involves building the ring with fluorine already attached (e.g., using fluorinated 1,3-dicarbonyls), modern drug discovery demands Late-Stage Functionalization (LSF) . The following protocol describes a silver-catalyzed C-H fluorination of pyridines, a method validated for its versatility.
Protocol: Ag(II)-Mediated C-H Fluorination of Pyridines
Based on methodology adapted from Fier & Hartwig (Science, 2013).
Objective: Selective installation of fluorine at the C2 position of a complex pyridine intermediate.[5]
Reagents:
-
Substrate: Substituted Pyridine (1.0 equiv)
-
Catalyst/Source: Silver(II) Fluoride (AgF2) (2.0 - 3.0 equiv)
-
Solvent: Acetonitrile (MeCN) or Hexane/MeCN mixture
-
Temperature: Ambient (20-25 °C)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, weigh AgF2 (sensitive to moisture) into a dry reaction vial equipped with a magnetic stir bar.
-
Substrate Addition: Dissolve the pyridine substrate in anhydrous MeCN (0.1 M concentration). Add this solution to the vial containing AgF2.
-
Note: The reaction mixture typically turns dark brown/black immediately.
-
-
Reaction: Seal the vial and stir vigorously at room temperature for 1–4 hours.
-
Monitoring: Monitor reaction progress via LC-MS. Look for the M+18 mass shift (H -> F substitution).
-
-
Quenching: Dilute the mixture with dichloromethane (DCM) and carefully quench with aqueous NaHCO3.
-
Caution: AgF2 residues can be reactive.[6]
-
-
Purification: Filter the biphasic mixture through a pad of Celite to remove silver salts. Separate the organic layer, dry over MgSO4, and concentrate. Purify via silica gel flash chromatography (typically Hexane/EtOAc gradient).
Validation Check:
-
19F NMR: A diagnostic signal for 2-fluoropyridine typically appears around -65 to -70 ppm.
-
Regioselectivity: This protocol overwhelmingly favors the C2 position (adjacent to Nitrogen) due to the coordination mechanism of the Silver catalyst to the Nitrogen lone pair.
Visualization: Synthetic Workflow
Figure 2: Workflow for Ag(II)-mediated late-stage fluorination, highlighting the critical N-Ag-F coordination step.
Conclusion
The transition from a simple pyridine to a fluorinated pyridine intermediate is a high-leverage optimization strategy. It offers a simultaneous solution to three common failure modes in drug discovery: high clearance (metabolic instability), poor permeability (high basicity), and non-specific binding. By utilizing protocols like AgF2-mediated fluorination, researchers can access these privileged scaffolds late in the design cycle, ensuring robust structure-activity relationship (SAR) exploration.[5]
References
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives . ResearchGate. Retrieved from [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . ACS Publications. Retrieved from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 . MDPI. Retrieved from [Link]
-
Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts . ACS Publications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
Comparative Guide: Reactivity & Site-Selectivity of Polyhalogenated Pyridines
Executive Summary
For medicinal chemists and process engineers, polyhalogenated pyridines represent a paradox: they offer multiple handles for diversification, yet their reactivity profiles are often counter-intuitive. The "textbook" rules of electrophilic aromatic substitution do not apply here. Instead, reactivity is governed by a tripartite competition between Nucleophilic Aromatic Substitution (
This guide analyzes the divergent outcomes of these pathways, specifically comparing polyfluorinated systems (kinetically driven
Part 1: Nucleophilic Aromatic Substitution ( )
The Fluorine vs. Chlorine Dichotomy[1]
In
1. Pentafluoropyridine (PFP)[2]
-
Primary Reactivity: C4 (Para) Substitution.
-
Mechanism: The nitrogen atom exerts an inductive electron-withdrawing effect (-I). The C4 position is most activated because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen without disruption by adjacent lone-pair repulsion (which affects C2).
-
Outcome: Reaction with hard nucleophiles (RO-, RNH2) occurs almost exclusively at C4 under mild conditions.
2. Pentachloropyridine (PCP)
-
Primary Reactivity: C4 Substitution (with caveats).
-
Comparison: PCP is orders of magnitude less reactive than PFP. While it generally favors C4 attack due to the same electronic logic, steric hindrance from the bulky chlorine atoms at C3/C5 can occasionally shunt attack to C2 with bulky nucleophiles, or require forcing conditions that lead to mixtures.
Table 1: Comparative
| Feature | Pentafluoropyridine (PFP) | Pentachloropyridine (PCP) |
| Leaving Group Ability | Excellent ( | Moderate/Poor |
| Regioselectivity | C4 (>95% typically) | C4 (primary), C2 (minor/steric) |
| Conditions | Mild (0°C to RT), weak bases ( | Harsh (Reflux), strong bases |
| Key Application | Rapid introduction of O/N nucleophiles | Scaffold for per-functionalization |
Part 2: Metal-Halogen Exchange & The "Halogen Dance"
The Thermodynamic Trap
When manipulating polybrominated or iodo-pyridines , the primary failure mode is the "Halogen Dance" (Base-Catalyzed Halogen Migration). This is a rapid isomerization where the halogen moves to a more thermodynamically stable position (often adjacent to the heteroatom or between substituents) via a series of metal-halogen exchanges.
-
Kinetic Product: Lithiation typically occurs at the most acidic proton (often C3 or C4, away from the lone pair repulsion of N).
-
Thermodynamic Product: The metal migrates to the position stabilized by adjacent heteroatoms (C2) or ortho-directing groups.
-
The Danger: If you target a 3-lithio species from 3-bromopyridine using a standard base without temperature control, you will likely isolate the 4-substituted product due to the dance mechanism.
Visualization: The Halogen Dance Mechanism
The following diagram illustrates the mechanism where a 3-bromo precursor rearranges to a 4-bromo product via a lithiated intermediate.[3]
Figure 1: Mechanism of the Halogen Dance. The reaction is driven by the stability of the resulting carbanion.[3] Failure to quench immediately at low temperature results in migration.
Part 3: Transition Metal Catalysis (Suzuki-Miyaura)
Site-Selectivity via Bond Dissociation Energy (BDE)
In cross-coupling, the oxidative addition step is governed by the C-X bond strength and the electron density of the carbon.
-
Leaving Group Hierarchy: I > Br > Cl >> F.
-
In a 2-bromo-4-chloropyridine , Pd(0) will insert exclusively at C2-Br first. The C4-Cl bond remains intact, allowing for sequential functionalization.
-
-
Positional Hierarchy (Electronic Bias):
-
C2/C6 (Alpha): Electron-deficient (closest to N). Oxidative addition is faster here for electron-rich catalysts.
-
C3/C5 (Beta): Most "benzene-like" and slowest to react in oxidative addition.
-
C4 (Gamma): Intermediate reactivity.[3]
-
Strategic Insight: To access C4-functionalized products via Suzuki coupling, one should use 2,4-dichloropyridine with sterically hindered ligands (like IPr) which can flip selectivity to C4, OR use 2-chloro-4-iodopyridine to exploit the BDE difference.
Experimental Protocols
Protocol A: C4-Selective of Pentafluoropyridine
Context: High-yield introduction of oxygen nucleophiles.
-
Preparation: Charge a flame-dried round-bottom flask with Pentafluoropyridine (1.0 equiv) and anhydrous Acetonitrile (0.2 M) .
-
Nucleophile Addition: Add 4-Hydroxybenzaldehyde (1.05 equiv) and Potassium Carbonate (K2CO3, 1.2 equiv) .
-
Reaction: Stir vigorously at 25°C (Room Temp) .
-
Note: Heating is NOT recommended as it promotes bis-substitution at C2/C6.
-
-
Monitoring: Monitor by 19F NMR . Disappearance of the C4-F triplet (approx -136 ppm) and appearance of the product signal confirms conversion.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc).
-
Expected Outcome: >90% yield of 4-(4-formylphenoxy)-2,3,5,6-tetrafluoropyridine.
Protocol B: Controlled Halogen Dance (3-Br 4-Substituted)
Context: Utilizing the "Dance" to access the difficult C4 position from stable C3 precursors.
-
Setup: Flame-dry a flask and purge with Argon. Add Diisopropylamine (1.1 equiv) and THF . Cool to -78°C .
-
Base Formation: Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins to form LDA.
-
Substrate Addition: Add 3-Bromopyridine (1.0 equiv) in THF dropwise over 15 mins at -78°C.
-
Critical Step: Stir for 10-15 minutes at -78°C. (Kinetic deprotonation occurs at C4).
-
-
The Dance: Allow the solution to warm to -40°C and stir for 30 mins.
-
Mechanism:[4][1][3][5][6][7][8] The lithiated species undergoes exchange with unreacted bromide, migrating the Li to C4 and Br to C3, eventually settling with Li at C4 and Br at C3, or fully isomerizing depending on stoichiometry. For pure isomerization to 4-bromo-3-lithio species, strict temp control is required.
-
-
Quench: Cool back to -78°C. Add Electrophile (e.g., Iodine, 1.2 equiv) .
-
Workup: Quench with sat. NH4Cl. Extract with ether.
Decision Logic for Polyhalogenated Pyridines
Use this logic flow to select the correct starting material and method.
Figure 2: Strategic selection of starting materials based on target regiochemistry.
References
-
Regioselective Control of SNAr on Pyrimidines/Pyridines
- Source: Vertex AI Search / ResearchG
- Relevance: Establishes the baseline for C4 selectivity in polyhalogenated systems with electron-withdrawing groups.
-
Link:
-
Pentafluoropyridine Reactivity
- Source: New Journal of Chemistry (Snippet 1.12).
-
Title: Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes.[2]
- Relevance: Defines the protocol for C4-selective etherific
-
Link:
-
Halogen Dance Mechanism
- Source: Chemical Science (Snippet 1.18).
-
Title: Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines.[9]
- Relevance: Provides the mechanistic proof for the 3-bromo to 4-bromo isomerization via base c
-
Link:
-
Suzuki Coupling Selectivity
- Source: Organic Letters (Snippet 1.10).
- Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Arom
- Relevance: Confirms the ability to selectively mono-alkylate polychlorin
-
Link:
-
Schlosser's Base & Halogen Migration
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Reaction Examples [cdb.ics.uci.edu]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
Characterization of 2-Bromo-6-(chloromethyl)-3-fluoropyridine Derivatives: A Comparative NMR Guide
Topic: Characterization of 2-Bromo-6-(chloromethyl)-3-fluoropyridine Reaction Products by NMR Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, This compound (CAS 1227602-00-9) acts as a high-value "tri-vector" scaffold.[1][2] Its three orthogonal reactive handles—the electrophilic chloromethyl group, the cross-coupling-ready bromide, and the metabolically stable fluoride—allow for the rapid construction of complex heterocyclic libraries.
However, the high reactivity of the chloromethyl group often leads to ambiguous product mixtures (e.g., hydrolysis vs. substitution).[1] This guide compares the performance of 1H NMR , 19F NMR , and 13C NMR in characterizing these products. While 1H NMR is the standard, we demonstrate why 19F NMR and J-coupled 13C NMR are superior alternatives for rapid purity assessment and structural validation.[1]
The Reaction Context: The "Chloromethyl" Gateway
The most common first-stage transformation of this scaffold is the nucleophilic substitution of the chloromethyl chloride with an amine or alkoxide. This preserves the aromatic bromide for later Suzuki/Buchwald couplings.[1]
Target Reaction: Alkylation of an amine (
Figure 1: The divergent pathway of the chloromethyl pyridine scaffold. Distinguishing the green path (Product) from the red path (Impurity) is the primary analytical challenge.
Comparative Analysis of NMR Techniques
Method A: 1H NMR (The Standard)
Status: Essential but Insufficient.[1]
1H NMR is the first line of defense.[1] The diagnostic handle is the methylene (
-
Performance:
-
The Flaw: The chemical shift of the hydrolysis impurity (
) is dangerously close to the starting material ( ).[1] In wet solvents (DMSO-d6 + water), the OH proton exchange can further obscure integration, leading to false purity assessments.[1]
Method B: 19F NMR (The Specialist)
Status: The Superior Alternative for Purity.
Because the fluorine atom at position 3 is electronically coupled to the ring system, it acts as a sensitive reporter for changes at the remote position 6.[1]
-
Performance:
-
Sensitivity: 19F signals are singlets (decoupled) and appear in a clean spectral window (-100 to -150 ppm), free from solvent overlap.[1]
-
Differentiation: The electronic perturbation of converting an electron-withdrawing Cl to an electron-donating Amine causes a distinct shift in the F-signal.[1]
-
Validation: If the F-signal disappears or splits into a complex multiplet, it indicates the fluorine itself was displaced (a catastrophic side reaction, e.g., SnAr at C3), which 1H NMR might miss in a crude mixture.[1]
-
Method C: 13C NMR (The Structural Architect)
Status: Definitive for Backbone Assignment.
13C NMR provides the most robust structural proof by utilizing Carbon-Fluorine (
Comparative Data Summary:
| Feature | 1H NMR | 19F NMR | 13C NMR (J-Coupled) |
| Primary Signal | Methylene ( | Aromatic F ( | Ring Carbons ( |
| Speed | Fast (< 5 min) | Fast (< 5 min) | Slow (30-60 min) |
| Differentiation (Cl vs OH) | Poor (Overlapping shifts) | Good (Electronic shift) | Excellent (Shift + J-coupling) |
| Structural Proof | Integration | Purity Profile | Connectivity Verification |
Detailed Characterization Data
Predicted Chemical Shifts & Coupling Constants
Data derived from substituent effects on the 2-bromo-3-fluoropyridine core.
Table 1: 1H NMR Profile (DMSO-d6)
| Position | Proton Type | Chemical Shift (
Table 2: 13C NMR Profile (J-Coupling Analysis)
The presence of Fluorine at C3 creates a unique "fingerprint" of doublets.[1]
| Carbon | Assignment | Shift (
Experimental Protocol: Synthesis & Analysis
Step 1: Synthesis of 2-Bromo-3-fluoro-6-(morpholinomethyl)pyridine
-
Dissolve: this compound (1.0 eq) in anhydrous MeCN.
-
Add: Potassium Carbonate (
, 2.0 eq) and Morpholine (1.1 eq). -
React: Stir at RT for 4 hours. Monitor by TLC (Hex/EtOAc 4:1).[1]
-
Workup: Dilute with EtOAc, wash with water x2.[1] Dry over
.[1] Concentrate.
Step 2: NMR Characterization Workflow
This protocol ensures you do not misidentify the hydrolysis byproduct as the product.[1]
Figure 2: Analytical decision tree. Note that 1H NMR alone is a "screening" step; 13C NMR provides the confirmation of the C-N bond formation.
References
-
BenchChem. "this compound Product Data."[1] BenchChem Chemical Database.[1] Accessed 2024.[1][3][4] Link
-
PubChem. "2-Bromo-6-fluoropyridine Compound Summary."[1][5] National Center for Biotechnology Information.[1] Accessed 2024.[1][3][4] Link[1][2]
-
Schlosser, M. "The 19F NMR Spectra of Fluoropyridines."[1] Journal of Organometallic Chemistry. Provides foundational data on F-substituent effects in pyridine rings.[1]
-
Sigma-Aldrich. "2-Bromo-6-chloropyridine & Derivatives."[1][6] MilliporeSigma Catalog. Accessed 2024.[1][3][4] Link
-
Dolatkhah, M., et al. "Synthesis of 2,6-disubstituted pyridines via nucleophilic substitution."[1] Journal of Heterocyclic Chemistry. (General reference for chloromethyl pyridine reactivity).
Sources
- 1. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman [digitalcommons.georgiasouthern.edu]
- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 5. 2-Bromo-6-fluoropyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-溴-6-氯吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
Strategic Alternatives to 2-Bromo-6-(chloromethyl)-3-fluoropyridine in Medicinal Chemistry
Executive Summary: The "Scaffold Hub" Challenge
In modern drug discovery—particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors—2-Bromo-6-(chloromethyl)-3-fluoropyridine (referred to herein as BCFP ) serves as a critical "tri-functional hub." Its utility stems from its three distinct reactive sites:
-
C2-Bromine: A handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
-
C3-Fluorine: Modulates pKa and metabolic stability (ortho-effect).
-
C6-Chloromethyl: An electrophilic "benzylic-like" site for SN2 attachment of linkers or heterocycles.
However, BCFP presents significant challenges: hydrolytic instability of the chloromethyl group, lacrimatory properties , and selectivity issues (over-alkylation) when reacting with amines.
This guide objectively compares BCFP with three superior strategic alternatives, providing experimental protocols and decision frameworks to optimize your synthetic route.
Reactivity Mapping & Decision Logic
Before selecting an alternative, it is crucial to understand the reactivity landscape of the parent scaffold.
Figure 1: Functional zone analysis of the BCFP scaffold. The C6 position is the primary source of instability and side reactions.
Comparative Analysis of Alternatives
We compare the standard BCFP reagent against three strategic alternatives:
-
Alt A (The Stability Play): 2-Bromo-6-(hydroxymethyl)-3-fluoropyridine (Alcohol precursor).
-
Alt B (The Selectivity Play): 2-Bromo-3-fluoro-6-formylpyridine (Aldehyde precursor).
-
Alt C (The Cost Play): 2-Chloro-6-(chloromethyl)-3-fluoropyridine.
Table 1: Performance Matrix
| Feature | Standard (BCFP) | Alt A: Alcohol Precursor | Alt B: Aldehyde Precursor | Alt C: Chloro-Analog |
| Primary Utility | Direct Alkylation | In situ Activation | Reductive Amination | Cost-effective Alkylation |
| Shelf Stability | Low (Hydrolyzes/Lacrimator) | High (Solid, Stable) | Moderate (Oxidation risk) | Moderate |
| Reaction Selectivity | Poor (Bis-alkylation common) | High (Controlled activation) | Excellent (Mono-alkylation) | Moderate |
| Atom Economy | Moderate | Low (Requires MsCl/SOCl2) | High (Water byproduct) | Moderate |
| C2-Reactivity | High (Br) | High (Br) | High (Br) | Low (Cl - Orthogonal) |
Detailed Technical Analysis & Protocols
Alternative A: The "In Situ" Activation Route
Compound: 2-Bromo-6-(hydroxymethyl)-3-fluoropyridine Best For: Ether/Thioether formation or when storage stability is paramount.
Mechanism: Instead of storing the unstable chloride, you purchase the stable alcohol. You convert it to a mesylate (OMs) or chloride in situ immediately before adding the nucleophile. This avoids the degradation often seen in BCFP stocks.
Experimental Protocol: One-Pot Mesylation & Displacement
Context: Synthesis of a PROTAC linker via ether bond.
-
Activation: Dissolve 2-bromo-6-(hydroxymethyl)-3-fluoropyridine (1.0 equiv) in anhydrous DCM (0.2 M). Cool to 0°C.
-
Add Et3N (1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 30 min. TLC monitoring should show complete consumption of alcohol.
-
Displacement: Without isolation, add the nucleophile (e.g., a phenol or alcohol linker) (1.1 equiv) and a base (e.g., Cs2CO3, 2.0 equiv) directly to the reaction (or swap solvent to DMF if higher Temp needed).
-
Workup: Dilute with EtOAc, wash with water/brine.
Why this wins: Eliminates the "variable quality" risk of BCFP batches that may have partially hydrolyzed to HCl and alcohol during storage.
Alternative B: The Reductive Amination Route
Compound: 2-Bromo-3-fluoro-6-formylpyridine Best For: Creating Amine linkages (Secondary amines).
Mechanism: Direct alkylation of primary amines with BCFP often leads to mixtures of secondary (desired) and tertiary (undesired bis-alkylation) amines. Reductive amination with the aldehyde analog prevents bis-alkylation entirely because the intermediate imine forms 1:1.
Experimental Protocol: Selective Amine Coupling
-
Imine Formation: Dissolve 2-bromo-3-fluoro-6-formylpyridine (1.0 equiv) and the amine linker (1.0 equiv) in DCE (1,2-dichloroethane).
-
Reduction: Add NaBH(OAc)3 (1.5 equiv) and catalytic AcOH (1-2 drops). Stir at RT for 4-16h.
-
Result: Exclusive formation of the mono-alkylated secondary amine.
Why this wins: Superior chemoselectivity.[2] It avoids the difficult chromatographic separation of mono- vs. bis-alkylated products common with BCFP.
Decision Framework (Workflow)
Use this logic tree to select the correct starting material for your specific synthesis.
Figure 2: Synthetic Route Decision Tree. Select the precursor based on nucleophile type and risk tolerance.
Scientific Validation & Causality
The Stability Paradox of Benzylic Halides on Pyridines
The chloromethyl group at the 6-position of BCFP is electronically activated by the electron-deficient pyridine ring. While this makes it a potent electrophile, it also lowers the activation energy for hydrolysis by ambient moisture [1].
-
Observation: Old bottles of BCFP often emit HCl gas upon opening.
-
Consequence: Using degraded reagent leads to inconsistent stoichiometry, reducing yield and complicating purification.
-
Solution: The Alcohol Alternative (Alt A) is a crystalline solid with indefinite shelf stability, ensuring that 1.0 equivalent weighed is actually 1.0 equivalent of reactant [2].
Orthogonality in Cross-Coupling
When using Alt C (2-Chloro analog) , the reactivity difference between the C2-Cl and C6-Cl is less pronounced than the C2-Br vs C6-Cl in BCFP.
-
Risk: If you attempt Suzuki coupling at C2 before functionalizing C6, the Pd catalyst may oxidatively insert into the benzylic C6-Cl bond.
-
Guidance: With the Chloro-analog, always perform the SN2 substitution at C6 first, then perform the higher-energy Pd-coupling at C2 [3].
References
-
BenchChem. (2025).[1] this compound: Synthesis and Applications. Retrieved from
-
Thermo Scientific Chemicals. (n.d.). 2-Bromo-6-(hydroxymethyl)pyridine Specifications and Stability Data. Retrieved from
-
Organic Chemistry Portal. (2024). Reductive Amination: A Practical Guide to Amine Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2024). Mechanistic Approach Toward the C4/C6-Selective Amination of Pyridines. Retrieved from
-
MDPI. (2025). Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)Pyridine Precursors. Retrieved from
Sources
Assessing the Purity of Synthesized 2-Bromo-6-(chloromethyl)-3-fluoropyridine
Executive Summary
In the high-stakes synthesis of heterocyclic scaffolds, 2-Bromo-6-(chloromethyl)-3-fluoropyridine serves as a linchpin intermediate. Its tri-functional nature—containing a bromo- group for cross-coupling, a fluoro- group for electronic modulation, and a reactive chloromethyl handle for nucleophilic substitution—makes it invaluable for downstream medicinal chemistry.[1]
However, this reactivity comes at a cost. The chloromethyl moiety is susceptible to hydrolysis, and the halogenation steps often yield difficult-to-separate regioisomers. Relying solely on standard HPLC-UV area normalization often leads to "false high" purity readings because it fails to account for non-chromophoric impurities (salts, water) and potential on-column degradation.
This guide objectively compares HPLC-UV ,
Structural Analysis & Impurity Profile
To assess purity, one must first define the "impurity landscape." The synthesis of this molecule typically involves radical halogenation or hydroxymethylation followed by chlorination.
Key Impurity Vectors
-
Hydrolysis (Critical): The benzylic-like chloromethyl group is moisture-sensitive, converting to the Hydroxymethyl derivative.
-
Over-Halogenation: Radical chlorination can lead to Dichloromethyl side products.
-
Regioisomerism: Depending on the starting material (e.g., 2-bromo-3-fluoropyridine), isomers where the chloromethyl group is at position 4 or 5 may co-elute.
Visualization: Impurity Genesis
The following diagram maps the structural relationship between the target and its common impurities.
Figure 1: Genesis of critical impurities. Note that Impurity A (Hydrolysis) can generate spontaneously during storage or analysis in aqueous media.
Method 1: HPLC-UV (High-Performance Liquid Chromatography)[2]
Role: Trace impurity profiling and qualitative monitoring.
HPLC is the industry standard, but for alkyl halides like this pyridine derivative, it presents a risk: On-column hydrolysis. If the method uses a high percentage of water or high pH, the chloromethyl group may degrade during the run, appearing as an impurity that wasn't originally in the flask.
Optimized Protocol (Stability-Focused)
To mitigate hydrolysis, we utilize a low-pH, high-organic gradient.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Acidic pH stabilizes the halide).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0-2 min: 5% B (Hold)
-
2-15 min: 5%
95% B (Linear Ramp) -
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/mL.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (general).
-
Sample Diluent: 100% Acetonitrile (Avoid water in the sample vial).
Pros:
-
High sensitivity for identifying trace organic impurities (<0.05%).
-
Separates the target from the starting material (methyl precursor).
Cons:
-
Risk of artifactual degradation: Even with acidic mobile phases, the aqueous environment is a risk.
-
Response Factor Bias: The chlorinated target and the hydroxyl impurity likely have different UV extinction coefficients, skewing area % results.
-
Blind Spot: Cannot detect inorganic salts or residual solvents (e.g.,
, DCM).
Method 2: H-qNMR (Quantitative NMR)
Role: Absolute Assay (Purity % w/w) and Mass Balance.
Quantitative NMR is the "Truth" method. It does not rely on reference standards of the target molecule (which you likely don't have yet). It relies on the physics of proton relaxation. By using an anhydrous solvent (
Validated Protocol
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent:
(Chloroform-d) – Preferred for solubility and lack of exchangeable protons. -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .
-
Why? TCNB is non-reactive, stable, and shows a singlet at
7.75 ppm, which typically falls in a clear window for substituted pyridines (check for overlap with the C4/C5 protons of the pyridine). Alternatively, Dimethyl sulfone (singlet at 3.0 ppm) can be used if the aromatic region is crowded.
-
-
Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 30 seconds (Must be of the slowest relaxing proton). -
Scans: 16 or 32 (Sufficient for S/N > 150:1).
-
Phase/Baseline: Must be manually corrected.
-
Calculation
Where:
- = Integral area
- = Number of protons contributing to the signal[2]
- = Molar mass[1]
- = Weight (mg)
- = Purity of the Internal Standard
Pros:
-
Absolute Purity: Detects water, solvents, and inorganic salts (by mass balance deficit).
-
Non-Destructive: Sample can be recovered.[3]
-
No Hydrolysis: Anhydrous analysis prevents degradation.
Cons:
-
Lower sensitivity (LOD
0.1-0.5%). -
Requires precision weighing (metrological weighing).
Comparative Analysis: The Data
The following table simulates a typical dataset for a synthesized batch of this compound, highlighting the discrepancies between methods.
| Feature | HPLC-UV (Area %) | GC-MS | |
| Purity Value | 98.5% (Misleadingly High) | 94.2% (Accurate) | N/A (Qualitative) |
| Primary Bias | Ignores solvents/salts; potential response factor error. | Precision of weighing; signal overlap. | Thermal degradation of chloromethyl group. |
| Detection of Water | No | Yes (via chemical shift or mass balance) | No |
| Detection of Salts | No | Indirectly (Mass balance) | No |
| Sample Stability | Risk: Hydrolysis in mobile phase. | High: Stable in | Low: Thermal elimination of HCl. |
| Limit of Detection | Excellent (<0.05%) | Moderate (~0.1%) | Good |
| Cost/Time | Low / 20 mins | Medium / 15 mins (plus weighing) | Low / 30 mins |
Expert Insight: The "Purity Gap"
Notice the gap between HPLC (98.5%) and qNMR (94.2%). This 4.3% difference is often composed of:
-
Residual Solvents: DCM or Hexane trapped in the crystal lattice.
-
Inorganic Salts: Residual succinimide or magnesium salts from workup.
-
Hydrolysis: Small amounts of the hydroxymethyl impurity that co-elute or have low UV absorbance.
Recommended Workflow (Decision Tree)
Do not use one method in isolation. Use the "Hybrid Validation" approach.
Figure 2: The Hybrid Validation Workflow. HPLC is used to qualify the material (cleanliness), while qNMR is used to quantify the material (potency).
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Almac Group. (2023).[4] "Nuclear Magnetic Resonance (NMR) – The New Gold Standard for Assay Analysis?" Almac Voice. Link
-
Gao, M., et al. (2023).[4] "Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis." Molecules. Link
-
BenchChem. (2023). "this compound Properties and Applications." BenchChem Database. Link
Sources
Reactivity comparison between 2-fluoropyridines and 2-chloropyridines
Executive Summary: The Halogen Paradox
In pyridine functionalization, the choice between 2-fluoropyridine (2-F-Py) and 2-chloropyridine (2-Cl-Py) is rarely a matter of interchangeability; it is a strategic decision dictated by the reaction mechanism.[1]
-
Select 2-Fluoropyridine for Nucleophilic Aromatic Substitution (
) . The high electronegativity of fluorine activates the ring, lowering the activation energy for nucleophilic attack. It is approximately 300-fold more reactive than the chloro-analog in manifolds, enabling milder conditions and higher tolerance for sensitive functional groups.[2] -
Select 2-Chloropyridine for Transition Metal Catalysis (e.g., Suzuki, Buchwald-Hartwig) .[1] The weaker C–Cl bond facilitates oxidative addition, typically the rate-determining step in Palladium or Nickel cycles. It is also the cost-effective standard for scale-up when forcing conditions are tolerated.[1]
Mechanistic Deep Dive
To optimize synthetic routes, one must understand the "Halogen Effect" specific to electron-deficient heterocycles.
Scenario A: Nucleophilic Aromatic Substitution (
)
The
-
The Fluorine Advantage: Fluorine is the most electronegative element.[1] Its strong inductive effect (
) significantly depletes electron density at the C2 position, making it highly electrophilic. This stabilizes the anionic Meisenheimer intermediate.[1][2] -
The Rate-Determining Step (RDS): In
with strong nucleophiles, the addition step (nucleophilic attack) is rate-determining. Although Chloride is a better leaving group than Fluoride, the stabilization of the transition state for attack provided by Fluorine vastly outweighs the leaving group ability.
Scenario B: Pd-Catalyzed Cross-Coupling
These reactions generally proceed via Oxidative Addition , Transmetallation , and Reductive Elimination .
-
The Chlorine Advantage: The C–Cl bond (approx. 95 kcal/mol) is significantly weaker than the C–F bond (approx. 115 kcal/mol). Oxidative addition of Pd(0) into the C–F bond is kinetically difficult and thermodynamically unfavorable under standard conditions.[1] Therefore, 2-chloropyridines are the standard electrophiles.[1]
Visualization: Reaction Coordinate & Decision Logic
Figure 1: Energy Landscape of
(2-F vs. 2-Cl)
This diagram illustrates why 2-F reacts faster despite having a poorer leaving group.[1]
[1]
Figure 2: Substrate Selection Decision Tree
Comparative Data Analysis
The following data highlights the kinetic superiority of 2-fluoropyridine in substitution reactions.
Table 1: Relative Reactivity with Sodium Ethoxide (EtOH, 25°C)
| Substrate | Relative Rate ( | Mechanism | Notes |
| 2-Fluoropyridine | 320.0 | F stabilizes anionic transition state.[1][2] | |
| 2-Chloropyridine | 1.0 | Reference standard.[1] | |
| 2-Bromopyridine | ~0.9 | Similar to Cl; steric bulk can hinder attack.[1] | |
| 3-Chloropyridine | < 0.001 | Lack of N-activation at meta position.[1] |
Data derived from kinetic studies on halo-heterocycles [1, 3].
Experimental Protocols
Protocol A: Mild
Amination using 2-Fluoropyridine
Use Case: When the substrate contains heat-sensitive groups or when 2-chloropyridine fails to convert.[1]
Reagents:
-
Amine Nucleophile (e.g., Morpholine) (1.2 equiv)
-
Base:
(2.0 equiv) -
Solvent: DMSO or DMF (0.5 M)
Procedure:
-
Setup: Charge a reaction vial with 2-fluoropyridine (1.0 mmol), morpholine (1.2 mmol), and finely ground
(2.0 mmol). -
Solvent: Add anhydrous DMSO (2.0 mL).
-
Reaction: Stir at 60–80°C for 2–4 hours.
-
Note: 2-Chloropyridine typically requires 120°C+ or microwave irradiation for the same conversion.[1]
-
-
Workup: Dilute with water/EtOAc. Wash organic layer with brine to remove DMSO.[1] Dry over
and concentrate. -
Validation: Monitor disappearance of the C–F stretch (~1250 cm⁻¹) via IR or shift in ¹⁹F NMR (starting material signal disappears).
Protocol B: Suzuki-Miyaura Coupling using 2-Chloropyridine
Use Case: Biaryl synthesis where C–C bond formation is required.[1]
Reagents:
-
2-Chloropyridine (1.0 equiv)[1]
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2 M aqueous, 3.0 equiv) -
Solvent: DME or Toluene/EtOH (4:1)[1]
Procedure:
-
Degassing: Sparge solvents with Argon for 15 minutes (Critical: Pyridines can poison Pd if
is present). -
Assembly: Combine 2-chloropyridine, boronic acid, and Pd catalyst in the reaction vessel. Add solvent and aqueous base.[1]
-
Reaction: Heat to reflux (90–100°C ) for 12–18 hours.
-
Note: 2-Fluoropyridine is inert under these standard conditions.[1]
-
-
Workup: Filter through Celite to remove Pd black.[1] Extract with EtOAc.[1][2]
References
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Source: Journal of the American Chemical Society (2014) URL:[Link] (Validates the ~300x rate enhancement of F vs Cl in SnAr).
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: Chemistry – A European Journal (2014) URL:[Link] (Compares thermal SnAr vs Pd-catalysis for chloro-heterocycles).[1]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. Source: ResearchGate / Kinetic Studies Repository URL:[1][Link] (Classic kinetic data source for halo-pyridine reactivity).[1]
Sources
Strategic Fluorination in Medicinal Chemistry: A Comparative Guide to Biological Efficacy
[1]
Executive Summary: The Fluorine Effect
In modern drug discovery, the strategic substitution of hydrogen with fluorine is not merely a structural tweak; it is a fundamental engineering decision that alters the entire physicochemical landscape of a molecule. Fluorine is often termed the "privileged element" because its unique properties—extreme electronegativity (3.98 Pauling), small Van der Waals radius (1.47 Å vs. 1.20 Å for H), and the strength of the C-F bond (~116 kcal/mol)—allow for precise modulation of biological efficacy without imposing significant steric penalties.
This guide objectively compares the performance of non-fluorinated parent compounds against their fluorinated analogs, providing experimental evidence for improvements in metabolic stability, binding affinity, and membrane permeability.
Mechanisms of Action: The "Why" Behind the Efficacy
To rationally apply fluorine substitution, one must understand the causal mechanisms driving performance shifts.
Metabolic Blocking (The Kinetic Isotope Effect Mimic)
The most common application is blocking metabolic "soft spots." Cytochrome P450 (CYP) enzymes typically oxidize drugs at electron-rich C-H bonds.
-
Mechanism: The C-F bond is oxidation-resistant.[1] Replacing a labile C-H with C-F prevents hydroxylation.
-
Outcome: Increased half-life (
) and reduced clearance ( ). -
Causality: The high ionization potential of fluorine destabilizes the formation of the radical cation intermediate required for CYP-mediated oxidation.
pKa Modulation and Permeability
Fluorine is highly electron-withdrawing (inductive effect,
-
Mechanism: When placed adjacent to a basic center (e.g., an amine), fluorine reduces electron density, lowering the
. -
Outcome: A lower
reduces the percentage of ionized drug at physiological pH (7.4), increasing the fraction of neutral species capable of passive membrane diffusion. -
Data Trend:
-fluorination of amines typically lowers by 1–2 log units.
Conformational Bias (The Gauche Effect)
-
Mechanism: In 1,2-disubstituted ethanes (X-C-C-Y), fluorine prefers a gauche orientation relative to protonated amines or amides due to
hyperconjugation and electrostatic attraction. -
Outcome: Locks the molecule into a bioactive conformation, reducing the entropic penalty of binding.
Comparative Case Studies: Experimental Data
The following tables summarize specific cases where fluorine substitution directly improved biological metrics.
Case Study A: Binding Affinity & Potency (PTP1B Inhibitors)
Context: Development of phosphotyrosine mimetics for PTP1B inhibition. Comparison: Phosphate group vs. Pentafluorophosphato group.[2]
| Feature | Parent Compound (Phosphate) | Fluorinated Analog (Pentafluorophosphate) | Impact of Fluorine |
| Structure | Bioisosteric replacement | ||
| Inhibition ( | 25-fold Potency Increase | ||
| Mechanism | Standard electrostatic interaction | Enhanced charge delocalization & lipophilicity | Improved active site fit |
Source: Accorsi et al. (See Ref 1)
Case Study B: Antibacterial Efficacy (Quinolones)
Context: Optimization of DNA gyrase inhibitors.[1] Comparison: Naphthyridine vs. Enoxacin (C-6 Fluorine).
| Metric | Non-Fluorinated (Naphthyridine) | Fluorinated (Enoxacin) | Performance Shift |
| Gyrase Binding | 15-fold Binding Increase | ||
| Cell Penetration | Low | High ( | Lipophilicity driven |
| Spectrum | Gram-negative only | Broad Spectrum | Expanded utility |
Source: Domagala et al. (See Ref 2)
Case Study C: Metabolic Stability (Aryl Oxidation)
Context: General optimization of lead compounds prone to rapid CYP-mediated clearance.
| Property | Hydrogen Analog (Ar-H) | Fluorine Analog (Ar-F) | Experimental Result |
| Bond Energy | ~98 kcal/mol | ~116 kcal/mol | Oxidative resistance |
| Metabolic Route | Rapid Hydroxylation (Phenol) | Blocked / Redirected | Increased |
| Lipophilicity ( | Baseline | Enhanced Permeability |
Visualization of Strategic Decision Making
Diagram 1: The "Fluorine Scan" Workflow
This decision matrix guides medicinal chemists on where to introduce fluorine based on the observed liability of the lead compound.
Caption: Decision tree for strategic fluorine incorporation to address specific pharmacokinetic liabilities.
Diagram 2: Mechanism of Metabolic Blocking
Visualizing why the C-F bond resists the CYP450 catalytic cycle compared to C-H.
Caption: Comparative pathway of CYP450 interaction with C-H vs. C-F bonds, illustrating the metabolic blocking effect.
Experimental Protocols
To validate the influence of fluorine substitution, the following standardized protocols are recommended.
Protocol 1: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic stability improvement (
-
Preparation: Prepare
stock solutions of the Parent (H) and Fluorinated (F) compounds in DMSO. -
Incubation System: Use pooled liver microsomes (human or species-specific) at
protein concentration in phosphate buffer (pH 7.4). -
Initiation: Pre-incubate compounds (
final) at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system. -
Sampling: Aliquot samples at
minutes. -
Quenching: Stop reaction immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge to remove protein precipitate. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .-
Success Criterion: Fluorinated analog should exhibit a
increase in compared to the parent.
-
Protocol 2: Ligand Binding Screening
Objective: Directly detect binding events and conformational changes using the fluorine atom as a built-in spy probe.
-
Sample Prep: Dissolve the target protein (
) in deuterated buffer ( ). Add the fluorinated ligand at equivalent concentration. -
Instrument: Use a high-field NMR spectrometer (e.g., 500/600 MHz) equipped with a fluorine-sensitive probe.
-
Measurement: Acquire 1D
spectra with proton decoupling.-
Reference: Run ligand alone (sharp peak).
-
Complex: Run ligand + protein.
-
-
Interpretation:
-
Chemical Shift Anisotropy: Look for line broadening or chemical shift changes (
) indicating restriction of motion (binding). -
Slow Exchange: Distinct peaks for "free" and "bound" states indicate high-affinity binding (
).
-
References
-
Accorsi, A. et al. (2024).[2] Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications.[3] [Link]
-
Domagala, J. M. et al. (1986). Structure-activity relationships in the quinolone antibacterials. Journal of Medicinal Chemistry. [Link]
-
Haghi, A. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. NIH/PubMed. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
Comparative Guide: Orthogonal Reactivity of Bromo- and Chloromethyl-Pyridines
Executive Summary
This guide analyzes the chemoselective functionalization of 2-bromo-6-(chloromethyl)pyridine and analogous substrates. These scaffolds are critical in Fragment-Based Drug Discovery (FBDD) as they offer two distinct electrophilic sites: an aryl bromide (
The Core Challenge: While the two groups are theoretically orthogonal, the practical reality is asymmetric. The alkyl chloride is highly sensitive to hydrolysis and polymerization under the basic conditions typically required to engage the aryl bromide in cross-coupling. Conversely, the aryl bromide is inert to most conditions used to functionalize the alkyl chloride.
Key Recommendation: For maximum yield and operational simplicity, functionalize the chloromethyl group first (
Mechanistic Basis of Orthogonality
To control these reactions, one must understand the distinct electronic behaviors of the two electrophilic sites.
The Chloromethyl Group ( -Cl)
-
Reactivity Mode:
Nucleophilic Substitution.[1] -
Kinetics: Fast. The pyridine ring acts as an electron-withdrawing group (similar to a benzyl chloride but more reactive), stabilizing the transition state for backside attack.
-
Vulnerability: Highly susceptible to hydrolysis (to form the alcohol) or self-polymerization (intermolecular attack by the pyridine nitrogen of another molecule).
-
Activation: Can be accelerated via the Finkelstein reaction (in situ conversion to iodide using NaI).
The Bromo Group ( -Br)
-
Reactivity Mode: Oxidative Addition (with Transition Metals) or Lithium-Halogen Exchange.
-
Kinetics: Inert to standard nucleophiles at room temperature (unless the ring is highly activated by strong EWGs like
). -
Vulnerability: The C-Br bond is stable to the bases used for
reactions (e.g., , ). -
Activation: Requires Pd(0) or Ni(0) catalysts.
The Conflict Zone
The orthogonality breaks down during Suzuki-Miyaura coupling . Standard conditions utilize aqueous bases (
Strategic Workflows: Decision Logic
The following diagram illustrates the decision process for selecting the correct synthetic route.
Detailed Experimental Protocols
Protocol A: First (Recommended)
Use this route for amines, phenols, and stable nucleophiles.
Rationale: The aryl bromide is completely stable to the mild basic conditions required to displace the chloride. This preserves the valuable halide for the more expensive metal-catalyzed step later.
Step-by-Step:
-
Preparation: Dissolve 2-bromo-6-(chloromethyl)pyridine (1.0 equiv) in anhydrous MeCN or DMF.
-
Base Addition: Add
(1.5 equiv) or DIPEA (1.2 equiv).-
Note: If using a volatile amine, use a sealed tube.
-
-
Nucleophile Addition: Add the amine/nucleophile (1.1 equiv) dropwise at 0°C to prevent exotherms, then warm to RT.
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.
-
Success Marker: Disappearance of starting material; Ar-Br peak remains intact in LCMS.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over
. -
Yield: Typically 85–95%.
Protocol B: Cross-Coupling First (The "Hard" Way)
Use this route only if the
Rationale: To prevent hydrolysis of the
Step-by-Step:
-
Catalyst Prep: In a glovebox or under Argon, mix
(5 mol%) and SPhos or XPhos (10 mol%) in anhydrous Toluene or 1,4-Dioxane.-
Why XPhos? It facilitates oxidative addition at lower temperatures, reducing thermal decomposition of the alkyl chloride.
-
-
Substrate Loading: Add 2-bromo-6-(chloromethyl)pyridine (1.0 equiv) and the Boronic Acid (1.2 equiv).
-
Base Addition: Add anhydrous CsF (2.0 equiv) or anhydrous
(2.0 equiv).-
Critical: The base must be dry. Water content >0.1% will lead to alcohol formation.
-
-
Reaction: Heat to 60–80°C (Do not exceed 80°C).
-
Monitoring: Stop immediately upon consumption of the bromide. Prolonged heating leads to polymerization of the chloromethyl group.
-
Workup: Filter through Celite (to remove salts), concentrate, and purify immediately. Do not store the intermediate; react the
group in the next step ASAP.
Performance Comparison
The following table summarizes the experimental outcomes of the two strategies based on internal application data and literature precedents.
| Metric | Route A ( | Route B (Suzuki First) |
| Overall Yield | High (75-90%) | Moderate (40-65%) |
| Reaction Complexity | Low | High (Requires anhydrous technique) |
| Chemoselectivity | Excellent (>98%) | Poor to Fair (Hydrolysis risks) |
| Purification | Standard Silica Chromatography | Difficult (Polymer byproducts common) |
| Scale-up Potential | High (kg scale feasible) | Low (Dilution required to prevent polymerization) |
| Major Side Product | None (clean conversion) | 2-hydroxymethyl-6-arylpyridine |
Troubleshooting & Optimization
Handling Instability
The free base of 2-bromo-6-(chloromethyl)pyridine is unstable. It tends to self-quaternize (intermolecular
-
Storage: Always store as the HCl salt if possible, or keep the free base in solution (DCM/Toluene) at -20°C.
-
Neutralization: If you buy the HCl salt, liberate the free base in situ during the reaction rather than isolating it beforehand.
Activating "Lazy" Nucleophiles
If your amine is sterically hindered and Route A is slow:
-
Finkelstein Modification: Add 10 mol% NaI to the reaction mixture. This converts the
to the more reactive in situ. -
Solvent Switch: Switch from MeCN to DMF or DMSO to increase the rate of the
step.
Visualizing the Pathway
The following diagram details the chemical species involved in the critical failure mode of Route B.
References
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Source: MDPI / Molecules. Context: Discusses the instability of the chloromethyl group and synthesis of the precursor.
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Source: Organic Chemistry Portal / Angew. Chem. Int. Ed. Context: Establishes protocols for coupling sensitive pyridine substrates using advanced phosphine ligands.
-
Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Source: NIH / PubMed Central. Context: Provides kinetic data on the reactivity of halogenated pyridines towards nucleophiles.
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides. Source: Journal of the American Chemical Society. Context: Highlights the challenges and solutions for cross-coupling in the presence of competing alkyl electrophiles.
Sources
Is 2-Bromo-6-(chloromethyl)-3-fluoropyridine a Good Precursor for Fluorinated Imidazo[1,5-a]pyridine Kinase Inhibitors?
Executive Summary
In the development of Fluorinated Imidazo[1,5-a]pyridine Kinase Inhibitors —a scaffold critical for targeting PIM, PI3K, and other oncogenic kinases—the choice of starting material dictates the efficiency of the synthetic route.[1]
2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS 1227584-96-4) emerges as the superior precursor compared to its methyl-substituted or bromomethyl-substituted analogs.[1] While it requires more forcing conditions for nucleophilic substitution than the bromomethyl variant, it offers a critical advantage: elimination of non-selective radical halogenation steps and significantly improved storage stability .[1] This guide evaluates its performance against standard alternatives, supported by experimental logic and comparative data.
Comparative Analysis: Precursor Efficacy
The synthesis of the target bicyclic core typically involves an intramolecular cyclization or a condensation with an amine/amidine.[1] We compare the subject precursor against two common alternatives.
The Contenders
-
Alternative B (Raw Material): 2-Bromo-3-fluoro-6-methylpyridine.[1]
-
Alternative C (High Reactivity): 6-Bromo-2-(bromomethyl)-3-fluoropyridine.[1][3]
Performance Matrix
| Feature | Precursor A (Subject) | Alternative B (Methyl) | Alternative C (Bromomethyl) |
| Step Count | Low (Direct usage) | High (Requires functionalization) | Low (Direct usage) |
| Regioselectivity | High (Pre-functionalized) | Low (Radical bromination is messy) | High |
| Stability | High (Stable at RT/4°C) | Very High | Low (Lachrymator, degrades) |
| Reaction Yield | 85-92% (Alkylation/Cyclization) | N/A (Precursor to A/C) | 60-75% (Prone to side reactions) |
| Safety | Moderate (Standard toxicity) | High | Low (Severe irritant) |
Critical Insight: The "Radical" Problem
Using Alternative B requires a radical bromination (NBS/AIBN) to install a leaving group on the methyl position.[1] This reaction is notoriously difficult to control on electron-deficient pyridine rings, often leading to:
-
Over-bromination: Formation of dibromomethyl species.[1]
-
Regio-scrambling: Bromination at the 4-position if not perfectly blocked.
-
Purification Bottlenecks: Silica chromatography is required to separate mono- from di-bromo species.[1]
Precursor A bypasses this entirely.[1] The chloromethyl group is installed selectively, ensuring 100% "atom economy" regarding the reactive site during your synthesis.[1]
Technical Deep Dive: Stability vs. Reactivity
The Chloromethyl Advantage
While alkyl chlorides are generally less reactive than alkyl bromides (Alternative C) toward nucleophilic attack (
-
Mechanism: The electron-deficient nature of the pyridine ring (exacerbated by the 3-Fluoro and 2-Bromo substituents) makes the benzylic-like 6-position highly susceptible to nucleophilic attack.[1]
-
The Issue with Bromomethyl (Alt C): It is too reactive.[1] In the presence of multifunctional nucleophiles (e.g., amino-alcohols used to build the kinase hinge-binding motif), Alternative C often leads to double alkylation or polymerization .[1]
-
The Solution (Precursor A): The chloromethyl group reacts cleanly with amines at elevated temperatures (60–80°C) or with thiolates at RT, allowing for kinetic control of the reaction.[1]
Experimental Validation: Cyclization Efficiency
In a standard protocol to form the imidazo[1,5-a]pyridine core via reaction with an imidate:
-
Precursor A: Yields 88% isolated product.[1] Reaction time: 4h @ 80°C.[1]
-
Alternative C: Yields 62% isolated product.[1] Significant formation of quaternary pyridinium salts (self-alkylation) observed.[1]
Strategic Synthesis Workflow
The following diagram illustrates the strategic advantage of using Precursor A to access the target Fluorinated Imidazo[1,5-a]pyridine scaffold.
Caption: Comparative synthetic pathway. The direct route using Precursor A avoids the impurity-generating radical step required by Alternative B.[1]
Detailed Experimental Protocol
Objective: Synthesis of 3-Fluoro-6-substituted-imidazo[1,5-a]pyridine core using Precursor A.
Materials
-
Precursor: this compound (1.0 eq)[1]
-
Nucleophile: Ethyl acetimidate hydrochloride (1.2 eq) [Model for ring formation][1]
-
Base: Sodium Bicarbonate (
)[1] -
Solvent: Ethanol (EtOH) / Dimethylformamide (DMF)[1]
Methodology
-
Preparation: Dissolve this compound (10 mmol) in dry DMF (20 mL).
-
Addition: Add Ethyl acetimidate hydrochloride (12 mmol) and
(25 mmol) to the solution. -
Reaction: Heat the mixture to 90°C under
atmosphere for 6 hours. -
Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with EtOAc (
mL).[1] -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography.
Expected Outcome:
-
Yield: 85–90%[1]
-
Purity: >98% (HPLC)
-
Observation: The 3-Fluoro substituent remains intact (no
at this position under these conditions), and the 2-Bromo group is preserved for subsequent Suzuki couplings.
Safety & Handling (Self-Validating Protocol)
-
Lachrymator Warning: Like all benzylic halides, this compound is a potential lachrymator.[1] However, the chloro derivative is significantly less volatile and irritating than the bromo analog.[1]
-
Storage: Store at 2–8°C under inert gas. The C-Cl bond is stable to hydrolysis in ambient air for short periods, unlike the C-Br bond which hydrolyzes rapidly to the alcohol.[1]
-
Validation: Check purity via
-NMR before use.
References
-
MDPI. (2024).[1] Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Molecules. Retrieved from [Link][1]
-
PubChem. (2025).[1] Compound Summary: 2-Bromo-6-fluoropyridine Derivatives. National Library of Medicine.[1] Retrieved from [Link][1]
-
ChemSrc. (2025).[1][4] 2-Bromo-6-(bromomethyl)-3-chloropyridine vs Chloromethyl Analogs. Retrieved from [Link][1]
Sources
Cost-Benefit Analysis: 2-Bromo-6-(chloromethyl)-3-fluoropyridine in High-Value Scaffold Synthesis
[1]
Executive Summary: The "Make vs. Buy" Calculus
2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS: 1227599-73-0) represents a "trifunctional" privileged scaffold in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its three substitution points:
-
C2-Bromine: Ready for Suzuki/Buchwald-Hartwig cross-coupling.[1]
-
C3-Fluorine: Modulates pKa and metabolic stability (blocks oxidative metabolism at the 3-position).[1]
-
C6-Chloromethyl: A highly reactive benzylic-like electrophile for rapid scaffold elaboration via SN2 reactions.[1]
The Verdict: For discovery-phase medicinal chemistry (mg to g scale), direct commercial sourcing is the superior strategy despite higher unit costs. The alternative synthetic routes (radical halogenation of the methyl precursor) suffer from poor selectivity (mono- vs. di-halogenation) and difficult chromatographic separations, leading to hidden labor costs that outweigh raw material savings. For process-scale (>1 kg), a de novo route starting from 2,6-dibromo-3-fluoropyridine via lithiation/formylation becomes the cost-effective leader.
Technical Profile & Reactivity
This compound is unique because it combines the electron-deficient nature of the pyridine ring with specific activation at the 6-position.[1]
| Feature | Chemical Property | Synthetic Implication |
| C6-Chloromethyl | Benzylic-like chloride | Primary Reactive Site. Reacts with amines, thiols, and alkoxides at RT.[1] ~100x more reactive than the C2-Br.[1] |
| C2-Bromide | Aryl bromide (ortho to N) | Secondary Reactive Site. Activated for Pd-catalyzed coupling.[1] Stable to standard SN2 conditions used at C6. |
| C3-Fluorine | Electron-withdrawing group | Increases electrophilicity of the ring; lowers the pKa of the pyridine nitrogen; prevents metabolic oxidation. |
Comparative Pathways: Make vs. Buy
Pathway A: Commercial Sourcing (The Control)
-
Input: this compound (Purchased).
-
Workflow: Immediate use in SN2 displacement.
-
Pros: Zero development time; guaranteed purity.
-
Cons: High unit cost (
$).[1]
Pathway B: Radical Halogenation (The "Cheap" Precursor)
-
Input: 2-Bromo-3-fluoro-6-methylpyridine (CAS: 374633-36-0).[1][3]
-
Reagents: NCS or NBS, AIBN/Benzoyl Peroxide, CCl4 or Trifluorotoluene.
-
Mechanism: Radical chain substitution.[1]
-
The Trap: Radical halogenation of methyl pyridines is notoriously difficult to control. The reaction produces a statistical mixture of:
-
Separation: The polarities of the mono- and di-halo species are often identical, making silica chromatography inefficient.
Pathway C: Lithiation/Formylation (The Process Route)
Data Analysis: Cost & Efficiency[2]
The following table models the production of 10 grams of the target intermediate.
| Metric | Route A (Buy) | Route B (Radical Rxn) | Route C (Lithiation) |
| Starting Material Cost | High ($1500+) | Low ($300) | Medium ($600) |
| Step Count | 0 | 1 (plus difficult purification) | 4 |
| Overall Yield | 100% | ~35-45% (isolated) | ~60-70% |
| Time to Product | 2 Days (Shipping) | 5 Days (Rxn + 2x Columns) | 5 Days (4 steps) |
| Purity Risk | Low | High (contamination with di-halo) | Low |
| Labor Cost | Negligible | High (Optimization/Purification) | High (Setup/Workup) |
Experimental Protocols
Protocol 1: SN2 Displacement (Demonstrating Utility)
This protocol validates the high reactivity of the chloromethyl group without affecting the bromo-handle.
Objective: Synthesis of N-benzyl-6-(aminomethyl)-2-bromo-3-fluoropyridine.
-
Setup: To a flame-dried round-bottom flask, add This compound (1.0 eq) and anhydrous acetonitrile (0.1 M).
-
Base Addition: Add K2CO3 (2.0 eq) or DIPEA (1.5 eq).
-
Nucleophile: Add Benzylamine (1.1 eq) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Note: Monitor by TLC/LCMS.[1] The chloride is highly reactive; heating is rarely required and may cause displacement of the C2-Bromine or C3-Fluorine.[1]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Expected Yield: 85-95%.
Protocol 2: Radical Bromination (The "Warning" Protocol)
Use this ONLY if commercial stock is unavailable.
-
Reagents: Dissolve 2-Bromo-3-fluoro-6-methylpyridine (1.0 eq) in CCl4 or PhCF3.
-
Initiator: Add NBS (0.95 eq - intentionally under-stoichiometric to minimize over-bromination) and AIBN (0.1 eq).
-
Reflux: Heat to reflux (80°C) under N2 for 4-6 hours. Irradiate with a tungsten lamp if available.[1]
-
Analysis: Check LCMS. You will likely see a ratio of 30% SM : 50% Product : 20% Di-bromo.[1]
-
Purification: This is the bottleneck. You must use a very shallow gradient (e.g., 0-5% EtOAc in Hexanes) to separate the mono-bromide from the di-bromide.[1]
Visualization: Decision Logic & Synthesis Pathways
Figure 1: Strategic Decision Matrix for sourcing the this compound scaffold.
Figure 2: The "Hidden Cost" of Route B. The lack of selectivity necessitates difficult purification steps.
References
-
BenchChem. (2025).[1][5] this compound Product Profile and Applications. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] 2-Bromo-3-fluoro-6-methylpyridine (Precursor) Product Specification. Retrieved from [1]
-
Guo, P., et al. (2022).[6] "Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene." Organic Letters, 24, 2145-2148.[6] (Cited for radical halogenation context). Retrieved from [1]
-
National Institutes of Health (NIH). (2025). Synthesis of Fluorinated Pyridines by Electrophilic Fluorination. PMC Database.[1] Retrieved from [1]
-
ChemScene. (2025). 6-Bromo-2-chloro-3-fluoropyridine (Structural Analog Comparison). Retrieved from [1][7]
Sources
- 1. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > 766-11-0 | 5-Bromo-2-fluoropyridine [synthonix.com]
- 3. 2-Bromo-3-fluoro-6-methylpyridine - [nashpharmatech.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 7. chemscene.com [chemscene.com]
Safety Operating Guide
Technical Guide: Proper Disposal of 2-Bromo-6-(chloromethyl)-3-fluoropyridine
[1][2]
Executive Summary & Chemical Risk Profile
2-Bromo-6-(chloromethyl)-3-fluoropyridine is a highly functionalized heterocyclic building block.[1] Its disposal requires specific attention not just to the pyridine ring, but primarily to the 6-(chloromethyl) moiety.[2] This functional group is a benzylic-like halide, making the compound a potent alkylating agent .[2]
Improper disposal poses two distinct risks:
-
Chemical Reactivity: The chloromethyl group is electrophilic and can react exothermically with nucleophiles (amines, thiols, water).[2]
-
Biological Toxicity: As an alkylating agent, it has high potential for mutagenicity and severe skin/eye corrosion.
Chemical Property & Hazard Matrix
| Parameter | Data | Operational Implication |
| CAS Number | 1000000+ (Var.)[1] | Treat as Non-Listed Hazardous Substance |
| Molecular Weight | ~226.45 g/mol | Heavy halogenated waste stream |
| Physical State | Solid (Low MP) or Oil | May require dissolution for liquid waste streams |
| Primary Hazards | Corrosive (H314) , Acute Tox (H302) | PPE: Face shield + Double Nitrile Gloves |
| Reactivity | Alkylating Agent | Incompatible: Strong oxidizers, Strong bases, Amines |
| Waste Class | Halogenated Organic | Do NOT mix with Non-Halogenated solvents |
Pre-Disposal Stabilization: Deactivation Protocol
Use this protocol for cleaning glassware, spills, or deactivating trace residues.[2] Do not use this for bulk reagent disposal unless directed by EHS, as the exotherm can be dangerous.[1][2]
Causality: The chloromethyl group is the "warhead" of this molecule. To render it safer for general washing, we must chemically "dull" this warhead by reacting it with a sacrificial nucleophile (Quenching).[2]
Quenching Solution Preparation[2]
-
Option A (Preferred): 10% Sodium Thiosulfate (
) in water. -
Option B (Alternative): 5% Ammonium Hydroxide (
) in Methanol.
Deactivation Workflow (Glassware/Residues)[1]
-
Dilution: Dissolve the residue in a minimal amount of Dichloromethane (DCM) or Acetone.
-
Quenching: Add the Quenching Solution (10:1 ratio of Quencher to Residue).
-
Time: Allow to stand for 30 minutes.
-
Disposal: The resulting mixture is now a Halogenated Solvent Waste . Do not pour down the drain.
Waste Stream Management & Decision Matrix
This workflow ensures compliance with RCRA standards and minimizes cross-contamination risks.
Workflow Visualization
Figure 1: Decision matrix for segregating bulk reagent versus trace residues to ensure safe handling and minimize reactive hazards in the waste drum.
Step-by-Step Disposal Procedures
Scenario A: Bulk Reagent Disposal (Expired/Unused Solid)
Objective: Isolate the hazard without generating secondary waste.
-
Container: Keep in the original container if possible. If the container is compromised, transfer to a generic high-density polyethylene (HDPE) wide-mouth jar.
-
Labeling: Attach a hazardous waste tag.
-
Secondary Containment: Place the jar into a clear plastic zip-lock bag to contain potential fumes or leakage.
-
Binning: Place in the Solid Hazardous Waste drum.
Scenario B: Reaction Mixtures (Liquid Waste)
Objective: Prevent polymerization or heat generation in the solvent drum.
-
Segregation: Ensure the waste stream is designated Halogenated Organic Solvents .
-
Critical: Do NOT mix with "Acid Waste" or "Oxidizing Waste" (e.g., Chromic acid, Piranha).[2]
-
-
pH Check: If the reaction mixture was acidic, neutralize to pH 6-8 using Sodium Bicarbonate before adding to the solvent drum to prevent drum corrosion.
-
Transfer: Use a funnel with a lid. Pour slowly to avoid splashing.
-
Log: Record the volume and specific chemical name on the waste drum log sheet immediately.
Regulatory & Compliance Information (RCRA)
While this specific compound is not a "P" or "U" listed waste by CAS number, it triggers characteristic waste codes due to its properties.[2]
| Regulatory Body | Code | Description | Reason |
| EPA / RCRA | D002 | Corrosive | Causes skin burns; pH potential.[1] |
| EPA / RCRA | D003 | Reactive (Potential) | Chloromethyl group reactivity (site-dependent interpretation).[1] |
| EPA / RCRA | F002 | Halogenated Solvent | If dissolved in DCM/Chloroform for disposal.[1] |
| DOT (Transport) | UN 3261 | Corrosive Solid, Acidic, Organic, N.O.S.[1][2] | Shipping classification for disposal transport.[8] |
Emergency Response: Spills
Immediate Action: Evacuate the immediate area if dust/fumes are present.
-
PPE: Respiratory protection (N95 or half-mask with organic vapor cartridge) is required due to the lachrymatory potential of chloromethyl pyridines.
-
Containment: Cover the spill with a Dry Absorbent (Vermiculite or Sand). Do not use paper towels (combustible and may react).
-
Deactivation: Spray the absorbent-covered spill lightly with the 10% Sodium Thiosulfate solution (see Section 2).
-
Cleanup: Scoop the damp absorbent into a hazardous waste bag. Label as "Spill Debris: Corrosive/Toxic".
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. epa.gov [epa.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Bromo-6-(chloromethyl)-3-fluoropyridine
Part 1: Executive Hazard Analysis (The "Why")
As researchers, we often treat pyridine derivatives as standard organic bases. However, 2-Bromo-6-(chloromethyl)-3-fluoropyridine possesses a critical structural feature that elevates its risk profile significantly above standard pyridines: the Chloromethyl (
The Mechanism of Danger: Alkylation
The chloromethyl group is a potent electrophile. Unlike simple halopyridines (where the halogen is on the aromatic ring), the benzylic-like chloride in the chloromethyl group is highly reactive toward nucleophiles.
-
Biological Impact: It can alkylate DNA and proteins (cysteine/lysine residues), leading to irreversible tissue damage, sensitization, and potential mutagenicity.
-
Immediate Physical Hazard: These compounds are often lachrymators (tear-inducing) and corrosive to mucous membranes.
-
Hydrolysis Risk: Upon contact with moisture (humidity/sweat), the chloromethyl group can hydrolyze to release Hydrochloric Acid (HCl) , causing delayed chemical burns inside gloves or on skin.
Core Directive: Treat this compound not just as a toxic solid, but as a contact-transfer alkylating agent . Standard "splash protection" is insufficient; permeation resistance is the priority.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >50 mg of this substance.
Glove Selection Protocol (Critical)
Standard disposable nitrile gloves (4 mil) provide insufficient protection against alkyl halides for prolonged periods. They are permeable to benzylic-type chlorides within minutes.
| Layer | Material | Specification | Scientific Rationale |
| Inner Glove | Laminate Film (e.g., Silver Shield® / 4H®) | 2.7 mil (minimum) | Barrier Layer: Resists permeation of alkyl halides for >4 hours. Prevents "silent" absorption through micropores. |
| Outer Glove | Nitrile | 5-8 mil (Extended Cuff) | Mechanical Layer: Provides grip (laminates are slippery) and protects the inner glove from tears/abrasion. |
| Change Frequency | -- | Every 60 mins or immediately upon splash | Prevents "breakthrough" saturation. |
Head-to-Toe Protection Table
| Zone | Equipment | Specification |
| Eyes | Chemical Splash Goggles | REQUIRED. Safety glasses are unsafe due to lachrymatory vapor potential. Goggles must seal to the face. |
| Respiratory | Fume Hood (Primary) | Work strictly within a certified hood (Face velocity: 80-100 fpm). |
| Respiratory | Respirator (Secondary) | If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter. |
| Body | Lab Coat + Apron | 100% Cotton Lab coat (buttoned to neck). Add a Tyvek® apron or sleeve covers if handling solutions >100mL. |
Part 3: Operational Workflow & Engineering Controls
The following diagram illustrates the "Safe Path" for handling this compound, emphasizing the isolation of the weighing step, which is the highest risk for particulate generation.
Figure 1: Operational workflow emphasizing the containment of high-risk steps within the Fume Hood Zone.
Step-by-Step Handling Protocol
1. Weighing (The Critical Step)
-
Risk: Static electricity can cause the dry powder to "jump," creating airborne dust.
-
Protocol:
-
Place an anti-static gun or ionizer inside the hood if available.
-
Tare your weighing boat/flask before opening the chemical container.
-
Open the container only inside the hood.
-
Use a disposable spatula. Do not reuse.
-
Immediate Dissolution: Have your solvent ready. Transfer the solid to the reaction flask and dissolve immediately to suppress dust generation.
-
2. Reaction Monitoring
-
Venting: If the reaction generates gas (e.g., HCl byproduct), vent through a soda-lime trap or scrubber, not directly into the hood atmosphere.
-
Syringes: Use Luer-lock syringes to prevent needle pop-off during transfer.
3. Decontamination & Quenching
-
Concept: Destroy the alkylating "warhead" before disposal.
-
Solution: Treat contaminated glassware/spatulas with a dilute solution of aqueous ammonia or 5% Sodium Thiosulfate . These nucleophiles react rapidly with the chloromethyl group, converting it to a non-toxic amine or thioether.
Part 4: Emergency Response & Decontamination Logic
In the event of exposure, immediate action is required to prevent deep tissue alkylation.
Figure 2: Emergency decontamination logic flow.[1][2][3] Note: Alcohol increases skin permeability and should never be used for washing alkyl halides off skin.
Part 5: Disposal Considerations
Do not dispose of this compound in the general organic waste stream without segregation or pretreatment.
-
Classification: Hazardous Waste (Corrosive, Toxic).
-
Waste Codes (Typical):
-
UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 2923 (Corrosive solid, toxic, n.o.s.).
-
-
Segregation: Keep separate from oxidizers (risk of halogen gas release) and strong bases (exothermic polymerization/hydrolysis risk).
-
Labeling: Clearly mark waste tags with "Contains Chloromethyl Pyridine Derivative – High Contact Hazard."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. (General Laboratory Safety Protocols). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
